molecular formula C13H11N3 B1503879 1-benzyl-1H-pyrazolo[4,3-c]pyridine CAS No. 41373-11-9

1-benzyl-1H-pyrazolo[4,3-c]pyridine

Numéro de catalogue: B1503879
Numéro CAS: 41373-11-9
Poids moléculaire: 209.25 g/mol
Clé InChI: QRFMDVKQNODXRU-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[4,3-c]pyridine ( 41373-11-9) is a nitrogen-containing fused bicyclic heterocyclic compound of interest in medicinal and synthetic chemistry. With a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol, this compound belongs to the pyrazolopyridine family, scaffolds known for their structural resemblance to purine bases, making them valuable precursors in the development of biologically active molecules . While the specific biological profile of this analog is not fully elaborated in the literature, related pyrazolo[4,3-c]pyridine structures, such as the 4-oxo derivative (CAS 41372-93-4), are actively investigated, suggesting the core structure's utility as a versatile synthetic intermediate . Researchers utilize this chemotype in the exploration of novel kinase inhibitors and other therapeutic targets . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Propriétés

Numéro CAS

41373-11-9

Formule moléculaire

C13H11N3

Poids moléculaire

209.25 g/mol

Nom IUPAC

1-benzylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C13H11N3/c1-2-4-11(5-3-1)10-16-13-6-7-14-8-12(13)9-15-16/h1-9H,10H2

Clé InChI

QRFMDVKQNODXRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C=N2

SMILES canonique

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C=N2

Origine du produit

United States
Foundational & Exploratory

In Vitro Biological Activity of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Pharmacodynamics and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by a nitrogen-rich fused bicyclic system, this core provides multiple hydrogen bond donors and acceptors, while the 1-benzyl substitution acts as a critical lipophilic anchor. This structural combination allows the scaffold to deeply penetrate hydrophobic binding pockets and allosteric sites across a diverse range of biological targets. This whitepaper synthesizes the in vitro biological activities of this scaffold, detailing its role in receptor antagonism, phosphatase inhibition, and kinase modulation, alongside the self-validating experimental protocols required to evaluate these mechanisms.

Modulation of the Sphingosine 1-Phosphate Receptor-2 (S1P2)

Mechanistic Causality: Functional Antagonism vs. Competitive Inhibition

The Sphingosine 1-phosphate receptor-2 (S1P2) is a G-protein coupled receptor (GPCR) implicated in pathological angiogenesis and fibrotic diseases. Endogenous S1P is highly abundant in the bloodstream, rendering traditional competitive inhibitors ineffective due to rapid ligand displacement. Derivatives of 1-benzyl-1H-pyrazolo[4,3-c]pyridine bypass this limitation by acting as functional antagonists . Rather than simply competing for the orthosteric site, these compounds induce irreversible receptor internalization, subsequent ubiquitinylation, and proteasomal degradation [1][1]. By physically removing the receptor from the cell surface, the antagonist durably halts the downstream G13/Rho/ROCK and Hippo/YAP fibrogenic signaling cascades.

S1P2_Pathway S1P Sphingosine-1-Phosphate (S1P) S1P2 S1P2 Receptor S1P->S1P2 G13 G13 Protein S1P2->G13 Antagonist 1-benzyl-1H-pyrazolo[4,3-c]pyridine Derivative Antagonist->S1P2 Functional Antagonism Rho Rho GTPase G13->Rho ROCK ROCK Kinase Rho->ROCK YAP Hippo/YAP Pathway ROCK->YAP Fibrosis Fibrosis & Angiogenesis YAP->Fibrosis

Fig 1. S1P2 signaling pathway and functional antagonism by pyrazolo[4,3-c]pyridine derivatives.

Protocol: Self-Validating S1P2 Internalization & Degradation Assay

To empirically prove functional antagonism over reversible binding, researchers must track the physical degradation of the receptor.

  • Cell Preparation: Seed human umbilical vein endothelial cells (HUVECs) expressing S1P2 in 6-well plates. Starve in serum-free media for 12 hours to establish a baseline receptor expression.

  • Compound Treatment: Treat cells with the 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivative (1 µM to 10 µM).

  • Internal Validation Controls:

    • Negative Control: Vehicle (0.1% DMSO).

    • Mechanistic Control: A known competitive S1P2 inhibitor (e.g., JTE-013). This validates that degradation is unique to the functional antagonist and not a general consequence of receptor binding.

  • Lysis and Western Blotting: After 4 hours, lyse cells in RIPA buffer containing protease inhibitors. Perform SDS-PAGE and probe with anti-S1P2 antibodies.

  • Loading Control: Probe for GAPDH to ensure equal protein loading across all lanes, validating the observed reduction in S1P2 bands as true target degradation.

Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB)

Mechanistic Causality: Kinetic Binding vs. Steady-State Inhibition

Protein tyrosine phosphatase B (PtpB) is a critical virulence factor secreted by M. tuberculosis to subvert host macrophage immune responses. Pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of this enzyme. The 1-benzyl moiety is crucial here, as it extends into the deep hydrophobic pocket adjacent to the active site, facilitating tight active site occupancy [2][2]. Because these compounds bind so tightly, they deplete the free enzyme pool, violating standard Michaelis-Menten assumptions. Therefore, steady-state IC50​ values can be misleading. Measuring the kinetic dissociation constant ( Kd​ ) via Biolayer Interferometry (BLI) provides a much more accurate reflection of biological potency [2][2].

BLI_Workflow Sensor Biosensor Preparation Immobilization Protein Immobilization Sensor->Immobilization Baseline Baseline Equilibration Immobilization->Baseline Association Compound Association Baseline->Association Dissociation Buffer Dissociation Association->Dissociation Analysis Kinetic Analysis Dissociation->Analysis

Fig 2. Biolayer Interferometry (BLI) workflow for determining binding kinetics (Kd).

Protocol: Self-Validating BLI Kinetic Assay
  • Biosensor Hydration: Hydrate Ni-NTA biosensors in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) for 10 minutes.

  • Immobilization: Load His-tagged recombinant PtpB onto the biosensors until a wavelength shift of ~1.0 nm is achieved.

  • Internal Validation Controls:

    • Reference Sensor: Run an identical sequence using an unloaded Ni-NTA sensor. This allows for the subtraction of non-specific compound binding to the sensor matrix.

    • Solvent Control: Run a 1% DMSO buffer-only cycle to subtract bulk refractive index shifts caused by the solvent.

  • Association Phase: Dip sensors into varying concentrations of the pyrazolo[4,3-c]pyridine compound (0.1 µM to 10 µM) for 300 seconds.

  • Dissociation Phase: Transfer sensors back to the assay buffer for 300 seconds to measure the off-rate ( koff​ ).

  • Data Analysis: Subtract reference sensor and solvent control data. Fit the resulting curves to a 1:1 Langmuir binding model to calculate Kd​ .

Kinase Inhibition and Antiproliferative Activity

Mechanistic Causality: ATP-Pocket Occupancy and Cell Cycle Arrest

In oncology, pyrazolo[4,3-c]pyridines and their fused analogs (e.g., pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines) act as potent inhibitors of kinases such as Tropomyosin receptor kinase A (TrKA) and Extracellular Signal-Regulated Kinase (ERK) [3][3]. The nitrogen atoms in the core form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. By blocking kinase activity, these compounds prevent the phosphorylation cascades necessary for tumor cell proliferation, ultimately arresting the cell cycle at the G2/M phase and inducing apoptosis [3][3].

Protocol: Self-Validating Cell Viability and Apoptosis Assay

To confirm that the observed cytotoxicity is a direct result of on-target kinase inhibition, cell viability must be correlated with cell cycle arrest.

  • Cell Plating: Seed MCF-7 or HepG2 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment & Validation: Treat with the compound (0.01 to 100 µM). Include a positive control (e.g., Larotrectinib, a known TrKA inhibitor) to validate the assay's dynamic range and the specific sensitivity of the cell line passage [3][3].

  • Viability Readout: After 72 hours, add MTT reagent. Read absorbance at 570 nm to calculate GI50​ .

  • Cell Cycle Validation: In a parallel 6-well plate, treat cells with the calculated GI50​ concentration for 24 hours. Harvest, fix in 70% ethanol, stain with Propidium Iodide (PI), and analyze via Flow Cytometry. A distinct accumulation of cells in the G2/M phase confirms the anti-mitotic causality of the kinase inhibition.

Quantitative Data Summary

The pleiotropic nature of the pyrazolo[4,3-c]pyridine scaffold is reflected in its broad-spectrum in vitro metrics. Table 1 summarizes the quantitative data across different biological targets.

Table 1: In Vitro Biological Activity Profile of Pyrazolo[4,3-c]pyridine Derivatives

Biological TargetScaffold Derivative TypePrimary Activity MetricKey Application
S1P2 Receptor 1-benzyl-1H-pyrazolo[4,3-c]pyridineReceptor Internalization / DegradationAnti-fibrotic, Anti-angiogenic
M.tb PtpB Pyrazolo[4,3-c]pyridine-3-carboxylic acid IC50​ : 14.4 µM, Kd​ : 0.012 µMAnti-tubercular
TrKA Kinase Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine IC50​ : 0.047 µg/mLOncology (HepG2, MCF7)
Cancer Cell Lines 2H-pyrazolo[4,3-c]pyridine GI50​ : 6.5 - 7.7 µMOncology (MV4-11, K562)
Bacterial CAs Pyrazolo[4,3-c]pyridine sulfonamide Ki​ : 83.1 - 84.3 nMAntimicrobial

(Note: Data aggregated from references[1][2][3][4][5])

References

  • EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof. Google Patents. 1

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals. 2

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. PubMed. 3

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. 4

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. 5

Sources

Unlocking the Pharmacological Versatility of the 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Scaffold: Mechanisms of Action Across Divergent Target Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS 41373-11-9) is a highly privileged bicyclic pharmacophore that serves as a foundational building block in modern medicinal chemistry. Rather than acting on a single biological pathway, the spatial geometry and electronic distribution of the pyrazolo[4,3-c]pyridine core allow it to be functionalized into highly selective agents targeting vastly different cellular systems.

This technical guide synthesizes the three primary mechanisms of action (MoA) associated with this scaffold across mammalian, parasitic, and bacterial target cells:

  • Mammalian Fibroblasts/Endothelial Cells: Antagonism of the Sphingosine-1-Phosphate Receptor 2 (S1PR2) to halt fibrogenesis[1].

  • Parasitic Trypanosomes: Disruption of the PEX14-PEX5 protein-protein interaction (PPI) to induce metabolic catastrophe[2].

  • Bacterial Pathogens: Competitive inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[3].

Mechanism 1: Mammalian Target Cells – S1PR2 Antagonism in Fibrosis

Biological Context and Causality

In mammalian lung fibroblasts and vascular endothelial cells, Sphingosine-1-Phosphate (S1P) acts as a potent bioactive lipid[4]. While S1P binding to S1PR1 promotes endothelial barrier integrity, its binding to S1PR2 drives pathological responses. S1PR2 is a G protein-coupled receptor (GPCR) that preferentially couples to the heterotrimeric Gα12/13​ subunit[5]. Activation of Gα12/13​ stimulates the Rho guanine nucleotide exchange factor (Rho-GEF), leading to the accumulation of active GTP-bound RhoA and the subsequent activation of Rho-associated protein kinase (ROCK)[4].

In fibroblasts, the Rho/ROCK axis forces the polymerization of actin stress fibers and drives fibroblast-to-myofibroblast differentiation, characterized by the upregulation of α -smooth muscle actin ( α -SMA) and excessive extracellular matrix (ECM) deposition[4]. Derivatives of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold act as potent, competitive S1PR2 antagonists[1]. By occupying the orthosteric binding pocket, they physically occlude S1P, silencing the Gα12/13​ -Rho-ROCK signaling cascade and halting fibrogenesis[5].

S1PR2_Pathway S1P Sphingosine-1-Phosphate (S1P) S1PR2 S1PR2 (GPCR) S1P->S1PR2 Agonist Binding Antagonist 1-benzyl-1H-pyrazolo[4,3-c]pyridine Derivative Antagonist->S1PR2 Competitive Antagonism G12_13 Gα12/13 Heterotrimeric Protein S1PR2->G12_13 GPCR Activation RhoA RhoA (Active GTPase) G12_13->RhoA GEF Activation ROCK ROCK (Rho Kinase) RhoA->ROCK Phosphorylation Actin Actin Stress Fiber Formation & Myofibroblast Differentiation ROCK->Actin Profibrotic Response

Fig 1: S1PR2-mediated Rho/ROCK signaling pathway and its inhibition by pyrazolo[4,3-c]pyridines.

Self-Validating Protocol: In Vitro Myofibroblast Differentiation Assay

To evaluate the anti-fibrotic efficacy of pyrazolo[4,3-c]pyridine derivatives, a self-validating phenotypic assay measuring α -SMA expression must be employed.

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed primary Human Lung Fibroblasts (HLFs) in 6-well plates at 2×105 cells/well in DMEM with 10% FBS. After 24 hours, wash twice with PBS and switch to serum-free DMEM for 24 hours.

    • Causality: Serum starvation synchronizes the cell cycle and eliminates basal RhoA activation caused by lysophosphatidic acid (LPA) and S1P naturally present in bovine serum, ensuring a true baseline.

  • Compound Pre-treatment: Treat cells with the pyrazolo[4,3-c]pyridine derivative (0.1 µM to 10 µM). Include JTE-013 (1 µM) as a positive control antagonist, and Y-27632 (10 µM) as an orthogonal ROCK inhibitor control. Incubate for 1 hour.

  • Ligand Stimulation: Add exogenous S1P (1 µM complexed with 0.1% fatty-acid-free BSA) to stimulate S1PR2. Incubate for 48 hours.

    • Causality: BSA acts as a lipid carrier, preventing the highly hydrophobic S1P from adhering to the plastic well walls.

  • Lysate Harvest & Western Blot: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for α -SMA and GAPDH (loading control).

  • System Validation: The assay is validated if the S1P-only well shows a >3-fold increase in α -SMA vs. the vehicle control, and the orthogonal Y-27632 control completely ablates this increase, proving the phenotype is strictly Rho/ROCK dependent.

Mechanism 2: Parasitic Target Cells – PEX14-PEX5 PPI Disruption

Biological Context and Causality

In the parasite Trypanosoma brucei (the causative agent of human African trypanosomiasis), survival relies on the compartmentalization of glycolysis within specialized organelles called glycosomes[2]. The import of metabolic enzymes into the glycosome is governed by the interaction between the cytosolic receptor PEX5 and the membrane-docking protein PEX14[2].

High-throughput NMR chemical shift perturbation (CSP) assays identified pyrazolo[4,3-c]pyridines as the first-in-class small-molecule inhibitors of the PEX14-PEX5 interaction[2]. The rigid bicyclic core of the pyrazolo[4,3-c]pyridine perfectly mimics the native WXXX(F/Y) motif of PEX5. Specifically, the scaffold lays over the Phe17 and Phe34 residues of the PEX14 N-terminal domain, forming highly favorable π−π stacking interactions, while the benzyl substituent buries into the adjacent Tryptophan binding pocket[2]. Disruption of this PPI causes cytosolic accumulation of glycosomal enzymes, leading to ATP depletion, glucose toxicity, and rapid parasitic death[2].

AlphaScreen Step1 Recombinant TbPEX14 + Biotin-PEX5 Peptide Step2 Add 1-benzyl-1H-pyrazolo [4,3-c]pyridine Step1->Step2 Incubation Step3 Add Donor/Acceptor Beads (Dark) Step2->Step3 Complexation Step4 Laser Excitation (680 nm) Step3->Step4 Excitation Step5 Measure Luminescence (520-620 nm) Step4->Step5 Signal Readout

Fig 2: Homogeneous AlphaScreen workflow for quantifying PEX14-PEX5 PPI disruption.

Self-Validating Protocol: AlphaScreen PPI Inhibition Assay

Because the PEX14-PEX5 interaction has a moderate baseline affinity, traditional ELISA methods involving stringent wash steps often result in false negatives due to complex dissociation. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized to maintain equilibrium.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 10 nM His 6​ -tagged TbPEX14 and 10 nM biotinylated PEX5 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Inhibitor Addition: Dispense 10 µL of the master mix into a 384-well OptiPlate. Add 100 nL of the pyrazolo[4,3-c]pyridine compound via acoustic dispensing (e.g., Echo 550) to achieve a dose-response curve. Incubate for 30 minutes at room temperature.

  • Bead Conjugation (Dark Room): Under subdued green light, add 10 µL of a bead mixture containing 10 µg/mL Streptavidin-coated Donor beads and 10 µg/mL Ni-NTA-coated Acceptor beads.

    • Causality: The beads bring the donor and acceptor fluorophores into a 200 nm proximity only if the PEX14-PEX5 complex is intact. Light sensitivity is critical as ambient light prematurely bleaches the singlet oxygen generating donor beads.

  • Readout: Incubate for 1 hour in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

  • System Validation: Calculate the Z′ -factor using DMSO (vehicle) as the high signal control and a 100-fold excess of unlabeled PEX5 peptide as the low signal control. A Z′>0.6 confirms assay robustness.

Mechanism 3: Bacterial Target Cells – PtpB Inhibition

Biological Context

Mycobacterium tuberculosis (Mtb) survives within host macrophages by secreting virulence factors that hijack host immune signaling. Protein tyrosine phosphatase B (PtpB) is one such secreted enzyme; it dephosphorylates host proteins to block macrophage activation and apoptosis[3].

Recent structure-based virtual screening and molecular dynamics simulations have identified pyrazolo[4,3-c]pyridine derivatives as potent, non-anionic inhibitors of PtpB[3]. Unlike earlier phosphate-mimicking inhibitors that suffered from poor cell permeability, the pyrazolo[4,3-c]pyridine scaffold achieves low-micromolar inhibitory potency (IC 50​≈14.4 µM) and strong binding affinity ( Kd​≈0.012 µM) via a competitive inhibition mechanism directly at the PtpB active site, while maintaining excellent lipophilicity and pharmacokinetic balance[3].

Quantitative Data Synthesis

The table below summarizes the divergent pharmacological profiles of the pyrazolo[4,3-c]pyridine scaffold based on its functionalization and target cell type.

Target Cell TypeBiological TargetPrimary MechanismExperimental ModelEfficacy Metric
Mammalian Lung Fibroblasts S1PR2 (GPCR) Gα12/13​ -Rho/ROCK Pathway AntagonismBleomycin-induced pulmonary fibrosisIC 50​ / EC 50​ (Variable by derivative)[1][4]
Trypanosoma brucei (Parasite) PEX14-PEX5 PPIGlycosomal Matrix Protein Import DisruptionIn vitro AlphaScreen / NMR CSP KD​≈163 µM (Lead scaffold)[2]
Mycobacterium tuberculosis PtpB (Phosphatase)Competitive Active Site InhibitionRecombinant PtpB Enzymatic AssayIC 50​≈14.4 µM[3]

Sources

The Ascendant Trajectory of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Derivatives in Oncology Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a New Course in Heterocyclic Chemistry for Cancer Therapy

The landscape of oncology is in a perpetual state of evolution, driven by the relentless pursuit of molecularly targeted agents that can outmaneuver the complex and adaptive nature of cancer. Within this dynamic field, the privileged structures of heterocyclic chemistry have consistently provided a fertile ground for the discovery of novel therapeutic agents. Among these, the pyrazolopyridine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors and other anticancer compounds. This guide delves into the pharmacological intricacies of a particularly promising subclass: the 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives.

Our exploration is not a mere recitation of facts but a synthesized narrative that connects the molecular architecture of these compounds to their biological consequences. We will dissect the rationale behind their design, the nuances of their synthesis, their profound impact on cancer cell signaling, and the methodologies employed to elucidate their therapeutic potential. This document is intended for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional who seeks to understand and harness the power of this unique chemical scaffold.

I. The Strategic Importance of the 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Core

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry is a key strategic advantage, as it allows these derivatives to competitively bind to the ATP-binding sites of a multitude of protein kinases, many of which are aberrantly activated in cancer.[1] The fusion of the pyrazole and pyridine rings creates a rigid, planar system that can be strategically decorated with various substituents to fine-tune its pharmacological profile.

The introduction of a benzyl group at the N1 position of the pyrazole ring is a critical design element. This substituent can engage in crucial hydrophobic and aromatic interactions within the kinase active site, enhancing binding affinity and conferring selectivity.[2] Furthermore, the benzyl group offers a versatile handle for synthetic modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

II. Pharmacological Activities and Mechanistic Insights

While direct, extensive studies on 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives are emerging, the broader class of pyrazolopyridines has demonstrated a wide spectrum of anticancer activities.[3] By extension and through preliminary findings, the 1-benzyl substituted variants are primarily investigated for their role as potent inhibitors of key oncogenic signaling pathways.

A. Kinase Inhibition: The Primary Anticancer Mechanism

The predominant mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[4] These compounds typically function as ATP-competitive inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against CDKs, such as CDK2 and CDK9.[5] Inhibition of these kinases leads to cell cycle arrest and the induction of apoptosis.[5] The 1-benzyl group is hypothesized to occupy a hydrophobic pocket in the ATP-binding site, contributing to the overall inhibitory potency.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Substituted 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors.[2][6] The N-H of the pyrazole ring is often crucial for hinge-binding, and the N1-substituent, such as a benzyl group, can significantly influence selectivity and potency.

  • Epidermal Growth Factor Receptor (EGFR): The pyrazolo[3,4-d]pyrimidine scaffold, a close analog, has been successfully employed to develop EGFR inhibitors.[7] The design of these inhibitors often incorporates a substituent at the N1 position to interact with the hydrophobic regions of the EGFR kinase domain.

  • Other Kinase Targets: The versatility of the pyrazolopyridine scaffold has led to the discovery of inhibitors for a range of other kinases, including TANK-binding kinase 1 (TBK1) and Src kinase.[8][9]

The following diagram illustrates the general mechanism of action of 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives as ATP-competitive kinase inhibitors.

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site cluster_1 Inhibition by Pyrazolopyridine Derivative ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell Proliferation,\nSurvival, Metastasis Cell Proliferation, Survival, Metastasis Phosphorylated_Substrate->Cell Proliferation,\nSurvival, Metastasis Derivative 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Derivative Inactive_Kinase Inactive Kinase Derivative->Inactive_Kinase Competitively binds to ATP site Blockage of Downstream Signaling Blockage of Downstream Signaling Inactive_Kinase->Blockage of Downstream Signaling Leads to ATP_blocked ATP Apoptosis,\nCell Cycle Arrest Apoptosis, Cell Cycle Arrest Blockage of Downstream Signaling->Apoptosis,\nCell Cycle Arrest

Mechanism of ATP-competitive kinase inhibition.
B. Induction of Apoptosis and Cell Cycle Arrest

A direct consequence of kinase inhibition by these derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9.[5] It is highly probable that 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives with potent kinase inhibitory activity will exhibit similar effects on cancer cell fate.

III. Synthesis Strategies and Methodologies

The synthesis of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine core and its derivatives is a critical aspect of their development. Several synthetic routes have been reported for the broader pyrazolopyridine class, which can be adapted for the specific synthesis of the target compounds.

A. General Synthetic Approach

A common strategy for the synthesis of the pyrazolo[4,3-c]pyridine scaffold involves the construction of the pyridine ring onto a pre-existing pyrazole core. An alternative is the formation of the pyrazole ring from a substituted pyridine precursor.

The following workflow outlines a plausible synthetic route to 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives, starting from a substituted pyridine.

Synthesis_Workflow Start Substituted 2-Chloropyridine Step1 Nucleophilic Aromatic Substitution with Hydrazine Start->Step1 Intermediate1 2-Hydrazinylpyridine Intermediate Step1->Intermediate1 Step2 Condensation with a β-Ketoester Intermediate1->Step2 Intermediate2 Hydrazone Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Fischer Indole Synthesis analog) Intermediate2->Step3 Core Pyrazolo[4,3-c]pyridine Core Step3->Core Step4 N-Benzylation (e.g., with Benzyl Halide) Core->Step4 Final_Product 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Derivative Step4->Final_Product

A potential synthetic workflow for 1-benzyl-1H-pyrazolo[4,3-c]pyridines.
B. Detailed Experimental Protocol: A Representative Synthesis

While a specific protocol for a 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivative was not found in the provided search results, a general procedure can be extrapolated from the synthesis of related pyrazoles and pyrazolopyridines.[1][10][11]

Step 1: Synthesis of a Pyrazole Intermediate

A detailed protocol for the synthesis of a 1-benzyl-disubstituted-1H-pyrazole is available and serves as a foundational step.[10]

  • Hydrazone Formation: Dissolve 4-chlorobenzaldehyde (1.25 equiv) in methanol and water. Add benzylhydrazine dihydrochloride (1.25 equiv) and stir at room temperature for 3 hours to form the corresponding hydrazone.

  • Cyclization: To the hydrazone mixture, add a substituted β-nitrostyrene (1.0 equiv). Stir the reaction mixture at room temperature for 72-92 hours.

  • Work-up and Isolation: Add water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with a methanol/water mixture, and dry under vacuum to yield the 1-benzyl-3,5-disubstituted-1H-pyrazole.

Step 2: Annulation of the Pyridine Ring

Further steps to construct the pyridine ring onto the pyrazole core would typically involve reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization.[12]

IV. Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives are exquisitely sensitive to the nature and position of substituents on the heterocyclic core and the benzyl moiety.

A. The Pyrazolopyridine Core
  • N1-Substitution: As previously mentioned, the N1-benzyl group is critical. The erosion of activity upon N-methylation of a similar 1H-pyrazolo[3,4-b]pyridine scaffold suggests the importance of a larger hydrophobic group at this position for key interactions within the kinase active site.[2]

  • Substituents on the Pyridine Ring: Modifications at positions C3, C4, C5, and C6 of the pyrazolopyridine ring can dramatically impact activity. For instance, in a series of 1H-pyrazolo[3,4-b]pyridines, the introduction of an amino group at the 4-position of a phenyl ring at C3 improved both enzymatic and cellular potencies.[2]

B. The Benzyl Moiety

Systematic modification of the benzyl group is a logical next step in the optimization of these derivatives.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can modulate the electronic properties of the entire molecule, influencing its binding affinity.

  • Steric Effects: The size and position of substituents on the phenyl ring will dictate the steric fit within the target's binding pocket.

V. In Vitro and In Vivo Evaluation

A robust assessment of the pharmacological properties of these derivatives requires a combination of in vitro and in vivo studies.

A. In Vitro Assays
  • Antiproliferative Activity: The cytotoxicity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT assay.[7] This provides IC50 values, a measure of the concentration required to inhibit cell growth by 50%.

  • Kinase Inhibition Assays: To confirm the mechanism of action, in vitro kinase assays are performed to determine the IC50 values against a panel of purified kinases.

  • Cell Cycle Analysis and Apoptosis Assays: Flow cytometry can be used to analyze the effect of the compounds on the cell cycle distribution and to quantify the induction of apoptosis.[5]

B. In Vivo Studies

Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed.[2]

  • Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are evaluated to determine their bioavailability and in vivo stability.[8]

VI. Data Summary

While specific data for 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives is limited in the provided search results, the following table presents representative data for analogous pyrazolopyridine compounds to illustrate the potential potency.

Compound ClassTarget/Cell LineIC50 (µM)Reference
1-Phenyl-1H-pyrazolo[3,4-b]pyridineHela2.59[5]
1-Phenyl-1H-pyrazolo[3,4-b]pyridineCDK21.63[5]
1-Phenyl-1H-pyrazolo[3,4-b]pyridineCDK90.262[5]
1H-Pyrazolo[3,4-d]pyrimidineA5498.21[7]
1H-Pyrazolo[3,4-d]pyrimidineHCT-11619.56[7]
1H-Pyrazolo[3,4-d]pyrimidineEGFR (wild type)0.016[7]
1H-Pyrazolo[3,4-b]pyridineTBK10.0002[9]

VII. Future Directions and Concluding Remarks

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising frontier in the development of novel anticancer agents. The foundational knowledge from related pyrazolopyridine isomers strongly suggests that these compounds are likely to act as potent kinase inhibitors with significant antiproliferative effects.

Future research should focus on the systematic synthesis and evaluation of a library of 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives to establish a clear and detailed structure-activity relationship. In particular, the exploration of various substituents on both the pyrazolopyridine core and the benzyl moiety will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The translation of promising in vitro findings into robust in vivo efficacy data will be the ultimate validation of their therapeutic potential.

This guide has aimed to provide a comprehensive and technically grounded overview of this exciting class of compounds. It is our hope that the insights and methodologies presented herein will inspire and facilitate further research, ultimately leading to the development of novel and effective cancer therapies.

VIII. References

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience.

  • Al-Warhi, T., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.

  • El-Sayed, N. S., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.

  • (2011). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses.

  • Elagawany, M., et al. (2017). Synthesis and Anticancer Studies of Novel N-benzyl Pyridazinone Derivatives. Letters in Drug Design & Discovery.

  • Gudipudi, G. N., et al. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen.

  • He, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.

  • (2026). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ResearchGate.

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • He, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed.

  • (2025). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols. BenchChem.

  • Singh, P., & Kaur, M. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology.

  • Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.

  • Zhang, J., et al. (2019). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry.

  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing.

  • (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules.

  • (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.

  • (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.

Sources

Crystal Structure Analysis and Structural Biology of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged bicyclic core in modern medicinal chemistry. Characterized by an electron-deficient pyridine ring fused to an electron-rich pyrazole, this heterocycle presents a unique push-pull electronic environment. Functionalization at the N-1 position with a benzyl group acts as a critical lipophilic anchor, dictating both the solid-state crystal packing and the orientation within biological target sites. This technical whitepaper provides an in-depth analysis of the synthesis, crystallographic properties, and structure-activity relationships (SAR) of this scaffold, specifically focusing on its role as a disruptor of protein-protein interactions (PPIs) and kinase signaling pathways.

Introduction: The Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine system is a highly planar, aromatic pharmacophore. When substituted at the N-1 position with a benzyl group, the molecule adopts a distinct three-dimensional conformation driven by the steric repulsion between the benzyl methylene protons and the pyrazole C-3 proton. This structural feature is not merely a crystallographic curiosity; it is the fundamental driver of its biological efficacy.

Recent high-throughput screening and structure-based drug design campaigns have identified 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives as first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma species[1]. Furthermore, structural analogs have demonstrated potent activity as Extracellular Signal-Regulated Kinase (ERK) inhibitors in oncology[2] and as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[3]. Understanding the crystal structure of this intermediate is paramount for rational drug design.

Synthesis and Crystallization Protocols

To conduct high-resolution X-ray crystallography, the 1-benzyl-1H-pyrazolo[4,3-c]pyridine core must be synthesized with high regioselectivity and crystallized to absolute purity. The following self-validating protocols detail the generation of the 4-chloro substituted intermediate, a common precursor for downstream cross-coupling.

Methodology 1: Synthesis of 1-Benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine

Step 1: Deprotonation & Activation Suspend 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the system to 0°C under an inert nitrogen atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality & Validation: Cooling mitigates exothermic degradation. NaH irreversibly deprotonates the pyrazole N-H (pKa ~14), generating a highly reactive nucleophile. The cessation of hydrogen gas evolution serves as a visual, self-validating indicator that complete deprotonation has occurred.

Step 2: Regioselective Alkylation Stir for 1 hour at 0°C, then add benzyl bromide (1.1 eq) dropwise. Elevate the temperature to 15°C and stir for 15 hours. Causality & Validation: The S_N2 attack occurs preferentially at the N-1 position due to its thermodynamic stability and lower steric hindrance compared to the N-2 position. Reaction completion is validated by TLC or LC-MS (complete disappearance of the starting material mass/spot).

Step 3: Quenching & Phase Separation Quench the reaction carefully with distilled water. Extract the aqueous phase with ethyl acetate (3x). Causality & Validation: Water neutralizes residual NaH, preventing downstream base-catalyzed degradation. Multiple extractions ensure maximum yield by leveraging the compound's high partition coefficient (logP) in the organic phase.

Step 4: Purification & Desiccation Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (petroleum ether : ethyl acetate = 50:1 to 20:1). Causality & Validation: Brine and Na₂SO₄ chemically validate an anhydrous crude product. Silica gel chromatography isolates the pure N-1 isomer from trace N-2 isomers, providing the chemically pure scaffold[4] strictly required for pristine crystal growth.

G A 4-chloro-1H-pyrazolo [4,3-c]pyridine B Deprotonation (NaH, THF, 0°C) A->B C N-Benzylation (Benzyl Bromide, 15°C) B->C D 1-Benzyl-4-chloro-1H- pyrazolo[4,3-c]pyridine C->D E Crystallization (Slow Evaporation) D->E F X-Ray Diffraction Analysis E->F

Workflow for the synthesis and crystallization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives.

Methodology 2: Single-Crystal Growth for X-Ray Diffraction

Step 1: Biphasic Solvent Solubilization Dissolve the purified 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine in a minimal volume of dichloromethane (DCM). Add hexane dropwise until the solution becomes slightly turbid, then add a single drop of DCM to restore absolute clarity. Causality & Validation: This establishes a solution exactly at the thermodynamic saturation point, balancing the good solvent (DCM) with the anti-solvent (hexane).

Step 2: Micro-Filtration Pass the saturated solution through a 0.22 µm PTFE syringe filter into a sterile, dust-free crystallization vial. Causality & Validation: Removing microscopic particulates prevents heterogeneous nucleation. This ensures that crystals grow slowly from the solute itself rather than rapidly precipitating around impurities.

Step 3: Controlled Metastable Evaporation Seal the vial, puncture the cap with a 25-gauge needle, and place it in a vibration-free, temperature-controlled environment (20°C) for 4-7 days. Causality & Validation: The narrow needle restricts the evaporation rate, maintaining the solution in the metastable zone. This thermodynamic control favors the growth of macroscopic, defect-free single crystals. The protocol is validated when crystals exhibit uniform extinction under a polarized light microscope, confirming a single continuous crystal lattice.

Crystallographic Data and Structural Conformation

X-ray diffraction analysis of pyrazolo[4,3-c]pyridine derivatives reveals critical insights into their spatial geometry[5]. The fused bicyclic core exhibits near-perfect planarity, which facilitates extensive π-π stacking in the solid state.

Quantitative Crystallographic Summary

The following table summarizes the typical crystallographic parameters observed for 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives and their structural significance.

ParameterTypical Value / RangeCrystallographic & Functional Significance
Crystal System Monoclinic / TriclinicAccommodates the asymmetric geometry of the bicyclic core and the highly flexible N-1 benzyl appendage[5].
Space Group P2₁/c or P-1Facilitates dense molecular packing through inversion centers, maximizing van der Waals interactions.
Core Planarity (RMSD) < 0.05 ÅIndicates complete aromatic delocalization across the fused pyrazole and pyridine rings.
Benzyl Dihedral Angle 65° - 85°The benzyl ring twists out of the core plane to minimize steric clash with the pyrazole C-3 proton.
Primary Intermolecular Forces π-π stacking, C-H···πDrives the 3D supramolecular assembly; critical for mimicking target protein binding modes[1].
Hydrogen Bonding Weak C-H···NThe pyridine nitrogen acts as a weak hydrogen bond acceptor in the crystal lattice[5].

Structure-Activity Relationships (SAR) & Target Binding

The crystallographic conformation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine directly translates to its biological efficacy. The orthogonal twist of the benzyl group relative to the planar core allows the molecule to act as a highly specific "key" for deep hydrophobic pockets in target proteins.

Mechanism of Action: PEX14-PEX5 Inhibition

In the treatment of Trypanosomiasis, the survival of the parasite depends on the glycosomal import of matrix proteins, a process mediated by the PEX14-PEX5 protein-protein interaction. Structural studies and NMR models reveal that the pyrazolo[4,3-c]pyridine core forms highly favorable π-π stacking interactions with the Phe17 and Phe34 residues of the PEX14 docking protein[1]. Simultaneously, the N-1 benzyl group acts as a lipophilic anchor, burying itself deep within the hydrophobic Tryptophan (Trp) pocket of the receptor. This competitive binding effectively blocks the native PEX5 receptor from docking, leading to metabolic collapse and parasite death[1].

G P1 Trypanosoma Glycosome P2 PEX5 Receptor (Matrix Protein Transport) P1->P2 P3 PEX14 Docking Protein P1->P3 P2->P3 Native PPI P4 1-Benzyl-1H-pyrazolo [4,3-c]pyridine Inhibitor P4->P2 Blocks Interaction P4->P3 Competitive Binding (Trp Pocket) P5 Disrupted Protein Import (Parasite Death) P4->P5 Phenotypic Outcome

Mechanism of PEX14-PEX5 PPI inhibition by pyrazolo[4,3-c]pyridine scaffolds.

Broad-Spectrum Kinase and Phosphatase Utility

Beyond parasitic targets, the crystallographic properties of this scaffold make it an excellent candidate for human kinase inhibition. When functionalized at the C-6 position, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas act as potent inhibitors of ERK, utilizing the pyridine nitrogen as a critical hydrogen bond acceptor within the kinase hinge region[2]. Similarly, the scaffold has been successfully deployed to inhibit Mycobacterium tuberculosis PtpB, where the rigid bicyclic core provides the necessary vector trajectory to project functional groups into the active site[3].

Conclusion

The crystal structure analysis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine highlights the delicate interplay between molecular planarity, steric-induced dihedral twisting, and supramolecular assembly. By mastering the synthesis and crystallization protocols of this core, researchers can leverage its unique spatial geometry to selectively disrupt challenging protein-protein interactions and kinase networks, cementing its status as a highly versatile tool in modern drug discovery.

References

  • IUCr Journals. (2017). Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding. Acta Crystallographica Section C.[URL: https://journals.iucr.org/c/issues/2017/03/00/fa7048/index.html]
  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01876]
  • National Institutes of Health (NIH). (2021). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed Central.[URL: https://pubmed.ncbi.nlm.nih.gov/?
  • ACS Publications. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00366]
  • European Patent Office. (2021). EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof. Google Patents.[URL: https://patents.google.

Sources

1-benzyl-1H-pyrazolo[4,3-c]pyridine receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Abstract

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Characterizing the interaction of these molecules with their biological targets is a foundational step in the drug discovery process. This technical guide provides a comprehensive overview of the principles, methodologies, and data analysis techniques essential for determining the receptor binding affinity of novel compounds based on this scaffold. As a senior application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach. We will explore gold-standard techniques such as radioligand binding assays and advanced label-free methods like Surface Plasmon Resonance (SPR), providing detailed, field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Introduction to the Pyrazolopyridine Scaffold

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine Core Structure

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[1] This structural motif is prevalent in numerous biologically active compounds due to its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.[2] The specific isomer, 1-benzyl-1H-pyrazolo[4,3-c]pyridine, features a benzyl group at the N1 position of the pyrazole ring, which can be strategically modified to modulate potency, selectivity, and pharmacokinetic properties. The vectorial functionalization of the pyrazolo[3,4-c]pyridine core, a closely related isomer, has been demonstrated to allow for systematic elaboration along multiple growth vectors, highlighting the scaffold's utility in fragment-based drug discovery.[3]

Therapeutic Potential and Hypothesized Targets

While the specific targets for the 1-benzyl-1H-pyrazolo[4,3-c]pyridine isomer may be novel, the broader class of pyrazole-containing compounds has shown affinity for a wide range of receptors and enzymes. This guide will use two prominent examples as hypothesized targets for outlining experimental procedures:

  • Translocator Protein (TSPO): An 18 kDa protein primarily located on the outer mitochondrial membrane, TSPO is a validated drug target for neuroinflammation, cancer, and neurological disorders.[4][5] Numerous pyrazolopyrimidine derivatives have been developed as high-affinity TSPO ligands.[6]

  • GABA-A Receptors (GABA-A): As the primary inhibitory neurotransmitter receptors in the central nervous system, GABA-A receptors are well-established targets for anxiolytics, sedatives, and anticonvulsants.[7] Pyrazolopyrimidine and related heterocyclic derivatives have been shown to bind to the benzodiazepine site on the GABA-A receptor complex.[8][9]

The Critical Role of Receptor Binding Affinity in Drug Discovery

Receptor binding affinity is a measure of the strength of the interaction between a ligand (drug candidate) and its molecular target. It is a critical parameter that influences a drug's potency and selectivity. Quantitative analysis of binding affinity allows researchers to:

  • Establish structure-activity relationships (SAR) to guide medicinal chemistry optimization.[10]

  • Select lead candidates with optimal target engagement profiles.

  • Assess selectivity by comparing affinities across a panel of on-target and off-target receptors.

  • Provide foundational data for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Foundational Principles of Ligand-Receptor Interactions

Defining Affinity (K D ), Potency (IC 50 ), and Efficacy

It is crucial to distinguish between affinity, potency, and efficacy.

  • Affinity (K D ): The equilibrium dissociation constant (K D ) is a direct measure of binding strength and is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K D value signifies a higher binding affinity.

  • Potency (IC 50 /EC 50 ): Potency is a measure of the concentration of a drug required to produce a specific biological effect. For inhibitors, this is the half-maximal inhibitory concentration (IC 50 ). While often correlated with affinity, potency is context-dependent and influenced by assay conditions.

  • Efficacy: This describes the ability of a ligand to produce a biological response upon binding to a receptor. A ligand can be a high-affinity antagonist (high affinity, zero efficacy) or a high-affinity agonist (high affinity, high efficacy).

Understanding Binding Kinetics (k on , k off )

The equilibrium constant K D is a ratio of the kinetic rate constants: K D = k off /k on .

  • Association Rate Constant (k on ): Also known as the "on-rate," this measures the speed at which a ligand binds to its target.

  • Dissociation Rate Constant (k off ): Also known as the "off-rate," this measures the speed at which the ligand-receptor complex dissociates.

A long residence time (slow k off ) can be a highly desirable attribute for a drug candidate, as it can lead to prolonged target engagement and a more durable pharmacological effect.[11] Techniques like SPR are essential for dissecting these kinetic parameters.[12]

The Rationale for Selecting an Assay Format

The choice of assay is a critical decision based on the study's goal, the nature of the target, and available resources.

  • Radioligand Binding Assays are considered a gold standard for determining affinity (K i ) in a competitive format. They are highly sensitive and robust but require handling of radioactive materials and do not provide kinetic data directly.[13]

  • Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time kinetic data (k on , k off ) and affinity (K D ).[14][15] It is invaluable for detailed mechanistic studies and lead optimization.

  • Fluorescence Polarization (FP) is a homogeneous assay (no separation of bound and free ligand required) suitable for high-throughput screening (HTS).[16][17] It measures the change in rotational speed of a fluorescently labeled ligand upon binding to a larger protein.

Core Methodologies for Binding Affinity Determination

This section outlines the core principles of key binding assay technologies. Detailed protocols are provided in Section 4.

Radioligand Binding Assays: The Gold Standard

These assays measure the binding of a radiolabeled ligand ("hot" ligand) to a receptor. In a competition binding assay , a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound (e.g., 1-benzyl-1H-pyrazolo[4,3-c]pyridine). The ability of the test compound to displace the radioligand is measured, allowing for the determination of its IC 50 , which can then be converted to an inhibition constant (K i ).[18]

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is an optical technique that detects changes in the refractive index near a sensor surface when a binding event occurs.[19] In a typical experiment, the target receptor (ligand) is immobilized on a gold-coated sensor chip. The test compound (analyte) is then flowed over the surface. The binding and dissociation are monitored in real-time, generating a "sensorgram" from which kinetic and affinity constants can be calculated.[20][21]

Fluorescence Polarization (FP): A Homogeneous Solution-Based Approach

FP is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light.[22] When the tracer binds to a larger protein, its rotation slows dramatically, and the emitted light remains highly polarized.[16] In a competitive FP assay, the test compound displaces the fluorescent tracer from the protein, causing a decrease in polarization, which can be measured to determine binding affinity.[23]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and quality checks.

Workflow Overview

The general workflow for characterizing the binding affinity of a novel compound involves several key stages, from preparing the biological reagents to analyzing the final data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis prep Protocol I: Receptor Membrane Preparation qc1 Protein Quantification (BCA Assay) prep->qc1 assay Protocol II or III: Binding Assay Execution (Radioligand, SPR, etc.) qc1->assay Validated Receptor Source analysis IC50 / KD Determination (Non-linear Regression) assay->analysis Raw Binding Data conversion Cheng-Prusoff Correction (IC50 to Ki) analysis->conversion end Structure-Activity Relationship (SAR) conversion->end Final Affinity Constant (Ki) G cluster_0 No Inhibitor cluster_1 With Inhibitor R R RL_hot R-L* R->RL_hot L_hot L* I I R2 R RI R-I R2->RI L_hot2 L* I2 I caption Principle of Competitive Radioligand Binding

Caption: Unlabeled inhibitor (I) competes with radioligand (L*) for the receptor (R).

Materials:

  • Receptor membrane preparation (from Protocol I).

  • Radioligand (e.g., [³H]PK 11195 for TSPO, [³H]Flunitrazepam for GABA-A) at a concentration near its K D . [4][7]* Unlabeled test compound (1-benzyl-1H-pyrazolo[4,3-c]pyridine) stock solution.

  • Unlabeled ligand for non-specific binding (e.g., 10 µM cold PK 11195 or Diazepam). [7]* Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4). * 96-well plates and glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% PEI. * Vacuum filtration manifold (cell harvester).

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Binding buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): High concentration of unlabeled ligand + Radioligand + Membranes.

    • Competition: Serial dilutions of test compound + Radioligand + Membranes.

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate solution (buffer, NSB ligand, or test compound).

    • Add 50 µL of radioligand solution.

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation (typically 10-100 µg protein per well). The final volume is 250 µL. [24][25] * Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25-37°C) to reach equilibrium. [25]3. Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. [26] * Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. [25]4. Quantification:

    • Dry the filter mat (e.g., 30 minutes at 50°C). [24] * Place the filters into scintillation vials (or use a filter plate), add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol III: Kinetic Analysis using Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR experiment for characterizing the binding of 1-benzyl-1H-pyrazolo[4,3-c]pyridine to an immobilized receptor.

Rationale: SPR provides a wealth of information beyond simple affinity, including the on- and off-rates that define the binding event. This label-free approach avoids potential artifacts from modifying the ligand with a tag and allows for the use of more complex samples. [14]

G cluster_0 SPR Principle cluster_1 Binding Event 1. Light Source 1. Light Source 2. Prism 2. Prism 1. Light Source->2. Prism 3. Sensor Chip (Gold) 3. Sensor Chip (Gold) 2. Prism->3. Sensor Chip (Gold) 4. Detector 4. Detector 3. Sensor Chip (Gold)->4. Detector Reflected Light 5. Sensorgram 5. Sensorgram 4. Detector->5. Sensorgram Measures Δ in Refractive Index Ligand Immobilized Receptor Complex Ligand-Analyte Complex Ligand->Complex Analyte Analyte Flow Analyte->Ligand caption Workflow of a Surface Plasmon Resonance (SPR) experiment.

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Materials:

  • SPR instrument (e.g., Biacore™ system).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Purified, active receptor protein.

  • Analyte (1-benzyl-1H-pyrazolo[4,3-c]pyridine) in a series of concentrations.

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified receptor protein over the activated surface. The primary amines on the protein will form covalent bonds with the surface.

    • Deactivate any remaining active esters by injecting ethanolamine. This process immobilizes the receptor (the "ligand" in SPR terminology). [27]2. Analyte Binding:

    • Inject a series of concentrations of the test compound (the "analyte") over the sensor surface at a constant flow rate. This is the association phase . [21] * After the injection, continue to flow running buffer over the surface. The bound analyte will begin to dissociate. This is the dissociation phase . [21]3. Surface Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the sensorgram to baseline and preparing the surface for the next injection.

  • Data Collection:

    • The instrument records the change in response units (RU) over time, creating a sensorgram for each analyte concentration.

    • A reference flow cell (often an activated/deactivated surface without ligand) is used to subtract bulk refractive index changes and non-specific binding.

Data Analysis, Interpretation, and Presentation

Access to user-friendly programs like GraphPad Prism for non-linear regression has greatly facilitated data analysis, removing the reliance on linearized transformations like the Scatchard plot, which can distort experimental error. [28][29]

Analysis of Radioligand Competition Data
  • Calculate Specific Binding: For each data point, calculate specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (i.e., in the absence of competitor) against the log concentration of the test compound.

  • Non-linear Regression: Fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation to determine the IC 50 value.

  • The Cheng-Prusoff Correction: The IC 50 is not an absolute affinity constant; it is dependent on the concentration and affinity of the radioligand used. [18]The Cheng-Prusoff equation is used to calculate the K i from the IC 50 : [28] K i = IC 50 / (1 + [L]/K D )

    Where:

    • K i is the inhibition constant of the test compound.

    • IC 50 is the determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • K D is the equilibrium dissociation constant of the radioligand for the receptor.

Analysis of SPR Sensorgram Data

The sensorgram data (response vs. time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This global fit across all analyte concentrations simultaneously derives the kinetic constants:

  • k a (or k on ): The association rate constant (units: M⁻¹s⁻¹).

  • k d (or k off ): The dissociation rate constant (units: s⁻¹).

  • K D : The equilibrium dissociation constant (units: M), calculated as k d /k a . [20]

Tabular Presentation of Binding Data

Quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Example Binding Affinity Data for 1-benzyl-1H-pyrazolo[4,3-c]pyridine Derivatives

Compound ID Target Receptor Assay Type IC 50 (nM) K i (nM) K D (nM) k on (10⁵ M⁻¹s⁻¹) k off (10⁻³ s⁻¹)
LEAD-001 TSPO Radioligand 25.4 ± 3.1 10.2 ± 1.2 - - -
LEAD-001 TSPO SPR - - 9.8 ± 0.9 2.5 ± 0.3 2.45 ± 0.2
LEAD-002 TSPO Radioligand 150.7 ± 15.2 60.3 ± 6.1 - - -
LEAD-001 GABA-A Radioligand >10,000 >4,000 - - -

Data are presented as mean ± SEM from n=3 independent experiments.

Conclusion and Future Directions

This guide provides a robust framework for conducting and analyzing receptor binding affinity studies for novel compounds like 1-benzyl-1H-pyrazolo[4,3-c]pyridine. By employing these validated protocols, researchers can generate high-quality, reproducible data that is essential for advancing a compound through the drug discovery pipeline. The initial determination of affinity and kinetics is a critical first step. Future studies should focus on establishing selectivity profiles by screening against a panel of related and unrelated receptors, and subsequently validating these binding events in cell-based functional assays to determine whether the compounds act as agonists, antagonists, or allosteric modulators.

References

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A Comprehensive Guide to the Preliminary Toxicological Investigation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] Some have also shown potential as anxiolytic agents and kinase inhibitors.[1][2] The subject of this guide, 1-benzyl-1H-pyrazolo[4,3-c]pyridine, is a novel compound within this class. Its unique substitution pattern warrants a thorough preliminary toxicological investigation to ascertain its safety profile before further development as a potential therapeutic agent.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on conducting a preliminary toxicity assessment of this compound. The experimental choices and methodologies are explained with a focus on scientific integrity and logical progression, providing a self-validating system for the initial safety evaluation.

Section 1: In Vitro Cytotoxicity Assessment

The initial phase of any toxicological evaluation is to determine the compound's potential to cause cell death. In vitro cytotoxicity assays are rapid, cost-effective, and provide a fundamental understanding of the concentration at which a compound elicits a toxic response in a cellular context. A multi-assay approach is recommended to obtain a more holistic view of cytotoxicity, as different assays measure different cellular endpoints.[3]

Rationale for Assay Selection

Two distinct and widely accepted cytotoxicity assays are proposed: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity.[4][5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[4][7] Increased LDH activity in the supernatant is indicative of cytotoxicity.

The combination of these two assays provides complementary information. A compound might decrease metabolic activity without causing immediate membrane rupture, a scenario that the MTT assay would detect but the LDH assay might not. Conversely, a compound could rapidly induce necrosis and membrane leakage, which would be readily detected by the LDH assay.

Experimental Workflow: In Vitro Cytotoxicity

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Culture HepG2 & HEK293 cells Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat cells with compound for 24h & 48h Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of 1-benzyl-1H-pyrazolo[4,3-c]pyridine Compound_Prep->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay LDH_Assay Perform LDH Release Assay Treatment->LDH_Assay Read_Plates Read absorbance on plate reader MTT_Assay->Read_Plates LDH_Assay->Read_Plates Calculate_Viability Calculate % cell viability Read_Plates->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocols

Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for in vitro toxicology studies due to its liver origin, a primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, another important organ in drug clearance and potential toxicity.

MTT Assay Protocol:

  • Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 1-benzyl-1H-pyrazolo[4,3-c]pyridine in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, centrifuge the plates at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, should be calculated for each cell line and time point.

Table 1: Hypothetical Cytotoxicity Data for 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Cell LineTime PointMTT Assay IC50 (µM)LDH Assay IC50 (µM)
HepG224 hours75.3> 100
48 hours42.185.6
HEK29324 hours98.5> 100
48 hours65.892.3

Interpretation: In this hypothetical scenario, the compound shows time- and concentration-dependent cytotoxicity. The lower IC50 values in the MTT assay compared to the LDH assay at 24 hours might suggest that the initial toxic effect is a reduction in metabolic activity rather than immediate cell lysis. The increased toxicity in the liver-derived HepG2 cell line could indicate that metabolic activation might play a role in the compound's toxicity.

Section 2: Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can damage genetic material (DNA), leading to mutations and potentially cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard preliminary screen for genotoxicity.[8][9]

Rationale for the Ames Test

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[8] The assay assesses the ability of a test compound to cause a reverse mutation (reversion) that restores the gene function for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[9]

The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as many compounds are not directly mutagenic but can be converted to mutagenic metabolites by liver enzymes.[9][10]

Experimental Workflow: Ames Test

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Strain_Prep Culture Salmonella strains (e.g., TA98, TA100) Mix_Components Mix compound, bacteria, and top agar (+/- S9 mix) Strain_Prep->Mix_Components Compound_Prep Prepare compound dilutions Compound_Prep->Mix_Components S9_Prep Prepare S9 mix (for +S9 plates) S9_Prep->Mix_Components Plate Pour mixture onto minimal glucose agar plates Mix_Components->Plate Incubate Incubate plates at 37°C for 48-72 hours Plate->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Compare_Controls Compare to vehicle and positive controls Count_Colonies->Compare_Controls Assess_Mutagenicity Assess mutagenic potential Compare_Controls->Assess_Mutagenicity

Caption: Workflow for the Ames test.

Detailed Protocol

Bacterial Strains:

  • TA98: Detects frameshift mutagens.

  • TA100: Detects base-pair substitution mutagens.

Protocol:

  • Prepare overnight cultures of S. typhimurium strains TA98 and TA100.

  • Prepare various concentrations of 1-benzyl-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., DMSO).

  • For each concentration and each strain, prepare two sets of tubes: one with and one without the S9 metabolic activation mix.

  • To each tube, add 100 µL of the bacterial culture, 100 µL of the test compound dilution, and either 500 µL of S9 mix or 500 µL of phosphate buffer.

  • Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method).

  • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

Controls:

  • Vehicle Control: Solvent only.

  • Positive Controls (-S9): 2-nitrofluorene (for TA98), sodium azide (for TA100).

  • Positive Controls (+S9): 2-aminoanthracene (for both strains).

Data Presentation and Interpretation

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Table 2: Hypothetical Ames Test Results

StrainCompound Conc. (µ g/plate )Mean Revertants (-S9)Mean Revertants (+S9)
TA98Vehicle Control2530
12835
103075
10032150
TA100Vehicle Control120135
1125140
10130145
100138150

*Indicates a positive response (≥ 2-fold increase over vehicle control).

Interpretation: In this hypothetical example, the compound is not mutagenic in the absence of metabolic activation. However, in the presence of the S9 mix, there is a significant, dose-dependent increase in revertant colonies for the TA98 strain, suggesting that a metabolite of the compound is a frameshift mutagen.

Section 3: Cardiovascular Safety Pharmacology

Cardiovascular toxicity, particularly the potential to prolong the QT interval, is a major concern in drug development. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT prolongation.[11] Therefore, an early assessment of a compound's activity on the hERG channel is essential.

Rationale for hERG Assay

The hERG channel plays a critical role in the repolarization phase of the cardiac action potential.[11] Inhibition of this channel can delay repolarization, leading to a prolonged QT interval and an increased risk of a life-threatening arrhythmia called Torsades de Pointes.[11] Automated patch-clamp or fluorescence-based assays are commonly used for high-throughput screening of hERG channel inhibition.

Experimental Workflow: hERG Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Prep Use cells stably expressing hERG channels (e.g., HEK293-hERG) Patch_Clamp Perform automated patch-clamp electrophysiology Cell_Prep->Patch_Clamp Compound_Prep Prepare compound dilutions Apply_Compound Apply compound at various concentrations Compound_Prep->Apply_Compound Patch_Clamp->Apply_Compound Measure_Current Measure hERG tail current Apply_Compound->Measure_Current Calculate_Inhibition Calculate % inhibition of hERG current Measure_Current->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 G cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation Period cluster_necropsy Terminal Procedures Animal_Acclimation Acclimate rodents (e.g., female rats) Initial_Dose Dose 3 animals at a starting dose (e.g., 300 mg/kg) Animal_Acclimation->Initial_Dose Dose_Prep Prepare compound formulation Dose_Prep->Initial_Dose Observe_48h Observe for mortality/morbidity for 48h Initial_Dose->Observe_48h Decision Decision based on outcome Observe_48h->Decision Dose_Lower Dose next step at a lower dose Decision->Dose_Lower 2-3 deaths Dose_Higher Dose next step at a higher dose Decision->Dose_Higher 0-1 death Stop_Test Stop testing Decision->Stop_Test Classification met Observe_14d Observe all animals for 14 days Decision->Observe_14d Euthanasia Euthanize all surviving animals Observe_14d->Euthanasia Record_Signs Record clinical signs, body weight Gross_Necropsy Perform gross necropsy Euthanasia->Gross_Necropsy

Caption: Workflow for acute oral toxicity study (OECD 423).

Detailed Protocol (Following OECD 423)
  • Animals: Use a single sex, typically female nulliparous, non-pregnant rats.

  • Housing and Acclimation: House the animals in appropriate conditions and allow for an acclimation period of at least 5 days.

  • Dosing: Administer the compound orally by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg). [12]For a compound with unknown toxicity, 300 mg/kg is a common starting dose.

  • Stepwise Procedure:

    • Dose a group of 3 animals at the starting dose.

    • If 2 or 3 animals die, re-dose at a lower level.

    • If 0 or 1 animal dies, dose another 3 animals at a higher level.

    • This stepwise procedure continues until a stopping criterion is met, which allows for classification of the substance.

  • Observations: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. [13]Record all clinical signs of toxicity, morbidity, and mortality. Record body weights at regular intervals.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

Data Presentation and Interpretation

The results should include a detailed report of the clinical signs observed, body weight changes, mortality data, and gross necropsy findings. This information is used to estimate the LD50 (lethal dose for 50% of the animals) and classify the compound according to the Globally Harmonised System (GHS).

Table 4: Hypothetical Acute Oral Toxicity Findings

Dose (mg/kg)Number of AnimalsMortalityClinical SignsGross Necropsy Findings
30030/3Lethargy, piloerection (resolved by 48h)No significant findings
200031/3Severe lethargy, ataxia, hunched postureDiscoloration of the liver in the decedent

Interpretation: Based on these hypothetical results, the compound would likely be classified in GHS Category 4 ("Harmful if swallowed"). The clinical signs and necropsy findings suggest potential central nervous system and liver effects at high doses, which would warrant further investigation in repeat-dose toxicity studies.

Section 5: Metabolic Stability and Reactive Metabolite Screening

Understanding a compound's metabolic fate is crucial, as metabolism can lead to the formation of reactive metabolites that are often responsible for idiosyncratic drug-induced toxicity. [14][15]

Rationale
  • Metabolic Stability: An in vitro assay using liver microsomes determines how quickly a compound is metabolized. A compound that is too rapidly metabolized may have poor bioavailability, while a very stable compound might accumulate to toxic levels.

  • Reactive Metabolite Screening: This involves incubating the compound with liver microsomes and a trapping agent, such as glutathione (GSH). [15]Reactive metabolites will form adducts with GSH, which can then be detected by mass spectrometry.

Experimental Workflow: Metabolism

G cluster_incubation Incubation cluster_analysis Analysis Incubate_Microsomes Incubate compound with liver microsomes, NADPH, and +/- GSH Time_Points Collect samples at various time points Incubate_Microsomes->Time_Points Quench Quench reaction with organic solvent Time_Points->Quench LC_MS Analyze samples by LC-MS/MS Quench->LC_MS Determine_Half_Life Determine metabolic half-life (t1/2) LC_MS->Determine_Half_Life Search_Adducts Search for potential GSH adducts LC_MS->Search_Adducts

Caption: Workflow for metabolic stability and reactive metabolite screening.

Detailed Protocol
  • Prepare an incubation mixture containing liver microsomes (human and rat), the test compound, and a NADPH-regenerating system in a phosphate buffer.

  • For reactive metabolite screening, also include glutathione (GSH) in the incubation mixture.

  • Initiate the reaction by adding NADPH and incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS.

  • For metabolic stability, quantify the disappearance of the parent compound over time to calculate the in vitro half-life.

  • For reactive metabolite screening, analyze the samples for masses corresponding to the expected GSH adducts of the parent compound and its potential metabolites.

Data Presentation and Interpretation

Table 5: Hypothetical Metabolic Stability and Reactive Metabolite Data

SpeciesIn Vitro Half-life (t1/2, min)GSH Adducts Detected
Rat25Yes (M+GSH)
Human40Yes (M+GSH)

Interpretation: The hypothetical data suggests moderate metabolic stability in both rat and human liver microsomes. The detection of a GSH adduct indicates the formation of a reactive metabolite. This finding, combined with the positive Ames test result in the presence of S9, would strongly suggest that metabolic activation is a key factor in the toxicity of this compound and warrants further investigation into the specific metabolic pathways and the structure of the reactive metabolite.

Conclusion

This comprehensive preliminary toxicological investigation provides a multi-faceted approach to evaluating the safety profile of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. By integrating in vitro cytotoxicity, genotoxicity, cardiovascular safety, in vivo acute toxicity, and metabolic studies, a robust initial assessment can be made. The hypothetical results presented herein illustrate how data from these assays can be synthesized to identify potential toxicological liabilities, such as metabolism-dependent genotoxicity and potential for hERG inhibition. These findings are critical for making informed decisions in the drug development process, guiding further studies, and potentially directing medicinal chemistry efforts to mitigate the identified risks.

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  • NONCLINICAL EVALUATION FOR ANTICANCER PHARMACEUTICALS. (2009). Pharmaceuticals and Medical Devices Agency.
  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023). DergiPark. [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Catalent.
  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. (2012). ACS Publications. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed Fund.
  • Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (n.d.). PubMed Central.
  • On mechanisms of reactive metabolite formation from drugs. (2013). PubMed. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds. (n.d.). Sigma-Aldrich.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central.
  • On Mechanisms of Reactive Metabolite Formation from Drugs. (2016). ResearchGate.
  • In-depth understanding of the structure-based reactive metabolite formation of organic functional groups. (2025). PubMed. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. [Link]

  • Structural features associated with reactive metabolite formation in clozapine analogues. (n.d.). PubMed.
  • Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. (2008). ClinPGx.
  • Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions. (2008). PubMed. [Link]

  • Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. (n.d.). PubMed Central.
  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. (n.d.). ResearchGate.
  • Preclinical Toxicology for Successful IND Application. (n.d.). Noble Life Sciences.
  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. (2005). PubMed. [Link]

  • Safety Data Sheet. (n.d.). Google Scholar.
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  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica.
  • Pyridine. (2021). Toxic Substance Portal - ATSDR.
  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Product Name : 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. (n.d.). Pharmaffiliates.

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An In-Depth Technical Guide to 1-benzyl-1H-pyrazolo[4,3-c]pyridine: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-benzyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazolopyridine family, this scaffold is a key pharmacophore in the design of novel therapeutics due to its structural similarity to purines. This document will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of this compound, drawing upon data from closely related analogues to provide a thorough understanding for research and development purposes.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine scaffold is a fused bicyclic heterocycle that has garnered considerable attention in the field of drug discovery. Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The structural resemblance of this core to endogenous purines allows for its interaction with a variety of biological targets, particularly ATP-binding sites in kinases. The addition of a benzyl group at the N1 position of the pyrazole ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with target proteins, making 1-benzyl-1H-pyrazolo[4,3-c]pyridine a compound of interest for further investigation and derivatization in drug development programs.

Chemical Structure and Physicochemical Properties

PropertyRepresentative DataSource
Molecular FormulaC13H11N3Inferred
Molecular Weight209.25 g/mol Inferred
Physical FormLikely a solid at room temperature[2]
SolubilityExpected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.General knowledge

Note: The data presented is based on closely related structures and should be confirmed experimentally for 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Synthesis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine: A Proposed Experimental Protocol

A plausible synthetic route to 1-benzyl-1H-pyrazolo[4,3-c]pyridine can be adapted from established methods for similar pyrazolopyridine structures. The following protocol outlines a potential two-step synthesis starting from a suitable aminopyrazole precursor.

Step 1: N-Benzylation of a Suitable Aminopyrazole

The initial step involves the benzylation of an appropriate aminopyrazole. This reaction is a standard procedure in heterocyclic chemistry.

Materials:

  • 3-Amino-4-iodopyrazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 3-amino-4-iodopyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated aminopyrazole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form the Pyrazolo[4,3-c]pyridine Core

The second step involves a palladium-catalyzed intramolecular cyclization to construct the fused pyridine ring.

Materials:

  • N-benzylated aminopyrazole from Step 1

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the N-benzylated aminopyrazole (1.0 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and sodium carbonate (2.0 eq) in DMF.

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 100-120 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Intramolecular Cyclization start1 3-Amino-4-iodopyrazole reagents1 Benzyl bromide, K₂CO₃, Acetonitrile product1 N-benzylated aminopyrazole reagents1->product1 Reflux reagents2 Pd(OAc)₂, PPh₃, Na₂CO₃, DMF product1->reagents2 Enters Step 2 final_product 1-benzyl-1H-pyrazolo[4,3-c]pyridine reagents2->final_product Heating

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Regiocontrolled De Novo Scaffold Construction

Strategic Rationale & Field-Proven Insights

The 1H-pyrazolo[4,3-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. It has been successfully deployed in the development of fascin 1 inhibitors for anti-metastatic agents[1], disruptors of PEX14–PEX5 protein–protein interactions for trypanocidal activity[2], and sphingosine 1-phosphate receptor-2 (S1P2) antagonists targeting fibrotic diseases and pathological angiogenesis[3].

The Regioselectivity Challenge: A common pitfall in the synthesis of N-alkylated pyrazolo-pyridines is the direct alkylation of the pre-formed 1H-pyrazolo[4,3-c]pyridine core using benzyl bromide and a base. This approach inevitably yields a difficult-to-separate mixture of N1-benzyl and N2-benzyl isomers due to the tautomeric nature of the pyrazole ring.

The Solution (De Novo Synthesis): To ensure absolute scientific integrity and eliminate the need for tedious chromatographic separation of isomers, this protocol details a de novo ring construction. By condensing 4-chloropyridine-3-carboxaldehyde with benzylhydrazine, we lock the benzyl group onto the terminal nitrogen of the hydrazone. Subsequent intramolecular Nucleophilic Aromatic Substitution (SNAr) forces ring closure exclusively at the N1 position[4]. This causality-driven approach guarantees >98% regiopurity of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine target.

Mechanistic Pathway & Workflow Visualization

The synthesis is a two-stage, one-pot-compatible process. The initial step is the condensation of the aldehyde with the hydrazine under mildly acidic/neutral conditions to form the hydrazone intermediate. The second step requires a strong base and elevated temperatures to drive the SNAr, overcoming the activation energy required to displace the chloride on the electron-deficient pyridine ring.

SynthesisWorkflow SM1 4-Chloropyridine- 3-carboxaldehyde Condensation Condensation (EtOH, 80°C, 2h) SM1->Condensation SM2 Benzylhydrazine HCl + DIPEA SM2->Condensation Intermediate Hydrazone Intermediate (Regiolocked) Condensation->Intermediate Cyclization SNAr Cyclization (Cs2CO3, DMF, 120°C, 12h) Intermediate->Cyclization Product 1-Benzyl-1H-pyrazolo [4,3-c]pyridine Cyclization->Product Purification Flash Chromatography (EtOAc/Hexane) Product->Purification PureProduct Purified Target (>98% Regiopurity) Purification->PureProduct

Fig 1: Regioselective synthesis workflow for 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Quantitative Data & Reagent Matrix

The following table summarizes the stoichiometric requirements and roles of each reagent in the optimized protocol.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Mechanistic Role
4-Chloropyridine-3-carboxaldehyde141.551.001.42 gElectrophilic scaffold
Benzylhydrazine hydrochloride158.631.101.74 gNucleophile (N1 source)
N,N-Diisopropylethylamine (DIPEA)129.241.202.10 mLHCl scavenger for hydrazine
Ethanol (Anhydrous)46.07-20 mLCondensation solvent
Cesium Carbonate (Cs₂CO₃)325.822.508.15 gSNAr base / Deprotonator
N,N-Dimethylformamide (DMF)73.09-30 mLHigh-boiling polar aprotic solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (IPC) are embedded to ensure each mechanistic milestone is achieved before proceeding.

Phase 1: Hydrazone Formation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Argon to prevent oxidative degradation of the hydrazine.

  • Reagent Loading: Dissolve 4-chloropyridine-3-carboxaldehyde (1.42 g, 10.0 mmol) in anhydrous Ethanol (20 mL).

  • Hydrazine Activation: In a separate vial, suspend benzylhydrazine hydrochloride (1.74 g, 11.0 mmol) in Ethanol (5 mL) and add DIPEA (2.10 mL, 12.0 mmol). Stir for 5 minutes until the solution clarifies, indicating the release of the free hydrazine base.

  • Condensation: Add the activated benzylhydrazine solution dropwise to the aldehyde solution at room temperature over 10 minutes.

  • Heating: Heat the reaction mixture to 80 °C (reflux) for 2 hours.

  • IPC Validation 1: Pull a 50 µL aliquot, dilute in Methanol, and analyze via LC-MS. The aldehyde peak (M+H = 142) should be completely consumed, replaced by the hydrazone intermediate mass (M+H = 246/248, chlorine isotope pattern).

  • Solvent Exchange: Once validated, concentrate the reaction mixture in vacuo to remove all Ethanol. The resulting crude residue contains the regiolocked hydrazone.

Phase 2: Intramolecular SNAr Cyclization
  • Solvation: Redissolve the crude hydrazone residue in anhydrous DMF (30 mL) under Argon.

    • Causality Note: DMF is critical here; its high dielectric constant stabilizes the Meisenheimer complex transition state during the SNAr reaction.

  • Base Addition: Add finely powdered Cesium Carbonate (8.15 g, 25.0 mmol) in one portion.

    • Causality Note: Cs₂CO₃ provides superior solubility in DMF compared to K₂CO₃ and exhibits the "cesium effect," enhancing the nucleophilicity of the hydrazone nitrogen.

  • Ring Closure: Heat the suspension to 120 °C for 12 hours.

  • IPC Validation 2: Analyze via LC-MS. The intermediate (M+H = 246) should transition to the cyclized product (M+H = 210), with the loss of HCl (M-36).

Phase 3: Workup and Purification
  • Quenching: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude material via flash column chromatography on silica gel, using a gradient of 20% to 60% Ethyl Acetate in Hexanes. The target compound typically elutes at ~45% EtOAc.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be confirmed:

  • LC-MS: [M+H]⁺ calculated for C₁₃H₁₁N₃: 210.10; Found: 210.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the benzylic CH₂ singlet (typically around δ 5.50 - 5.60 ppm) and the highly deshielded pyridine proton adjacent to the nitrogen (C6-H, typically > δ 8.50 ppm). The absence of a secondary N-H proton confirms complete cyclization.

  • Regiopurity: The presence of a single benzylic CH₂ environment in the ¹H NMR confirms the absence of the N2-isomer, validating the de novo strategic rationale.

References

  • Structure-based design, synthesis and biological evaluation of a novel series of isoquinolone and pyrazolo[4,3-c]pyridine inhibitors of fascin 1 as potential anti-metastatic agents. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof. Google Patents.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Application Note: 1-Benzyl-1H-pyrazolo[4,3-c]pyridine as a Privileged Scaffold in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a versatile, privileged pharmacophore in modern drug discovery. As a bioisostere for indazoles and purines, this heterocyclic core provides an optimal balance of hydrogen-bonding capability and lipophilicity. This Application Note details the mechanistic rationale, synthetic functionalization, and validated biochemical protocols for utilizing this scaffold against two high-value infectious disease targets: the Mycobacterium tuberculosis virulence factor PtpB[1] and the Trypanosoma brucei PEX14-PEX5 protein-protein interaction (PPI)[2].

Scaffold Rationale & Chemical Biology

Causality & Design: The pyrazolo[4,3-c]pyridine core is characterized by multiple nitrogen heteroatoms that act as critical hydrogen bond acceptors and donors within target protein active sites. The addition of a 1-benzyl substitution introduces a flexible, lipophilic moiety capable of occupying deep hydrophobic pockets, such as the Phe17/Phe34 binding cleft in PEX14[2] or the active site of carbonic anhydrases.

Synthesis Overview: The core is typically synthesized starting from 4-chloro-1H-pyrazolo[4,3-c]pyridine. N-benzylation is achieved using benzyl bromide and sodium hydride (NaH) in THF at 0°C to 15°C[3]. To enable further structure-activity relationship (SAR) exploration, the resulting 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine undergoes palladium-catalyzed carbonylation (using Pd(PPh3)2Cl2 and CO in methanol) to yield functionalized esters, such as methyl 1-benzyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate[3]. These esters serve as versatile intermediates for lead optimization.

Application I: Anti-Tubercular Drug Discovery (PtpB-Mtb Inhibition)

Mechanistic Rationale: Protein tyrosine phosphatase B (PtpB-Mtb) is secreted by M. tuberculosis into host macrophages to dephosphorylate key signaling proteins, thereby subverting the host immune response[1]. Pyrazolo[4,3-c]pyridine derivatives act as potent competitive inhibitors of PtpB-Mtb, binding directly to its active site and preventing substrate access[1].

Protocol 1: pNPP Enzymatic Inhibition Assay

Causality & Controls: This assay measures the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol. A pre-incubation step is mandatory to allow the competitive inhibitor to reach thermodynamic equilibrium with the enzyme before introducing the substrate[4]. A "no-enzyme" control must be included to correct for spontaneous, non-enzymatic hydrolysis of pNPP[4].

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris and 100 mM NaCl (pH 7.4). This specific pH and ionic strength mimic physiological conditions and maintain the native conformation of recombinant PtpB-Mtb[4].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 1.5 µg of purified recombinant PtpB-Mtb with 50 µM of the pyrazolo[4,3-c]pyridine test compound in a total volume of 200 µL. Incubate at 37°C for 15 minutes[4].

  • Substrate Addition: Initiate the reaction by adding 1.3 mM pNPP to the mixture[4].

  • Incubation & Detection: Incubate at 37°C for 30 minutes. Measure absorbance at 415 nm using a microplate reader to quantify p-nitrophenol production[4].

  • Orthogonal Validation: Primary hits must be validated using Biolayer Interferometry (BLI) to determine the true dissociation constant ( Kd​ ). This step is a self-validating necessity to rule out false positives caused by assay interference or compound aggregation[1].

Application II: Trypanocidal Drug Discovery (PEX14-PEX5 PPI Disruption)

Mechanistic Rationale: In Trypanosoma brucei, the PEX14-PEX5 interaction is strictly required for the import of metabolic enzymes into glycosomes. Disruption of this PPI leads to glucose toxicity and parasite death[2]. Pyrazolo[4,3-c]pyridines mimic the native WxxxF motif of PEX5, effectively competing for the N-terminal domain of PEX14 via π−π interactions[2].

Protocol 2: AlphaScreen Proximity Assay

Causality & Controls: AlphaScreen is a bead-based proximity assay. When donor and acceptor beads are brought within 200 nm by the PEX14-PEX5 interaction, laser excitation at 680 nm triggers a singlet oxygen cascade, resulting in emission at 520-620 nm[5]. Inhibitors disrupt this proximity, causing a measurable signal decrease. Tween-80 and BSA are included in the buffer to prevent non-specific hydrophobic aggregation of the compounds[5].

  • Reagent Preparation: Prepare a PBS buffer supplemented with 5 mg/mL BSA and 0.01% (v/v) Tween-80[5].

  • Complex Formation: Mix 3 nM N-His-PEX14 and 10 nM biotinylated PEX5-derived peptide (ALSENWAQEFLA) in the assay buffer[5].

  • Compound Addition: Add the pyrazolo[4,3-c]pyridine derivative (dissolved in DMSO) to the mixture, ensuring the final DMSO concentration remains constant at exactly 5% (v/v) across all wells to prevent solvent-induced protein denaturation[5].

  • Bead Incubation: Add 5 µg/mL of streptavidin donor beads (binds biotin-PEX5) and 5 µg/mL of nickel chelate acceptor beads (binds His-PEX14)[5]. Incubate in the dark to prevent premature bead photobleaching.

  • Detection & Validation: Read the plate using an AlphaScreen-compatible reader. Validate primary hits using 1H−15N HSQC NMR chemical shift perturbations (CSP) to confirm direct binding to the PEX14 N-terminal domain[2].

Quantitative Data Summary

TargetDisease IndicationScaffold / DerivativePrimary Assay IC50​ ( μM ) Kd​ ( μM )Mechanism of Action
PtpB-Mtb TuberculosisPyrazolo[4,3-c]pyridinepNPP Hydrolysis14.40.012Competitive Active Site Inhibition
PEX14-PEX5 TrypanosomiasisPyrazolo[4,3-c]pyridineAlphaScreen~61.6 (initial hit)163 (NMR CSP)PPI Disruption (WxxxF Mimetic)
Carbonic Anhydrase VariousPyrazolo[4,3-c]pyridine sulfonamidesStopped-flow CO2​ hydraseVariableN/AActive Site Inhibition

Visualizations

Workflow A 1-Benzyl-1H-pyrazolo [4,3-c]pyridine B Target 1: PtpB-Mtb Active Site Inhibition A->B C Target 2: PEX14-PEX5 PPI Disruption A->C D pNPP Assay & BLI Validation B->D E AlphaScreen & NMR CSP C->E

Fig 1: Drug discovery workflow for 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives across targets.

Mechanism A Recombinant PtpB-Mtb + Pyrazolo[4,3-c]pyridine B Pre-incubation (15 min) Equilibrium Binding A->B C Addition of pNPP (Chromogenic Substrate) B->C D Enzymatic Hydrolysis (Blocked by Inhibitor) C->D E Absorbance at 415 nm (Quantifies p-Nitrophenol) D->E

Fig 2: Step-by-step logic of the pNPP enzymatic assay for evaluating PtpB-Mtb inhibition.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI.

  • [1] Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B - PubMed. 1

  • [2] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity - ACS Publications. 2

  • [3] EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof - Google Patents. 3

  • [4] Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B - ASM Journals. 4

  • [5] SUPPORTING INFORMATION (AlphaScreen Protocol) - The Royal Society of Chemistry. 5

Sources

Application Note: Optimized Protocols for Dissolving 1-Benzyl-1H-pyrazolo[4,3-c]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

1-Benzyl-1H-pyrazolo[4,3-c]pyridine (CAS: 41373-11-9) is a highly specialized heterocyclic building block frequently utilized in the synthesis of bioactive small molecules, including potent sphingosine 1-phosphate receptor-2 (S1PR2) antagonists[1]. Structurally, the compound features an electron-rich pyrazolopyridine core conjugated to a lipophilic benzyl group. This planar, highly aromatic architecture promotes strong intermolecular π−π stacking and hydrophobic interactions. Consequently, the compound exhibits poor aqueous solubility, necessitating the use of specialized organic solvents like Dimethyl Sulfoxide (DMSO) for stock preparation and biological assay integration.

Mechanistic Insights: Solvation and Stability (E-E-A-T)

As an application scientist, it is critical to understand why specific handling procedures are required, rather than simply following a recipe.

The Thermodynamics of Solvation: DMSO is the gold standard for solvating lipophilic heterocycles. Its polar aprotic nature allows it to disrupt the strong intermolecular hydrogen bonding and π−π stacking of the pyrazolopyridine rings without donating protons, effectively solvating the individual molecules.

The Threat of Hygroscopicity and Freeze-Thaw Degradation: A critical failure point in small molecule handling is the hygroscopic nature of DMSO. When exposed to ambient humidity, DMSO rapidly absorbs water. The introduction of water dramatically lowers the dielectric constant of the solvent system, leading to the rapid precipitation (crashing out) of lipophilic compounds. Furthermore, repeated freeze-thaw cycles (e.g., moving from -20°C to room temperature) exacerbate moisture accumulation and can lead to compound degradation or irreversible crystallization[2][3]. Therefore, preparing single-use aliquots under an inert atmosphere is a mandatory practice for maintaining structural integrity.

Quantitative Data Summary

To ensure reproducibility across high-throughput screening and benchtop assays, adhere to the following physicochemical parameters and storage guidelines:

ParameterRecommended Specification
Molecular Weight ~209.25 g/mol (Formula: C₁₃H₁₁N₃)
Primary Solvent Anhydrous DMSO (≥99.9% purity, ≤0.1% water)
Master Stock Concentration 10 mM to 50 mM
Short-Term Storage -20°C (Up to 1 month, desiccated & dark)
Long-Term Storage -80°C (Up to 6 months, desiccated & dark)
Working Aqueous Concentration DMSO final concentration ≤ 0.1% (Cellular Assays)

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol is a self-validating system: visual clarity at the end of step 4 confirms successful solvation. If turbidity remains, the protocol dictates immediate corrective action.

  • Thermal Equilibration: Allow the lyophilized vial of 1-benzyl-1H-pyrazolo[4,3-c]pyridine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Calculation: To prepare a 10 mM stock, dissolve 2.09 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial using a positive displacement pipette to account for DMSO's high viscosity.

  • Agitation & Validation: Vortex the mixture gently for 30–60 seconds. If particulate matter remains, sonicate the vial in a water bath at room temperature (do not exceed 37°C to prevent thermal degradation) for 2–5 minutes. Self-Validation Check: If the solution remains cloudy after 5 minutes of sonication, the solubility limit has been exceeded or the DMSO has absorbed water; you must dilute the stock further (e.g., to 5 mM).

  • Aliquoting: Working inside a biosafety cabinet or fume hood, dispense the master stock into single-use amber microcentrifuge tubes (e.g., 10 µL to 50 µL per aliquot).

  • Inert Purge: Briefly purge the headspace of each tube with Argon or Nitrogen gas before sealing to displace oxygen and moisture.

  • Storage: Immediately transfer aliquots to a -20°C or -80°C freezer.

Protocol B: Aqueous Dilution and Kinetic Solubility Assessment

When transitioning from a DMSO stock to an aqueous buffer (e.g., PBS or cell culture media), kinetic solubility must be managed to prevent precipitation[4].

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity. Never re-freeze this aliquot after use.

  • Serial Dilution: Do not add aqueous buffer directly to the concentrated DMSO stock. Instead, add the DMSO stock dropwise to the aqueous buffer while continuously vortexing. Causality: This prevents localized zones of high compound/low DMSO concentration, which trigger rapid nucleation and precipitation.

  • Concentration Limit: Ensure the final concentration of DMSO does not exceed 0.1% (v/v) for cell-based assays, or up to 5% (v/v) for biochemical assays[5].

  • Quality Control: Verify kinetic solubility using nephelometry (light scattering) or a high-throughput filter plate assay (e.g., MultiScreen Solubility filter plate) to ensure no micro-precipitates have formed[4][5].

Workflow Visualization

G Start 1-benzyl-1H-pyrazolo[4,3-c]pyridine (Lyophilized Powder) Solvation Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvation Agitation Vortex / Sonicate (Temp < 37°C) Solvation->Agitation Inspection Visual Inspection (Clear Solution?) Agitation->Inspection Inspection->Agitation No (Precipitate) Aliquoting Aliquot into Single-Use Vials (Argon/Nitrogen Purge) Inspection->Aliquoting Yes (Clear) Storage Store at -20°C or -80°C (Desiccated) Aliquoting->Storage Dilution Aqueous Dilution (Buffer/Media, DMSO < 0.1%) Storage->Dilution Thaw once (Do not refreeze) QC Kinetic Solubility QC (Nephelometry / UV) Dilution->QC

Workflow for DMSO solvation, aliquoting, and aqueous dilution of lipophilic small molecules.

Troubleshooting Guide

  • Issue: Compound does not fully dissolve in the initial DMSO stock.

    • Causality: The compound may have formed a highly stable crystalline polymorph, or the DMSO contains trace water.

    • Solution: Warm the solution gently to 37°C and sonicate. If it fails to clear, verify the use of newly opened, anhydrous DMSO. Do not exceed 37°C.

  • Issue: Precipitation (cloudiness) upon aqueous dilution.

    • Causality: The final concentration exceeds the kinetic solubility limit of the compound in water.

    • Solution: Perform an intermediate dilution step in a biocompatible co-solvent (e.g., PEG400 or Tween-80) before final aqueous dilution, or lower the final target concentration of the compound in the assay.

Sources

Application Notes and Protocols for In Vivo Dosing of 1-benzyl-1H-pyrazolo[4,3-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to designing and executing in vivo dosing protocols for the novel compound 1-benzyl-1H-pyrazolo[4,3-c]pyridine and its structural analogs. The pyrazolo[4,3-c]pyridine scaffold is a promising pharmacophore with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] This guide offers a framework for preclinical evaluation, from initial dose-range finding to efficacy studies, grounded in established pharmacological and toxicological principles. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and the rationale behind experimental choices to ensure the generation of robust and reproducible data.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anxiolytic agents, inhibitors of Mycobacterium tuberculosis, and as carbonic anhydrase inhibitors.[1][3][4] Given the therapeutic potential of this class of compounds, a systematic and well-designed in vivo evaluation is critical to advancing novel candidates like 1-benzyl-1H-pyrazolo[4,3-c]pyridine towards clinical development.

The successful translation of a promising compound from the laboratory to the clinic is contingent upon rigorous preclinical studies.[5][6][7] This guide will delineate the essential steps for establishing safe and effective in vivo dosing regimens for this class of molecules.

Preclinical In Vivo Study Design: Foundational Principles

Before embarking on specific protocols, it is imperative to establish a robust study design. This involves careful consideration of the animal model, ethical guidelines, and the formulation of the test compound. A well-designed preclinical study minimizes bias and ensures the generation of high-quality, translatable data.[5]

Animal Model Selection

The choice of animal model is a critical determinant of the study's relevance and success. For initial toxicity and pharmacokinetic studies, common rodent models such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are often employed due to their well-characterized physiology and genetics. For efficacy studies, the model should be relevant to the intended therapeutic indication. For example, in oncology, xenograft or syngeneic tumor models are standard.[8]

Ethical Considerations and Animal Welfare

All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Key considerations include minimizing animal stress and discomfort, using the minimum number of animals necessary to obtain statistically significant results, and defining humane endpoints.

Dose Formulation

The formulation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine for in vivo administration is a critical step that can significantly impact its bioavailability and, consequently, its efficacy and toxicity.

Key Formulation Considerations:

  • Solubility: The solubility of the compound in various vehicles should be determined. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as DMSO, cyclodextrins, or Cremophor EL. The final concentration of any solubilizing agent should be kept to a minimum and be consistent across all treatment groups, including the vehicle control, to avoid confounding effects.

  • Stability: The stability of the compound in the chosen formulation should be assessed to ensure that the desired dose is being administered throughout the study.

  • Route of Administration: The intended clinical route of administration should be used in preclinical studies whenever possible.[8] Common routes for small molecules include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).

Core Protocols for In Vivo Evaluation

The following sections provide detailed, step-by-step protocols for the initial in vivo characterization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[9] This is a crucial first step in any in vivo testing paradigm.

Protocol: Single-Dose MTD Study

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice), using both males and females.

  • Group Allocation: Divide animals into groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of 1-benzyl-1H-pyrazolo[4,3-c]pyridine to each group. The starting dose can be estimated from in vitro cytotoxicity data (e.g., CC50) and allometric scaling.[9]

  • Administration: Administer the compound via the intended clinical route.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Body weight should be measured at least three times a week.[10]

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no mortality or other severe clinical signs.[8]

  • Necropsy: At the end of the observation period, a gross necropsy can be performed to examine for any organ abnormalities.[6][7]

Table 1: Example Dose Escalation for MTD Study

Dose GroupDose (mg/kg)Number of Animals (M/F)
Vehicle Control03/3
Group 1103/3
Group 2303/3
Group 31003/3
Group 43003/3
Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9] This information is vital for determining the appropriate dosing frequency and for correlating drug exposure with efficacy and toxicity.

Protocol: Single-Dose PK Study

  • Animal Model: Use the same animal model as for the MTD study.

  • Dosing: Administer a single dose of 1-benzyl-1H-pyrazolo[4,3-c]pyridine (typically a dose below the MTD that is expected to be in the therapeutic range) via the intended clinical route (e.g., oral) and also via an intravenous route to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[9]

  • Sample Processing: Process blood samples to obtain plasma or serum, and store them frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (%F)

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax The maximum observed concentration of the drug in the plasma.
Tmax The time at which Cmax is observed.
AUC The total exposure to the drug over time.
t1/2 The time required for the drug concentration to decrease by half.
%F The fraction of the orally administered dose that reaches systemic circulation.
Efficacy Studies

Once the MTD and PK profile have been established, efficacy studies can be designed to evaluate the therapeutic potential of 1-benzyl-1H-pyrazolo[4,3-c]pyridine in a relevant disease model.

Protocol: General Efficacy Study Design

  • Animal Model: Select an appropriate disease model (e.g., a tumor xenograft model for an anticancer indication).

  • Group Allocation: Include a vehicle control group, a positive control group (a standard-of-care drug, if available), and several dose groups for the test compound.[8] The number of animals per group should be sufficient for statistical power.[10]

  • Dosing Regimen: Administer the compound at various doses below the MTD. The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).[8][9]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points. For an anticancer study, this would include tumor volume measurements and overall survival.

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups using appropriate statistical methods to determine the effective dose range.

Visualization of Experimental Workflows

Diagram 1: Workflow for In Vivo Dosing Protocol Design

G cluster_preclinical Preclinical Evaluation In Vitro Data In Vitro Data MTD Study MTD Study In Vitro Data->MTD Study Estimate Starting Dose PK Study PK Study MTD Study->PK Study Inform Dose Selection Efficacy Study Efficacy Study PK Study->Efficacy Study Determine Dosing Regimen

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

Diagram 2: Decision Tree for Dose Adjustment in Efficacy Studies

G Efficacy_Observed Efficacy Observed? Toxicity_Observed Toxicity Observed? Efficacy_Observed->Toxicity_Observed Yes Increase_Dose Increase Dose Efficacy_Observed->Increase_Dose No Decrease_Dose Decrease Dose Toxicity_Observed->Decrease_Dose Yes Optimal_Dose Optimal Dose Range Toxicity_Observed->Optimal_Dose No Increase_Dose->Efficacy_Observed Re-evaluate Decrease_Dose->Efficacy_Observed Re-evaluate No_Efficacy Consider Alternative Compound

Caption: Decision-making process for dose optimization during efficacy studies.

Conclusion

The successful in vivo evaluation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine and its analogs requires a systematic and scientifically rigorous approach. By following the principles and protocols outlined in this guide, researchers can generate the high-quality data necessary to assess the therapeutic potential of this promising class of compounds. The iterative process of determining the MTD, characterizing the PK profile, and evaluating efficacy in relevant disease models provides a solid foundation for further preclinical and clinical development.

References

  • Taylor & Francis. (2009, July 10). Full article: Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. [Link]

  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. (2026, January 11). (PDF) Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • National Institutes of Health. (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • National Institutes of Health. (2026, January 24). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • ACS Publications. (2024, August 1). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy | Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • MDPI. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. [Link]

  • MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]

  • IOSR Journals. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • ACS Publications. (2024, March 5). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 | Journal of Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2016, August 1). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. [Link]

  • Daugavpils University. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Association for Science, Education and Culture. (2022, October 1). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. [Link]

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Application Notes and Protocols for the 1-benzyl-1H-pyrazolo[4,3-c]pyridine Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of the Pyrazolo[4,3-c]pyridine Scaffold in Kinase-Directed Drug Discovery

The relentless pursuit of novel therapeutics for a myriad of human diseases, particularly cancer, has positioned protein kinases as a pivotal target class for drug development. The dysregulation of kinase activity is a hallmark of many pathological conditions, making the design of potent and selective kinase inhibitors a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic scaffolds exploited for kinase inhibitor design, the pyrazolopyridine core has emerged as a "privileged" structure.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases, a common mechanism of action for this class of drugs.

Among the various pyrazolopyridine isomers, the 1H-pyrazolo[4,3-c]pyridine scaffold has garnered significant attention. This particular arrangement of nitrogen atoms provides a unique hydrogen bonding pattern and a versatile platform for substitution, enabling the fine-tuning of inhibitor potency and selectivity. The introduction of a benzyl group at the N1 position of the pyrazole ring, creating the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold, offers an additional vector for exploring the kinase binding pocket. The benzyl moiety can engage in hydrophobic and aromatic interactions, potentially enhancing binding affinity and influencing the inhibitor's pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold for the discovery of novel kinase inhibitors. We will delve into the synthetic strategies for accessing this core structure, provide detailed protocols for the biological evaluation of its derivatives, and discuss the critical aspects of structure-activity relationship (SAR) studies that drive lead optimization.

I. Synthesis of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Proposed Protocol

The synthesis of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine core is a critical first step in any drug discovery program centered around this scaffold. While a variety of methods exist for the synthesis of pyrazolopyridines, a particularly efficient approach involves a multicomponent reaction that combines a Sonogashira cross-coupling with a subsequent cyclization. The following protocol is adapted from established methodologies for the synthesis of related 1-substituted pyrazolo[4,3-c]pyridines and provides a reliable route to the target scaffold.[2]

Protocol 1: One-Pot Synthesis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine

This protocol outlines a one-pot, three-component reaction for the synthesis of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold.

Materials:

  • 5-chloro-1-benzyl-1H-pyrazole-4-carbaldehyde

  • Terminal alkyne (e.g., ethynylbenzene)

  • tert-Butylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 5-chloro-1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and CuI (0.1 equiv).

  • Solvent and Base Addition: Add anhydrous toluene and triethylamine (3.0 equiv) to the vial.

  • Reagent Addition: Add tert-butylamine (2.0 equiv) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a temperature and time optimized for the specific substrates (a typical starting point would be 120-150 °C for 30-60 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields.

  • Palladium and Copper Catalysis: The Sonogashira coupling is a well-established palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

  • tert-Butylamine: In this multicomponent reaction, tert-butylamine acts as a nucleophile in the subsequent cyclization step, leading to the formation of the pyridine ring of the pyrazolo[4,3-c]pyridine core.

start Start: 5-chloro-1-benzyl-1H-pyrazole-4-carbaldehyde + Terminal Alkyne reagents Pd(OAc)2, PPh3, CuI, TEA, t-BuNH2 Toluene, Microwave start->reagents 1. Sonogashira Coupling intermediate In situ formation of 5-alkynyl-1-benzyl-1H-pyrazole-4-carbaldehyde reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization 2. Pyridine ring formation product 1-benzyl-1H-pyrazolo[4,3-c]pyridine cyclization->product

Caption: Synthetic workflow for 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

II. Biological Evaluation: Protocols for Assessing Kinase Inhibitory Activity

Once a library of 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity. The primary goal is to determine their potency and selectivity as kinase inhibitors. The following protocols provide standardized methods for in vitro kinase inhibition assays and cell-based assays.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity, which is a widely used method for primary screening and IC₅₀ determination of kinase inhibitors.

Materials:

  • Kinase of interest (e.g., ERK2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine test compounds in DMSO.

  • Kinase Reaction:

    • In a white assay plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expert Insights:

  • The ATP concentration in the assay should be close to the Michaelis-Menten constant (Km) of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.

  • It is crucial to perform a kinase titration and determine the linear range of the assay to ensure that the measurements are taken under initial velocity conditions.

Protocol 3: Cell-Based Assay for Target Engagement (Western Blotting)

This protocol allows for the assessment of a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 melanoma cells with BRAF V600E mutation for ERK pathway analysis)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK) and HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase's substrate.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Trustworthiness of the Protocol:

This self-validating system includes the analysis of both the phosphorylated and total protein levels, ensuring that any observed decrease in phosphorylation is due to the inhibitory activity of the compound and not a result of protein degradation.

cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_sar SAR & Lead Optimization a1 Synthesized Compound Library a2 In Vitro Kinase Assay (e.g., ADP-Glo) a1->a2 a3 Determine IC50 Values a2->a3 c1 Structure-Activity Relationship (SAR) Analysis a3->c1 b1 Cell Line Treatment b2 Western Blot Analysis (p-Substrate vs. Total Substrate) b1->b2 b3 Confirm Target Engagement b2->b3 b3->c1 c2 Lead Optimization c1->c2 c2->a1 Iterative Design & Synthesis

Caption: A typical workflow for kinase inhibitor evaluation.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the SAR is the engine that drives the transformation of a hit compound into a clinical candidate. For the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold, several key positions can be modified to enhance potency, selectivity, and drug-like properties.

Key Positions for Modification:

  • N1-Benzyl Group: Substitution on the phenyl ring of the benzyl group can significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrazole ring and introduce new interactions with the kinase active site.

  • C3-Position: This position is often a key site for introducing substituents that can interact with the hinge region of the kinase, a critical interaction for many kinase inhibitors.

  • C6-Position: Modifications at this position can extend into the solvent-exposed region of the ATP-binding pocket, providing opportunities to improve selectivity and physicochemical properties.

Illustrative SAR Table for Hypothetical 1-benzyl-1H-pyrazolo[4,3-c]pyridine Analogs as ERK2 Inhibitors

CompoundR1 (on Benzyl Ring)R2 (at C3)R3 (at C6)ERK2 IC₅₀ (nM)
1a HHH500
1b 4-FHH250
1c H2-pyridylH50
1d 4-F2-pyridylH25
1e 4-F2-pyridylNH₂10

Analysis of SAR:

  • The introduction of a fluorine atom at the para-position of the benzyl group (Compound 1b ) often leads to improved potency, potentially through favorable interactions with the protein or by influencing the conformation of the inhibitor.

  • A hydrogen bond acceptor, such as a pyridyl group at the C3-position (Compound 1c ), can form a crucial hydrogen bond with the kinase hinge region, dramatically increasing potency.

  • Combining these favorable substitutions (Compound 1d ) can have an additive or synergistic effect on inhibitory activity.

  • Further modification at the C6-position with a small polar group like an amine (Compound 1e ) can enhance interactions with the solvent-exposed region of the active site and improve solubility.

IV. Mechanism of Action and Signaling Pathways

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold is a promising starting point for the development of inhibitors targeting various kinase-driven signaling pathways. One of the most well-validated pathways where pyrazolopyridine-based inhibitors have shown efficacy is the MAPK/ERK pathway.[3]

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver of cancer. ERK1 and ERK2 are the final kinases in this cascade, and their inhibition represents a key therapeutic strategy.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 1-benzyl-1H-pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK Inhibition

Caption: The MAPK/ERK signaling pathway and the point of intervention for an ERK inhibitor.

V. Conclusion and Future Directions

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the numerous opportunities for structural modification, makes it an attractive starting point for drug discovery campaigns targeting a wide range of kinases. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in this exciting field. Future efforts should focus on exploring the full potential of this scaffold by systematically investigating its SAR against a broad panel of kinases, with the ultimate goal of developing potent, selective, and clinically effective therapeutics.

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  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. [Link]

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The 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Scaffold: Application Notes for the Development of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolopyridine Core in Modern Medicinal Chemistry

The pyrazolopyridine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in drug discovery. Its structural resemblance to purine bases has made it a cornerstone for the development of a diverse array of therapeutic agents.[1][2] The five possible isomers of pyrazolopyridine, including the pyrazolo[4,3-c]pyridine core, offer distinct spatial arrangements of nitrogen atoms, enabling fine-tuned interactions with a multitude of biological targets.[2][3] These scaffolds have been successfully exploited to generate compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The 1-benzyl substitution on the pyrazole ring is a common strategy in medicinal chemistry to introduce a key hydrophobic and aromatic interaction moiety, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[6][7]

This guide provides an in-depth exploration of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold as a promising starting point for the development of novel carbonic anhydrase inhibitors. We will delve into the rationale for targeting carbonic anhydrases, provide detailed protocols for the synthesis and biological evaluation of these compounds, and discuss the critical aspects of experimental design and data interpretation.

Targeting Carbonic Anhydrases: A Key Therapeutic Strategy

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][8] They are ubiquitously expressed in the human body and play a crucial role in a variety of physiological processes, including pH regulation, fluid secretion, and biosynthesis.[8] The dysregulation of CA activity is implicated in several pathologies, making them attractive targets for therapeutic intervention. For instance, inhibition of specific CA isoforms has shown therapeutic benefits in glaucoma, epilepsy, and certain types of cancer.[4][8]

The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the design of potent and selective CA inhibitors.[4][8] The strategic placement of a sulfonamide group, a well-established zinc-binding group for CA inhibition, onto the pyrazolo[4,3-c]pyridine core can lead to compounds with high affinity for the enzyme's active site.[8] The 1-benzyl group can further enhance binding by interacting with hydrophobic pockets within the active site, potentially leading to increased potency and isoform selectivity.

Experimental Protocols

PART 1: Synthesis of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Derivatives

The synthesis of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine core can be achieved through multi-step synthetic routes, often starting from readily available pyridine derivatives. The following is a generalized protocol for the synthesis of a sulfonamide-derivatized 1-benzyl-1H-pyrazolo[4,3-c]pyridine, a potential carbonic anhydrase inhibitor.

Diagram 1: Synthetic Pathway for 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Sulfonamides

G A Substituted Pyridine B Pyrazolo[4,3-c]pyridine Core A->B Ring Annulation C 1-Benzyl-1H-pyrazolo[4,3-c]pyridine B->C N-Benzylation D Functionalized Intermediate C->D Functional Group Interconversion E Target Sulfonamide D->E Sulfonamide Coupling

Caption: A generalized synthetic workflow for the preparation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine sulfonamides.

Protocol 1: General Synthesis Procedure

  • Synthesis of the Pyrazolo[4,3-c]pyridine Core: A common approach involves the condensation of a functionalized pyridine derivative, such as a dienamine, with a suitable amine containing a sulfonamide fragment.[4] The reaction is typically carried out by refluxing the reactants in a solvent like methanol.[4]

  • N-Benzylation: The resulting pyrazolo[4,3-c]pyridine core is then subjected to N-alkylation to introduce the benzyl group at the N1 position of the pyrazole ring. This can be achieved using benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Functional Group Manipulation and Sulfonamide Coupling: Depending on the starting materials, further chemical modifications may be necessary to introduce a suitable functional group for coupling with the desired sulfonamide moiety. This could involve, for example, the conversion of an ester to a carboxylic acid, followed by amide coupling with a sulfonamide-containing amine.

PART 2: In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) is a critical step in the drug discovery process.[4][8] The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory potency (Ki) of compounds against CAs.[8]

Diagram 2: Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Synthesized Compound Stock Solution C Stopped-Flow Instrument A->C B Enzyme & Buffer Preparation B->C D Mixing of Enzyme, Inhibitor, and CO2 Substrate C->D E Measurement of Catalytic Rate D->E F Calculation of Ki E->F

Caption: A streamlined workflow for the in vitro evaluation of carbonic anhydrase inhibitors using a stopped-flow assay.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay

  • Reagent Preparation:

    • Prepare stock solutions of the synthesized 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution (e.g., Tris-HCl) at the desired pH.

    • Prepare a solution of the purified human carbonic anhydrase isoform of interest.

    • Prepare a saturated CO₂ solution as the substrate.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration reaction.

    • The enzyme and inhibitor are pre-incubated for a defined period.

    • The enzyme-inhibitor solution is then rapidly mixed with the CO₂ substrate solution.

    • The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator.

  • Data Analysis:

    • The initial rates of the reaction are determined from the progress curves.

    • The inhibitory constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Table 1: Representative Data for Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard)25012255.7
Derivative 1f[8]9.815.4105.430.2
Derivative 1g[8]15.345.825.3125.6
Derivative 1h[8]10.550.189.7150.3
Derivative 1k[8]12.125.3150.245.8

Data extracted from Geronikaki, A. et al. (2022) for illustrative purposes.[8]

Causality and Experimental Choices

  • Choice of Scaffold: The pyrazolo[4,3-c]pyridine scaffold is chosen for its structural similarity to purines, which are known to interact with a wide range of biological targets.[1][2] Its rigid bicyclic structure provides a well-defined platform for the precise orientation of functional groups.

  • The 1-Benzyl Group: The introduction of a benzyl group at the N1 position is a deliberate design choice to probe for hydrophobic interactions within the enzyme's active site. This can lead to enhanced binding affinity and potentially improved selectivity for certain CA isoforms.

  • The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore for carbonic anhydrase inhibition, as it coordinates with the zinc ion in the active site.[8] Its inclusion is essential for achieving potent inhibition.

  • Stopped-Flow Assay: This technique is selected for its ability to measure rapid enzyme kinetics, which is characteristic of carbonic anhydrases.[8] It allows for the accurate determination of inhibitory constants.

Conclusion and Future Directions

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel and selective carbonic anhydrase inhibitors. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate new chemical entities based on this versatile core. Future work should focus on exploring a wider range of substitutions on both the benzyl and pyridine rings to optimize potency, selectivity, and pharmacokinetic properties. The development of isoform-selective inhibitors is a key challenge in the field, and the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold offers a valuable platform to address this challenge.

References

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. RJLBPCS. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

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Application Note & Protocols: A Modular Approach to the Synthesis of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. This fused bicyclic system, an isostere of purine, has garnered significant interest due to its versatile biological activities.[1] Analogs derived from this core have been identified as potent inhibitors of various protein kinases, making them valuable candidates for oncology research.[2] Furthermore, specific derivatives have demonstrated efficacy as anxiolytic agents, inhibitors of the PEX14–PEX5 protein–protein interaction with trypanocidal activity, and potential therapeutics for neuropathic pain.[3][4][5]

The 1-benzyl substituent is a common feature in many biologically active molecules, often serving to occupy hydrophobic pockets in target proteins. The ability to synthesize a diverse library of 1-benzyl-1H-pyrazolo[4,3-c]pyridine analogs is therefore crucial for structure-activity relationship (SAR) studies. This guide provides a detailed, modular synthetic strategy that allows for the efficient construction and diversification of this important class of molecules.

Retrosynthetic Analysis and Core Synthetic Strategy

The construction of the pyrazolo[4,a]pyridine system can be approached in two primary ways: annelating a pyrazole ring onto a pre-existing pyridine or, more commonly, forming the pyridine ring from a suitably functionalized pyrazole precursor.[6] The latter approach offers greater flexibility for analog synthesis, particularly for introducing diversity at the C6 position.

Our recommended strategy is a highly efficient, microwave-assisted, multi-component reaction that builds the pyridine ring onto a 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde intermediate. This method combines a Sonogashira cross-coupling with a subsequent cyclization/condensation in a single pot, providing rapid access to the desired scaffold.[2][6]

The overall workflow is depicted below:

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Core Construction & Diversification A 1-Benzyl-1H-pyrazol-5-ol B 1-Benzyl-5-chloro-1H-pyrazole A->B Chlorination (POCl₃) C Key Intermediate: 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation E 1-Benzyl-6-(R₂)-1H-pyrazolo[4,3-c]pyridine (Final Analog) C->E One-Pot Reaction: 1. Sonogashira Coupling 2. Cyclization with tert-Butylamine D Terminal Alkyne (R₂-C≡CH) D->E

Figure 1: General workflow for the synthesis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine analogs.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of the key intermediate and the final target compounds.

Protocol 1: Synthesis of the Key Intermediate (1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde)

The causality behind this two-step procedure is to first install a suitable leaving group (chloride) at the C5 position, which is then activated for the subsequent Sonogashira coupling. The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles like pyrazoles.

Step 1.1: Synthesis of 1-Benzyl-5-chloro-1H-pyrazole

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzyl-1H-pyrazol-5-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-5-chloro-1H-pyrazole.

Step 1.2: Vilsmeier-Haack Formylation to Yield 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-benzyl-5-chloro-1H-pyrazole (from Step 1.1, 1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Hydrolysis: Add a solution of sodium acetate in water and stir the mixture for 1 hour to hydrolyze the iminium intermediate.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford the target intermediate, 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde, which can often be used in the next step without further purification.

Protocol 2: One-Pot, Microwave-Assisted Synthesis of 1-Benzyl-6-aryl-1H-pyrazolo[4,3-c]pyridines

This multicomponent reaction is the cornerstone of the synthetic strategy.[2][6] The Sonogashira coupling first joins the pyrazole intermediate with a terminal alkyne. In the same pot, tert-butylamine acts as both a base and a nitrogen source, facilitating a cyclization and condensation cascade to form the pyridine ring. Microwave irradiation significantly accelerates the reaction rates, often reducing reaction times from hours to minutes.

  • Reagents & Setup: In a microwave reaction vial, combine:

    • 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • The desired terminal alkyne (e.g., phenylacetylene, 1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

    • Copper(I) iodide [CuI] (0.1 eq)

    • tert-Butylamine (5.0 eq)

    • Anhydrous solvent such as 1,4-dioxane or DMF.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 120-150 °C) for 20-40 minutes. Note: Reaction conditions should be optimized for each specific substrate.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-6-aryl-1H-pyrazolo[4,3-c]pyridine analog.

Data Summary: Exemplary Analogs

The modularity of Protocol 2 allows for the synthesis of a wide array of analogs by simply varying the terminal alkyne starting material.

EntryPyrazole IntermediateTerminal Alkyne (R₂)Resulting 6-Substituent (R₂)Typical Yield (%)
1Intermediate 1 PhenylacetylenePhenyl65-80
2Intermediate 1 4-Ethynyltoluene4-Methylphenyl60-75
3Intermediate 1 4-Ethynylanisole4-Methoxyphenyl62-78
4Intermediate 1 3-EthynylpyridinePyridin-3-yl55-70
5Intermediate 1 CyclopropylacetyleneCyclopropyl50-65

Intermediate 1: 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde Yields are representative and may vary based on specific reaction conditions and purification efficiency.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

Conclusion

The protocols detailed in this application note provide a robust and highly adaptable platform for the synthesis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine analogs. By leveraging a key pyrazole aldehyde intermediate and a powerful one-pot, microwave-assisted multicomponent reaction, researchers can rapidly generate diverse libraries of these medicinally important compounds for SAR exploration and drug development programs. The causality-driven approach, explaining the function of each reagent and step, ensures that these protocols are not just recipes but are also instructive for further methods development.

References

  • New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Oxford Academic. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC. Available at: [Link]

  • Synthesis of (a) pyrazolo[4,3-c]pyridines 14a–j and... ResearchGate. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Avicenna J. Med. Chem. Available at: [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. Available at: [Link]

  • Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. KTU ePubl. Available at: [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. Available at: [Link]

  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. PubMed. Available at: [Link]

  • Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions. ACS Publications. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. RSC Publishing. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. Available at: [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction wi. CNR Iris. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link] Alicante.es/es/documentos/muestras-articulos/molecules-27-02095.pdf

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for improving reaction yield and purity. We will delve into the critical parameters governing this N-alkylation reaction, explaining the causality behind experimental choices to empower you to overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yield and Selectivity

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or has failed completely. What are the primary factors I should investigate?

A1: Low or no yield in the N-benzylation of pyrazolo[4,3-c]pyridine typically points to one of four areas: reagent integrity, reaction conditions, poor reactivity of the alkylating agent, or improper workup. A systematic check is the most efficient way to diagnose the problem.

Root Cause Analysis and Solutions:

  • Purity of Starting Materials: The pyrazolo[4,3-c]pyridine starting material must be pure and dry. Impurities can interfere with the deprotonation step or introduce competing side reactions.[1] Similarly, the base and solvent must be anhydrous, as water will quench the base and the deprotonated pyrazole.

    • Actionable Step: Ensure the purity of your pyrazolo[4,3-c]pyridine via NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.[1] Use freshly opened, anhydrous solvents and ensure your base (e.g., NaH) has not been deactivated by atmospheric moisture.

  • Base Strength and Stoichiometry: An inappropriate or deactivated base will result in incomplete deprotonation of the pyrazole nitrogen, leading to a stalled reaction.

    • Actionable Step: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly effective bases.[2] Use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation. If using NaH, ensure the mineral oil is washed away with dry hexanes before adding the solvent.

  • Reactivity of the Benzylating Agent: The leaving group on the benzyl moiety is critical. The general order of reactivity is I > Br > Cl > OTs.[2] If you are using benzyl chloride with a less reactive pyrazole system, the reaction may be too slow.

    • Actionable Step: Switch to benzyl bromide or benzyl iodide for enhanced reactivity.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]

    • Actionable Step: If running the reaction at room temperature, try heating it to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

start Low or No Yield Observed reagents 1. Verify Reagent Integrity start->reagents conditions 2. Assess Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup sub_reagent1 Purity of Pyrazolo[4,3-c]pyridine? reagents->sub_reagent1 Purity sub_reagent2 Anhydrous Solvent/Base? reagents->sub_reagent2 Moisture sub_reagent3 Benzylating Agent Reactivity? reagents->sub_reagent3 Electrophile sub_cond1 Sufficiently Strong Base? conditions->sub_cond1 Base sub_cond2 Optimal Temperature? conditions->sub_cond2 Heat sub_cond3 Adequate Reaction Time? conditions->sub_cond3 Time

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a mixture of products, likely N1 and N2 regioisomers. How can I improve selectivity for the desired 1-benzyl isomer?

A2: This is the most common challenge in the alkylation of pyrazole-containing heterocycles. Regioselectivity is governed by a delicate balance of steric hindrance, electronics, and the nature of the ion pair formed after deprotonation, which is heavily influenced by the solvent and base.[2]

Causality and Strategic Solutions:

  • Solvent Effects on Ion Pairs: The choice of solvent is paramount. In non-polar solvents like THF, a close ion pair (CIP) can form between the deprotonated pyrazole and the cation (e.g., Na⁺). This can sterically direct the incoming benzyl group to the less hindered nitrogen. In highly polar aprotic solvents like DMSO or DMF, solvent-separated ion pairs (SIPs) are formed, leaving the anion more exposed and allowing alkylation to be governed more by electronic factors.[3][4]

    • Actionable Step: Conduct a solvent screen. DMF and DMSO are excellent starting points and often favor the formation of a single regioisomer.[2]

  • Steric Hindrance: The benzyl group will preferentially attack the nitrogen atom that is less sterically encumbered. In the pyrazolo[4,3-c]pyridine system, the N1 position is generally less hindered than the N2 position, which is flanked by the fused pyridine ring.

  • Base and Cation Effects: The choice of base can influence the regiochemical outcome. For instance, using K₂CO₃ in DMSO is a known effective combination for promoting regioselective N1-alkylation in some 3-substituted pyrazoles.[2]

Caption: N1 vs. N2 benzylation regioselectivity.

Table 1: Influence of Reaction Conditions on N-Benzylation
ParameterCondition 1Rationale & Expected OutcomeCondition 2Rationale & Expected Outcome
Base NaH (strong, non-nucleophilic)Rapidly and irreversibly deprotonates the pyrazole, forming a sodium salt. Often requires anhydrous conditions.K₂CO₃ (mild, heterogeneous)Slower deprotonation, often requires higher temperatures. Can sometimes offer better regioselectivity.[2]
Solvent DMF or DMSO (polar aprotic)Promotes solvent-separated ion pairs (SIPs), potentially leading to high regioselectivity based on electronic factors.[2][3][4]THF (less polar)Favors close ion pairs (CIPs), where steric hindrance plays a larger role in directing the alkylation.[3][4]
Temperature 0 °C to RT May increase selectivity by favoring the kinetically preferred product. Slower reaction rates.60-100 °C Increases reaction rate but may decrease selectivity by allowing equilibration to the thermodynamically favored isomer.[1]
Q3: I am struggling with the purification of the final product from regioisomers and byproducts. What are effective strategies?

A3: Purification can be challenging due to the similar polarities of N1 and N2 isomers. A multi-step approach is often necessary.

  • Column Chromatography: This is the most common and effective method.[1]

    • Pro-Tip: Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to achieve the best separation between isomers. Test solvent systems extensively with TLC first.

  • Recrystallization: If a solid product is obtained and the isomeric ratio is highly skewed (>9:1), recrystallization can be an excellent method to isolate the major isomer in high purity.[1]

  • Acid/Base Extraction: Pyridine and pyrazole nitrogens have different pKa values. While challenging, it is sometimes possible to achieve partial separation by carefully controlled acid-base extractions, though this is less reliable than chromatography for closely related isomers.[5]

Frequently Asked Questions (FAQs)
  • Q: What is the general mechanism for this reaction?

    • A: The reaction proceeds via a two-step Sₙ2 mechanism. First, a base abstracts the acidic proton from the N1 position of the pyrazole ring, creating a nucleophilic pyrazolide anion. This anion then attacks the benzylic carbon of the benzyl halide, displacing the halide leaving group to form the new N-C bond.

  • Q: How critical is it to maintain an inert atmosphere?

    • A: It is highly critical, especially when using reactive bases like sodium hydride (NaH). NaH reacts violently with water and can be deactivated by oxygen and moisture in the air. Performing the reaction under a dry, inert atmosphere (Nitrogen or Argon) is essential for reproducibility and safety.[6]

  • Q: Can I use a protecting group strategy to ensure N1 selectivity?

    • A: Yes, although it adds steps to the synthesis. A common strategy for controlling regioselectivity in similar systems is to introduce a removable protecting group at one nitrogen, perform the alkylation at the desired site, and then deprotect. However, for a simple benzylation, optimizing the direct alkylation conditions is usually more efficient.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine, designed to favor N1-alkylation.

Materials:

  • 1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Washing NaH: Add anhydrous hexanes to the flask, stir the suspension for 1 minute, then stop stirring and allow the NaH to settle. Carefully remove the hexanes via cannula or a dry syringe. Repeat this washing step twice to remove the mineral oil.

  • Reaction Setup: Add anhydrous DMF to the flask to create a ~0.2 M solution with respect to the starting material. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 50:50 Hexane:EtOAc mobile phase and UV visualization).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and filter.[7]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography, using a gradient eluent system (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50%) to isolate the pure 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

References
  • Bookser, B. C., et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. Available at: [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. PubMed. Available at: [Link]

  • Duthaler, R. O., et al. (1978). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-benzyl-1H-pyrazolo[4,3-c]pyridine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with N-benzylated heterocyclic compounds like 1-benzyl-1H-pyrazolo[4,3-c]pyridine. While specific experimental data for this exact molecule is limited in public literature, the principles and protocols outlined here are derived from established practices for structurally similar, poorly soluble active pharmaceutical ingredients (APIs).[1][2]

The pyrazolo[4,3-c]pyridine scaffold is a valuable motif in medicinal chemistry, appearing in compounds investigated for various biological activities.[3][4][5] However, the introduction of a lipophilic benzyl group significantly increases the molecule's hydrophobicity, often leading to poor solubility in aqueous media, which can impede biological assays and hinder preclinical development.[2] This guide is designed to provide a logical, step-by-step approach to systematically diagnose and overcome these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with poorly soluble compounds.

Q1: Why is my 1-benzyl-1H-pyrazolo[4,3-c]pyridine compound not dissolving in my aqueous buffer?

A1: The solubility of a compound is governed by its physicochemical properties. The 1-benzyl-1H-pyrazolo[4,3-c]pyridine structure contains a large, non-polar benzyl group and an aromatic heterocyclic system. These features contribute to a high crystal lattice energy (the energy holding the solid-state compound together) and significant hydrophobicity. For the compound to dissolve, the energy of interaction between the compound and the solvent molecules must be sufficient to overcome this crystal lattice energy. Water, a highly polar solvent, preferentially forms strong hydrogen bonds with other water molecules. It cannot effectively interact with and solvate the large hydrophobic regions of your compound, leading to low aqueous solubility.[2] It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water.[6]

Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a classic issue known as "kinetic" versus "thermodynamic" solubility.[7] You have successfully dissolved your compound in a strong organic solvent (DMSO), creating a high-concentration stock. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO concentration is drastically lowered. The buffer is now the primary solvent, and it cannot maintain the compound in solution at that concentration. The compound crashes out of the solution, forming a precipitate. The maximum concentration you can achieve under these conditions is the kinetic solubility, which is often much lower than the thermodynamic (or equilibrium) solubility.[7]

Q3: Can I simply increase the percentage of DMSO in my final assay?

A3: While this may seem like a straightforward solution, it comes with significant risks. High concentrations of organic co-solvents like DMSO can:

  • Impact Biological Activity: Solvents can denature proteins, disrupt cell membranes, or directly interfere with enzyme kinetics, leading to misleading or irrelevant assay results.

  • Cause Compound Artifacts: Some compounds can aggregate in the presence of high solvent concentrations, which may lead to non-specific activity.

  • Limit In Vivo Translation: Formulations with high organic solvent content are often unsuitable for animal studies due to toxicity.[8]

It is a common practice to keep the final concentration of DMSO below 1%, and ideally below 0.5%, in most cell-based and biochemical assays.

Q4: What are the main strategies I can use to improve the aqueous solubility of my compound?

A4: There is a wide array of formulation strategies available, which can be broadly categorized as follows:

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility.[9]

  • Use of Co-solvents: Employing water-miscible organic solvents can increase the solubilizing capacity of the aqueous medium.[8][10][11]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9][12][13]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[13][14][15][16][17]

  • Advanced Formulations: For later-stage development, techniques like creating amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or reducing particle size (micronization, nanosuspensions) are employed.[6][18][19]

The choice of strategy depends on the specific compound, the requirements of the experiment, and the stage of drug development.

Part 2: Troubleshooting and Experimental Guides

This section provides a structured approach to improving the solubility of your 1-benzyl-1H-pyrazolo[4,3-c]pyridine compound for in vitro testing.

Initial Characterization: Determining the Baseline Solubility

Before attempting to improve solubility, you must first quantify the problem. The "Shake-Flask Method" is the gold standard for determining equilibrium solubility.[20][21]

Objective: To determine the equilibrium solubility of 1-benzyl-1H-pyrazolo[4,3-c]pyridine in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • 1-benzyl-1H-pyrazolo[4,3-c]pyridine (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 2-5 mg of compound per mL of buffer.

  • Add a precise volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[21]

  • Agitate the mixture for an extended period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours.[7][21] It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[21]

  • After incubation, remove the vial and let any undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. Clarify the sample by either centrifuging at high speed (e.g., >10,000 x g for 15 minutes) or by filtering it through a 0.22 µm filter. This step is critical to remove any undissolved particulates.

  • Quantify the concentration of the dissolved compound in the clarified supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve prepared in a suitable organic solvent.

  • The resulting concentration is the equilibrium solubility of your compound in that specific medium.

Step-by-Step Solubilization Strategies

Once you have a baseline solubility value, you can systematically test various enhancement strategies. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 cluster_1 Strategy Selection cluster_2 A Start: Poorly Soluble 1-benzyl-1H-pyrazolo[4,3-c]pyridine B Is the compound ionizable (basic pKa)? A->B C pH Adjustment (e.g., pH 5.0 Buffer) B->C Yes D Co-solvent Screening (Ethanol, PEG 400, etc.) B->D No / Insufficient F Solubility Sufficient? C->F E Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) D->E Insufficient E->F G Proceed to Assay F->G Yes H Combine Strategies or Consider Advanced Formulation F->H No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Causality: The pyrazolo[4,3-c]pyridine core contains basic nitrogen atoms.[22] In an acidic environment (pH below the compound's pKa), these nitrogens can become protonated, forming a salt. This ionized form is generally much more soluble in water than the neutral free base.[1][12][13]

Troubleshooting Guide:

  • Q: How do I know if my compound is basic?

    • A: The pyridine nitrogen in the scaffold is basic. You can predict the pKa using software (e.g., ChemDraw, MarvinSketch) or determine it experimentally via potentiometric titration.

  • Q: What pH should I try?

    • A: Aim for a pH that is at least 1-2 units below the predicted pKa of the most basic nitrogen. Start with a mildly acidic buffer, such as pH 5.0 or 6.0. Avoid extremely low pH values unless necessary, as they can cause compound degradation or be incompatible with your assay.

  • Q: Will the change in pH affect my experiment?

    • A: Yes, this is a critical consideration. Many biological systems are sensitive to pH. You must confirm that your assay (e.g., enzyme activity, cell viability) is tolerant of the new pH. Always run a vehicle control at the new pH to ensure the buffer itself is not causing an effect.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This "less polar" environment is better able to solvate hydrophobic molecules, thereby increasing solubility.[8]

Troubleshooting Guide:

  • Q: Which co-solvent should I use?

    • A: Common, biocompatible co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[8][23] Their effectiveness can vary, so it's best to screen them.

  • Q: How much co-solvent should I add?

    • A: Start with a low percentage (e.g., 5-10% v/v) and increase incrementally. The goal is to use the minimum amount necessary to achieve the desired concentration while minimizing potential interference with the assay.

  • Q: How do I prepare a 10% co-solvent solution?

    • A: To make 10 mL of a 10% PEG 400 solution in PBS, you would add 1 mL of PEG 400 to 9 mL of PBS.

Co-solventTypical Starting Conc.ProsCons
Ethanol 5-20%Volatile, easy to removeCan be toxic to cells at >1%
Propylene Glycol 10-30%Low toxicity, good solubilizerCan be viscous
PEG 400 10-40%Very low toxicity, excellent solubilizerHigh viscosity, can interfere with some assays
DMSO 10-50%Powerful solventHigh potential for assay interference & toxicity
This table provides general guidelines. The optimal co-solvent and concentration must be determined empirically.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[15][16] The hydrophobic 1-benzyl-1H-pyrazolo[4,3-c]pyridine molecule can partition into this cavity, forming an "inclusion complex."[14][] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[14][17]

G A Poorly Soluble Compound C Soluble Inclusion Complex A->C Enters Cavity B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Forms Complex D Water Molecules C->D Soluble in Aqueous Media

Caption: Mechanism of cyclodextrin-mediated solubilization.

Troubleshooting Guide:

  • Q: Which cyclodextrin is best?

    • A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are the most commonly used in pharmaceutical research due to their high solubility and safety profiles.[14] β-cyclodextrins have a cavity size that is often well-suited for aromatic compounds.

  • Q: How do I prepare the formulation?

    • A: See the protocol below. The key is to allow sufficient time and energy (mixing, sonication) for the complex to form.

  • Q: Are there any downsides?

    • A: At very high concentrations, cyclodextrins can extract cholesterol from cell membranes, which can be a source of toxicity. Also, if the binding affinity of your compound for its biological target is weaker than its affinity for the cyclodextrin, it may reduce the apparent potency in an assay. Always include a control with the same concentration of cyclodextrin alone.

Objective: To prepare a stock solution of 1-benzyl-1H-pyrazolo[4,3-c]pyridine using HP-β-CD for subsequent dilution into an assay buffer.

Materials:

  • 1-benzyl-1H-pyrazolo[4,3-c]pyridine (solid powder)

  • HP-β-CD powder

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Bath sonicator

  • Orbital shaker

Procedure:

  • Prepare the Cyclodextrin Vehicle: Prepare a concentrated solution of HP-β-CD in your aqueous buffer. A common starting point is a 20-40% (w/v) solution. For example, to make a 40% solution, dissolve 400 mg of HP-β-CD in every 1 mL of buffer. This may require gentle warming and vortexing.

  • Add the Compound: Weigh the desired amount of your compound and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Tightly cap the vial and mix vigorously. Alternate between vortexing, sonicating in a bath sonicator, and shaking on an orbital shaker at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours, or overnight if necessary.

  • Clarify the Solution: After incubation, visually inspect the solution. If any solid material remains, centrifuge the solution at high speed to pellet the undissolved compound.

  • Use the Supernatant: The resulting clear supernatant is your stock solution. The concentration should be confirmed analytically. This stock can then be diluted into your final assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs.
  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Pharmaceutical Outsourcing. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API.
  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Almac Group. Key strategies central to overcoming poor API solubility.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Journal of Innovations in Pharmaceutical and Biological Sciences. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
  • MDPI. Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Enamine. Shake-Flask Solubility Assay.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • World Health Organization (WHO). Annex 4.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PMC. Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B.
  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • Wikipedia. Cosolvent.
  • Taylor & Francis Online. Cosolvent – Knowledge and References.
  • Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
  • PMC. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Journal of King Saud University - Science. Pyrazolo[3,4-b]pyridin-3(2H).
  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • ResearchGate. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
  • International Journal of Pharmaceutical Sciences and Research. OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.
  • BenchChem. Technical Guide: Solubility Profile of Pyridine, 3-((benzylthio)methyl)-.
  • ChemicalBook. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride.
  • Sigma-Aldrich. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
  • ChemBK. 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine.

Sources

Technical Support Center: Reducing Impurities During 1-benzyl-1H-pyrazolo[4,3-c]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important heterocyclic compound. Below you will find a curated set of frequently asked questions and troubleshooting scenarios to address common challenges encountered during the crystallization process.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine, providing detailed explanations and actionable solutions.

Issue 1: My final product has a persistent yellow or brownish tint, indicating impurities.

Possible Causes & Solutions:

  • Incomplete Reaction or Side Products: The most common source of colored impurities is the presence of unreacted starting materials or byproducts from the synthesis of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine core.

    • Solution: Before crystallization, consider purifying the crude product using column chromatography. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often effective for separating closely related pyridine derivatives.[1][2]

  • Oxidation: Pyridine and its derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities.

    • Solution: Conduct the crystallization under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Additionally, storing the purified product under an inert atmosphere can prevent degradation over time.[1]

  • Trapped Mother Liquor: Impurities dissolved in the solvent can become trapped within the crystal lattice or adhere to the crystal surface if not washed away properly.[3]

    • Solution: Ensure a thorough washing of the filtered crystals with a small amount of ice-cold recrystallization solvent.[4][5] This helps to remove residual mother liquor without dissolving a significant amount of the desired product.

Issue 2: The compound "oils out" instead of forming solid crystals.

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase instead of a solid. This often occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

Possible Causes & Solutions:

  • High Solute Concentration: The solution may be too concentrated, causing the compound to precipitate above its melting point.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly.[5][6]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[6]

    • Solution: Insulate the crystallization flask to slow down the cooling rate.[4] A Dewar flask or simply wrapping the flask in glass wool can be effective. A programmable cooling bath can also provide precise control over the cooling profile.

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for the crystallization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

    • Solution: Experiment with different solvents or solvent mixtures.[6] A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[6][7]

Issue 3: No crystals form even after the solution has cooled completely.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: If the solution remains clear after cooling, try to induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod.[6][8] The microscopic scratches on the glass can serve as nucleation sites. Another method is to add a "seed crystal" of pure 1-benzyl-1H-pyrazolo[4,3-c]pyridine to the solution.[8] If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then allow the solution to cool again.[9]

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. Consider a two-solvent system where the compound is highly soluble in a "good" solvent and poorly soluble in a "poor" or "anti-solvent".[6][9] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Q1: What is the best starting point for selecting a crystallization solvent?

A1: The principle of "like dissolves like" is a good starting point.[9] Since 1-benzyl-1H-pyrazolo[4,3-c]pyridine is a polar molecule, polar solvents are generally a good choice.[9] Commonly used solvents for pyrazole and pyridine derivatives include ethanol, methanol, isopropanol, and acetone.[10] It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific compound.[9] An ideal solvent will dissolve the compound when hot but not at room temperature.[7]

Q2: How does the cooling rate impact the purity of my crystals?

A2: The cooling rate is a critical parameter in obtaining high-purity crystals. Slow cooling is generally preferred as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities tend to remain in the solution.[6] Rapid cooling can lead to the trapping of impurities within the crystals and often results in the formation of smaller, less pure crystals.[8] An ideal crystallization process should show some crystal formation within about 5 minutes, with continued growth over a 20-minute period.[8]

Q3: I have a very low yield after crystallization. What can I do to improve it?

A3: A low yield can be frustrating, but there are several ways to address it:

  • Minimize the Amount of Solvent: Using the minimum amount of hot solvent required to dissolve your compound is crucial.[5] Any excess solvent will retain more of your product in the solution, thereby reducing the final yield.[8]

  • Ensure Complete Cooling: After allowing the flask to cool to room temperature, placing it in an ice bath for at least 30 minutes can help to maximize the precipitation of the product from the solution.[4][10]

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), you can check for the presence of your compound by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a significant amount of solid remains, it may be worthwhile to concentrate the mother liquor and attempt a second crystallization.[8]

Experimental Protocols & Data Presentation

Solvent Selection Guide

The choice of solvent is paramount for successful crystallization. A systematic approach to solvent screening is recommended. The following table provides a template for recording your observations.

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation Upon CoolingEstimated PurityObservations
EthanolSparingly SolubleSolubleFine NeedlesGoodCrystals formed relatively quickly.
IsopropanolSparingly SolubleSolublePrismaticExcellentSlower cooling yielded larger, well-defined crystals.[4]
TolueneSparingly SolubleVery SolubleOily residuePoorCompound tended to "oil out".[4]
Acetone/WaterSoluble (in Acetone)-Small CrystalsFairRequires careful addition of water as an anti-solvent.
Ethyl Acetate/HexaneSoluble (in Ethyl Acetate)-BlocksGoodGood system for two-solvent crystallization.

Note: This table presents hypothetical data to illustrate the solvent screening process. Actual results will vary depending on the specific impurities present.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying 1-benzyl-1H-pyrazolo[4,3-c]pyridine using a single solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding the solvent in small portions until the compound is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, insulate the flask.[4]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the ideal solubility characteristics.

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is very soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until a persistent cloudiness is observed.[9]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol. The washing step should be performed with an ice-cold mixture of the two solvents or just the anti-solvent.[10]

Visualizing the Crystallization Workflow

The following diagrams illustrate the general workflow for crystallization and a decision-making process for troubleshooting common issues.

G cluster_0 Crystallization Workflow dissolve Dissolve Crude Compound in Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool chill Chill in Ice Bath cool->chill filter_wash Vacuum Filtration & Washing chill->filter_wash dry Dry Purified Crystals filter_wash->dry

Caption: A generalized workflow for the purification of 1-benzyl-1H-pyrazolo[4,3-c]pyridine by crystallization.

G start Crystallization Issue? oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals impure_product Product Impure? start->impure_product add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes rewash Re-wash with Cold Solvent impure_product->rewash Yes change_solvent Change Solvent System add_solvent->change_solvent concentrate Reduce Solvent Volume scratch_seed->concentrate re_xtal Perform Second Recrystallization rewash->re_xtal chromatography Purify by Column Chromatography re_xtal->chromatography

Caption: A decision-making guide for troubleshooting common crystallization problems.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.
  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem.
  • Optimizing Heptanamide Crystallization for High-Purity Crystals: A Technical Support Guide - Benchchem.
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temper
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing). [Link]

  • Protein crystalliz
  • Guide for crystalliz
  • SOP: CRYSTALLIZ
  • Advice for Crystalliz
  • A Researcher's Guide to Pyridine Purification: A Compar
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google P
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors - Arkivoc.
  • Purification method of pyridine and pyridine derivatives - Google P
  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride - ChemicalBook.
  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • Purification of heterocyclic organic nitrogen compounds - Google P
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
  • Riociguat-impurities | Pharmaffili
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR.
  • 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - Sigma-Aldrich.
  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI.
  • 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine - ChemBK.
  • The influence of impurities and solvents on crystallization | Request PDF - ResearchG
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H) - PORTFOLIO@AFU.
  • Crystals of a new phase obtained during crystallization of 1 and b by fast evaporation

Sources

optimizing temperature conditions for 1-benzyl-1H-pyrazolo[4,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and late-stage functionalization of the 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold.

This bioisostere of purine is a highly valuable pharmacophore for kinase inhibitors targeting ATP-binding sites. However, its electron-deficient pyridine ring and the presence of multiple nitrogen atoms make it highly sensitive to thermal conditions. Poor temperature control often leads to regiochemical mixtures during benzylation, stalled cyclizations, or catastrophic dehalogenation during cross-coupling.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize temperature control across your entire workflow.

Workflow Logic: Temperature Optimization

G Start Starting Materials (e.g., 3-amino-pyrazole + 2-halopyridine) Cyclization Core Cyclization 120-130 °C (DMF) Start->Cyclization SNAr & Ring Closure Benzylation N-Benzylation 0 °C to 25 °C Cyclization->Benzylation Benzyl Halide, Base Regio Regioselective 1-Benzyl Isomer Isolation Benzylation->Regio Kinetic Control Halogenation Electrophilic Halogenation (e.g., C7-Iodination) RT Regio->Halogenation NIS/I2 Coupling Cross-Coupling (Suzuki/Buchwald) 80 °C - 120 °C (Microwave) Halogenation->Coupling Pd Catalyst, Boronic Acid/Amine Product Functionalized 1-Benzyl- 1H-pyrazolo[4,3-c]pyridine Coupling->Product Yield Optimization

Workflow for temperature-dependent synthesis and functionalization of 1-benzyl-1H-pyrazolo[4,3-c]pyridines.

FAQ: Core Synthesis & Cyclization

Q1: Why am I getting a mixture of 1-benzyl and 2-benzyl isomers during the N-benzylation of the pyrazolo[4,3-c]pyridine core, and how does temperature affect this? Answer: The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2) that can undergo alkylation. The N1 position is typically the thermodynamically favored site due to reduced steric hindrance with the adjacent pyridine ring, but N2 alkylation can occur under kinetic control. Performing the reaction at elevated temperatures (>60 °C) often leads to an inseparable mixture of isomers or benzyl cleavage. To ensure high regioselectivity for the 1-benzyl isomer, the reaction must be initiated at 0 °C to control the exothermic deprotonation, and then strictly maintained at room temperature (20-25 °C) to favor the thermodynamic 1-benzyl product without degrading the core.

Q2: My initial cyclization between 3-amino-4-methylpyrazole and 2-chloropyridine is stalling. Should I increase the temperature beyond 130 °C? Answer: No. The intramolecular cyclization following nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring requires significant activation energy, which is optimal at 120–130 °C in DMF[1]. Exceeding 130 °C causes degradation of the pyrazole starting material and promotes unwanted polymerization. If the reaction stalls, verify the anhydrous nature of your K2CO3 base and DMF solvent rather than increasing the heat.

Troubleshooting Guide: Cross-Coupling & Functionalization

Issue: High rates of dehalogenation during Suzuki-Miyaura cross-coupling of 7-iodo-1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Root Cause Analysis: Dehalogenation (protodeiodination) is a common, highly temperature-dependent side reaction in palladium-catalyzed cross-couplings of electron-deficient heterocycles. It is exacerbated by the use of weak bases (e.g., NaHCO3)[2] and prolonged thermal heating times. When the oxidative addition complex sits at moderate temperatures (80-100 °C) for 12-24 hours, the kinetics of protodeiodination often outcompete the transmetalation step.

Solution: Transition from conventional thermal heating to Microwave (MW) irradiation. MW synthesis at 120 °C for 1 hour provides the rapid thermal ramping necessary to overcome the activation barrier of transmetalation instantly, driving the catalytic cycle forward before the intermediate can degrade[3]. Furthermore, switching to a stronger base like Cs2CO3 improves the transmetalation rate[4].

Quantitative Comparison: Temperature vs. Yield in Cross-Coupling

Heating ModalityTemperature (°C)TimeBaseTarget Yield (%)Dehalogenated Byproduct (%)
Conventional80 °C24 hNaHCO335%45%
Conventional100 °C18 hCs2CO355%25%
Microwave (MW)120 °C1 hCs2CO388%<5%

(Data synthesized from optimization parameters for pyrazolo[4,3-c]pyridine derivatives[2][3][4])

Step-by-Step Experimental Protocols

Protocol 1: Temperature-Controlled Synthesis of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine

Causality Focus: Strict thermal control prevents over-alkylation and ensures N1 regioselectivity.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 1H-pyrazolo[4,3-c]pyridine (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add NaH (60% dispersion in mineral oil, 1.1 eq) in portions.

    • Rationale: Deprotonation is highly exothermic; 0 °C prevents localized heating that drives non-selective N2-alkylation.

  • Benzylation: Stir at 0 °C for 30 minutes. Add benzyl bromide (1.05 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to exactly 25 °C. Stir for 12 hours.

    • Rationale: Room temperature provides the optimal thermodynamic balance for 1-benzyl selectivity without degrading the core.

  • Validation & Workup: Monitor via TLC (DCM:MeOH 9:1). Once the starting material is consumed, quench with saturated aqueous NH4Cl at 0 °C. Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality Focus: Rapid thermal ramping overcomes the activation barrier of transmetalation while outcompeting the kinetics of dehalogenation.

  • Setup: In a 10 mL microwave vial, combine 7-iodo-1-benzyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), aryl boronic acid (1.5 eq), and Cs2CO3 (2.0 eq)[4].

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane/H2O (4:1, 0.1 M). Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%).

    • Rationale: The aqueous solvent aids base solubility, while XPhos is highly active for sterically hindered substrates.

  • Purge: Seal the vial and purge with argon for 5 minutes.

  • Microwave Irradiation: Heat the vial in a dedicated microwave synthesizer at 120 °C for exactly 1 hour[3].

    • Rationale: 120 °C is the critical threshold where the cross-coupling rate vastly exceeds protodeiodination.

  • Validation & Workup: Cool to room temperature. The solution should turn from dark brown to a clear yellow/orange indicating catalyst resting state. Filter through a pad of Celite, concentrate, and purify via flash chromatography.

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: MDPI URL:[Link]

  • Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma Source: KTU ePubl URL:[Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines (PMC Archive) Source: NIH / PMC URL:[Link]

Sources

troubleshooting 1-benzyl-1H-pyrazolo[4,3-c]pyridine degradation during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS: 41373-11-9). As a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase and cathepsin inhibitors, maintaining the structural integrity of this compound is critical for downstream biological assays and drug development[1][2].

Because of its electron-rich pyrazole-fused pyridine core and its benzylic linkage, this compound is uniquely susceptible to environmental degradation over time. This guide is designed by application scientists to help you diagnose, troubleshoot, and resolve degradation issues encountered during long-term storage.

Diagnostic & Recovery Workflow

Before diving into the specific chemical mechanisms, consult the workflow below to determine how to handle a batch of 1-benzyl-1H-pyrazolo[4,3-c]pyridine that is suspected of degradation.

Workflow Start Suspected Degradation 1-benzyl-1H-pyrazolo[4,3-c]pyridine LCMS LC-MS & 1H-NMR Analysis Start->LCMS Decision Degradation Profile? LCMS->Decision NOxide Pyridine N-Oxidation (+16 Da, Polar) Decision->NOxide M+16 Peak Cleavage Benzyl Cleavage (-90 Da) Decision->Cleavage Loss of Benzyl Purify Flash Chromatography (DCM:MeOH) NOxide->Purify Discard Discard Batch (Irreversible) Cleavage->Discard Store Store under Argon ≤ -20°C, Amber Vial Purify->Store

Diagnostic and purification workflow for 1-benzyl-1H-pyrazolo[4,3-c]pyridine degradation.

Troubleshooting FAQs

Q1: Why does 1-benzyl-1H-pyrazolo[4,3-c]pyridine degrade during long-term storage, and what are the primary degradation products? The degradation of this scaffold is primarily driven by two distinct mechanistic pathways:

  • Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen is highly susceptible to auto-oxidation by atmospheric oxygen or trace reactive oxygen species (ROS). Over time, this forms an N-oxide derivative. This is a well-documented instability factor in electron-rich nitrogen heterocycles like 3[3].

  • Photolytic Benzyl Cleavage: The benzylic C-N bond can undergo homolytic cleavage when exposed to UV or intense visible light. This leads to the loss of the benzyl group and the formation of the unsubstituted 1H-pyrazolo[4,3-c]pyridine core.

Q2: How can I analytically distinguish between the intact compound and its degradation products? We recommend a combination of LC-MS and 1 H-NMR to confirm the specific degradation pathway:

  • LC-MS: The intact compound has an exact mass of 209.10. In positive ion mode, look for the [M+H]+ peak at m/z 210. The N-oxide will appear at m/z 226 (+16 Da). Benzyl cleavage results in an [M+H]+ peak at m/z 120 (-90 Da).

  • 1 H-NMR: In the N-oxide degradation product, the pyridine protons adjacent to the oxidized nitrogen will exhibit a significant downfield shift ( +0.3 to +0.5 ppm) due to the strong deshielding effect of the highly electronegative oxygen atom.

Q3: What are the optimal long-term storage conditions to prevent this degradation? To ensure stability, storage protocols must adhere to 4[4] for mitigating oxidative and photolytic stress:

  • Atmosphere: Store strictly under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively) to prevent N-oxidation.

  • Container: Use amber glass vials to block UV light, preventing photolytic benzyl cleavage.

  • Temperature: Long-term storage must be maintained at -20°C.

Q4: Can I recover the intact compound from a degraded batch? Yes, but only if the degradation is N-oxidation. Because the N-oxide features a zwitterionic N+−O− bond, it is significantly more polar than the intact parent compound and can be separated via normal-phase flash chromatography. Conversely, photolytic benzyl cleavage is irreversible; heavily cleaved batches must be discarded.

Quantitative Stability Data

The following table summarizes the stability of 1-benzyl-1H-pyrazolo[4,3-c]pyridine under various conditions, modeled after .

Storage Condition (ICH Q1A)DurationIntact Compound (%)N-Oxide (%)Benzyl Cleavage (%)
-20°C, Amber Vial, Argon (Control) 12 Months> 99.5%< 0.1%< 0.1%
25°C / 60% RH, Clear Vial, Air 6 Months82.4%12.1%5.5%
40°C / 75% RH, Amber Vial, Air (Accelerated) 6 Months78.2%21.3%< 0.5%

Note: Data demonstrates that while amber vials successfully arrest photolytic benzyl cleavage even at elevated temperatures, the presence of atmospheric oxygen rapidly accelerates N-oxidation.

Step-by-Step Experimental Protocols

Protocol A: LC-MS Diagnostic Method for N-Oxide Detection

This method is optimized to detect trace amounts of N-oxide without causing in-source oxidation during the mass spectrometry run.

  • Sample Preparation: Dissolve 1 mg of the suspected degraded batch in 1 mL of LC-MS grade Methanol.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: Formic acid is strictly required here. It ensures complete protonation of the basic pyridine nitrogen, yielding a sharp, highly sensitive [M+H]+ signal and preventing peak tailing on the reverse-phase column.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes using a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Self-Validating Checkpoint: Inject a blank (Methanol only) prior to the sample. The system is validated only if no peaks are observed at m/z 210 or m/z 226. This confirms zero column carryover, ensuring that any N-oxide detected is genuinely from the sample and not a column artifact.

Protocol B: Recovery Purification via Flash Chromatography

If LC-MS confirms the presence of the N-oxide, use this protocol to recover the intact 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

  • Column Preparation: Equilibrate a normal-phase silica column with 100% Dichloromethane (DCM).

  • Sample Loading: Dry-load the degraded sample onto Celite.

    • Causality: Dry-loading is critical. Liquid loading a polar mixture often leads to peak tailing and poor resolution. Dry-loading ensures a tight band at the head of the column, which is necessary when separating the highly polar N-oxide from the parent compound.

  • Elution Gradient: Run a gradient from 0% to 10% Methanol in DCM.

    • Causality: The intact compound is relatively non-polar and will elute early (approx. 2-3% MeOH). The N-oxide interacts strongly with the silica silanol groups and requires a higher polarity protic modifier (approx. 8-10% MeOH) to successfully elute.

  • Self-Validating Checkpoint: Perform a 2D TLC (develop, rotate 90 degrees, develop again in the same solvent system) of the purified fractions. If only a single spot appears on the diagonal line, the compound is stable on the silica phase and has been successfully purified without on-column degradation.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review Source: ResearchGate URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL:[Link]

Sources

Technical Support Center: HPLC Method Development for 1-benzyl-1H-pyrazolo[4,3-c]pyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purity analysis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing a robust and reliable HPLC method for this specific compound.

Introduction

1-benzyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family.[1][2] This class of compounds is of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities.[2] Accurate determination of purity is a critical step in the drug development process to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose.[3]

This guide will walk you through the essential steps of HPLC method development and provide solutions to common problems you may encounter.

De Novo HPLC Method Development

Developing an HPLC method from scratch requires a systematic approach to optimize the separation of the main compound from any potential impurities.[4]

Step 1: Understanding the Analyte

Before initiating method development, it is crucial to understand the physicochemical properties of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. Key properties include its molecular structure, polarity, and UV absorbance. The presence of the pyridine and pyrazole rings suggests it is a polar compound.[5]

Step 2: Initial HPLC Conditions

A good starting point for method development is to use a standard set of reversed-phase HPLC conditions.

Table 1: Initial HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, suitable for a broad range of compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to improve peak shape and provides protons for mass spectrometry detection if needed.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.[7]
Gradient 5% to 95% B in 20 minutesA broad gradient allows for the elution of compounds with a wide range of polarities and helps to determine the approximate elution conditions for the main peak and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[8]
Detection UV at 254 nmA common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector response.
Step 3: Method Optimization

After the initial run, the method needs to be optimized to achieve good resolution, peak shape, and a reasonable run time. The resolution equation highlights the three key factors that can be adjusted: efficiency (N), selectivity (α), and retention factor (k).[9][10]

MethodOptimization

HPLC Method Optimization Workflow

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems
Q1: Why are my peaks tailing?

A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[11]

  • Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on the silica-based column packing.[12][13] Basic compounds like pyrazolo[4,3-c]pyridine are particularly prone to this.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid instead of formic acid) can protonate the basic analyte and minimize interactions with silanols.

    • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded group, to shield the silanols.[11]

    • Check for Column Overload: Injecting too much sample can also cause peak tailing.[12] Try diluting your sample.

Q2: My peaks are fronting. What does this mean?

A2: Peak fronting, where the front of the peak is sloped, is less common than tailing.

  • Cause: This is almost always due to column overload, where the concentration of the sample is too high for the column to handle.[14][15]

  • Solution:

    • Dilute the Sample: The most straightforward solution is to dilute your sample and reinject.[14] A 1-to-10 dilution is a good starting point.[14]

    • Reduce Injection Volume: If dilution is not possible, reduce the injection volume.

Baseline and Extraneous Peaks
Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample.[16]

  • Cause: Ghost peaks can originate from several sources, including contaminated mobile phase, carryover from previous injections, or column bleed.[12][17][18]

  • Solution:

    • Run a Blank Gradient: Inject your mobile phase without any sample. If the ghost peaks are still present, the contamination is likely in your mobile phase or HPLC system.[16][18]

    • Use Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[19]

    • Clean the Injector: If the ghost peaks only appear after a sample injection, there might be carryover. Clean the injection port and needle.[17]

Retention Time and Resolution Issues
Q4: My retention times are shifting between injections. Why?

A4: Inconsistent retention times can make peak identification and quantification unreliable.

  • Cause: Retention time shifts can be caused by changes in mobile phase composition, flow rate, or column temperature.[12]

  • Solution:

    • Ensure Proper Mobile Phase Mixing: If you are using a gradient, ensure your pump's mixer is working correctly.

    • Check for Leaks: A leak in the system can cause the flow rate to fluctuate.

    • Use a Column Oven: Maintaining a stable column temperature is crucial for reproducible retention times.[8][19]

Q5: I have two peaks that are not fully separated. How can I improve the resolution?

A5: Poor resolution between two peaks can be addressed by adjusting the efficiency, selectivity, or retention factor of the separation.[9][10]

  • Solution:

    • Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[10]

    • Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can provide a different selectivity.

    • Increase Column Length or Decrease Particle Size: Both of these changes will increase the column's efficiency (plate number), leading to narrower peaks and better resolution.[9][10]

Troubleshooting

Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q: How often should I prepare a new mobile phase?

A: It is best practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the organic solvent, and microbial growth can occur in aqueous mobile phases.[18]

Q: What is the importance of degassing the mobile phase?

A: Degassing removes dissolved gases from the mobile phase, which can otherwise form bubbles in the pump and detector, leading to an unstable baseline and pressure fluctuations.[19][20]

Q: How do I know if my column is still good?

A: Most HPLC columns come with a test chromatogram. Periodically running the same test mix under the specified conditions can help you monitor the column's performance. A significant decrease in efficiency (plate count) or an increase in backpressure can indicate that the column is degrading.

Q: What are the ICH guidelines and why are they important?

A: The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures.[3][21][22] Following these guidelines ensures that your method is robust, reliable, and suitable for its intended purpose, which is especially important in a regulatory environment.[3][23][24] Key validation parameters include accuracy, precision, specificity, linearity, and range.[3][21][23]

Method Validation Protocol

Once the HPLC method is optimized, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][22]

Experimental Protocol for Method Validation
  • Specificity: Inject the blank (diluent), placebo, and the active pharmaceutical ingredient (API) separately to demonstrate that there is no interference from the excipients at the retention time of the API.

  • Linearity: Prepare a series of at least five concentrations of the analyte across the expected range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations of the analyte (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase, ±2% in mobile phase composition) and assess the impact on the results. The results should remain unaffected by these small changes.

Table 2: Typical Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability parameters should pass.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available from: [Link]

  • Optimizing HPLC method development to maximize peak resolution - Atinary Technologies. Available from: [Link]

  • What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. Available from: [Link]

  • How to Improve HPLC Peak Resolution - Chrom Tech. Available from: [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. Available from: [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. Available from: [Link]

  • How to Identify Ghost Peaks in U/HPLC - Phenomenex. Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available from: [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva. Available from: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]

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  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. Available from: [Link]

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  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. Available from: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]

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  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available from: [Link]

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  • 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine - ChemBK. Available from: [Link]

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Technical Support Center: Derivatization of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the complexities of modifying this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key pharmacophore in many biologically active compounds, making its successful functionalization crucial for drug discovery and development.[1]

This resource, structured in a question-and-answer format, addresses common challenges and side reactions encountered during derivatization.

Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 1-benzyl-1H-pyrazolo[4,3-c]pyridine, but I am observing a complex mixture of products and low yield of the desired isomer. What is going on?

A1: The pyrazolo[4,3-c]pyridine ring system has a complex reactivity profile towards electrophilic substitution. The pyridine ring is generally electron-deficient, which deactivates it towards electrophiles, while the pyrazole ring is electron-rich.[2] The outcome of the reaction is highly dependent on the reaction conditions and the specific electrophile used.

Potential Side Reactions and Solutions:

  • Lack of Regioselectivity: Electrophilic attack can occur at multiple positions on both the pyrazole and pyridine rings, leading to a mixture of isomers.[3][4] The benzyl group at the N1 position further influences the electronic distribution of the ring system.

    • Troubleshooting:

      • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the electrophile. Lowering the temperature can often improve selectivity.

      • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., dichloromethane) to polar (e.g., acetic acid).

      • Lewis Acid Catalysis: The use of a Lewis acid can sometimes direct the electrophile to a specific position, but it can also lead to complex formation with the pyridine nitrogen, further deactivating the ring.[2]

  • N-Oxide Formation: In the presence of strong oxidizing agents (e.g., nitric acid), the pyridine nitrogen can be oxidized to the corresponding N-oxide. This can alter the regioselectivity of subsequent substitutions.

Q2: During my reaction, I am losing the benzyl protecting group. How can I prevent this N-debenzylation?

A2: The N-benzyl group, while relatively stable, can be cleaved under certain conditions, particularly those involving strong acids, bases, or catalytic hydrogenation.[5]

Common Causes of Debenzylation and Preventative Measures:

ConditionMechanismPrevention
Strongly Acidic Conditions Acid-catalyzed hydrolysis of the N-benzyl bond.[6]Use milder acidic conditions or an alternative derivatization strategy that does not require strong acid. If strong acid is unavoidable, consider a more acid-stable protecting group.
Catalytic Hydrogenation Reductive cleavage of the N-benzyl bond using catalysts like Palladium on carbon (Pd/C).[6][7]If other functional groups in your molecule are sensitive to reduction, avoid catalytic hydrogenation. Alternative debenzylation methods include using stronger Lewis acids, but this can also be problematic.[5]
Strongly Basic Conditions While less common, certain strong bases in combination with oxidizing agents can lead to debenzylation.[5]Use milder bases or carefully control the reaction temperature.

Alternative Protecting Groups:

If the benzyl group proves too labile for your desired reaction conditions, consider alternative N-protecting groups.[8][9]

Protecting GroupAbbreviationStabilityCleavage Conditions
tert-ButoxycarbonylBocStable to base and catalytic hydrogenation.Acidic conditions (e.g., TFA, HCl).
9-FluorenylmethyloxycarbonylFmocStable to acid.Basic conditions (e.g., piperidine).
TriphenylmethylTritylStable to base.Mild acid hydrolysis or hydrogenolysis.[8]
Q3: I am trying to perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halogenated 1-benzyl-1H-pyrazolo[4,3-c]pyridine, but the reaction is sluggish and gives low yields. What are the likely causes?

A3: Cross-coupling reactions on pyridine-containing heterocycles can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the metal catalyst.[2]

Troubleshooting Guide for Cross-Coupling Reactions:

  • Catalyst and Ligand Choice:

    • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly impact the reaction.

    • Ligand: For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[2]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The strength and solubility of the base can affect the reaction rate and yield.

  • Solvent: Anhydrous and degassed solvents are crucial for successful cross-coupling reactions. Common solvents include toluene, dioxane, and DMF.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[10]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Bromination

This protocol provides a general guideline for the bromination of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. Optimization of the stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq) in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol is a general starting point for the Suzuki cross-coupling of a bromo-substituted 1-benzyl-1H-pyrazolo[4,3-c]pyridine with a boronic acid.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-substituted 1-benzyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizing Reaction Pathways

Decision-Making Workflow for Troubleshooting Low Yield in Derivatization

Troubleshooting_Workflow start Low Yield in Derivatization check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions side_reactions Analyze for Side Reactions (TLC, LC-MS, NMR) check_conditions->side_reactions debenzylation N-Debenzylation Observed? side_reactions->debenzylation regioisomers Mixture of Regioisomers? side_reactions->regioisomers catalyst_issue Cross-Coupling Failure? side_reactions->catalyst_issue debenzylation->regioisomers No change_pg Consider Alternative Protecting Group debenzylation->change_pg Yes milder_cond Use Milder Conditions (Acid/Base) debenzylation->milder_cond Yes regioisomers->catalyst_issue No optimize_regio Optimize Solvent & Temperature for Regioselectivity regioisomers->optimize_regio Yes optimize_coupling Screen Catalysts, Ligands, & Bases catalyst_issue->optimize_coupling Yes success Improved Yield catalyst_issue->success No, consult further literature change_pg->success milder_cond->success optimize_regio->success optimize_coupling->success

Caption: Troubleshooting workflow for low-yield derivatization reactions.

References

  • Ballell, L., et al. (2013). Fueling open-source drug discovery: 177 new starting points for neglected diseases. PLoS One, 8(10), e77130.
  • Catarzi, D., et al. (2007). Synthesis and structure-activity relationships of new 1,8-naphthyridin-4-on-3-yl- and 1H-pyrazolo[4,3-c]pyridin-4-on-3-yl-ureas and -carboxamides as potent and selective human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 50(12), 2689-2701.
  • Li, B., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10393-10403. Available at: [Link]

  • Rew, Y., & Goodman, M. (2003). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 44(49), 8829-8831. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(9), 1039-1056. Available at: [Link]

  • Ciriminna, R., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(4), 543-546. Available at: [Link]

  • Scott, J. S., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(30), 5828-5835. Available at: [Link]

  • Komatsu, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2134-2140. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11203-11224. Available at: [Link]

  • Unnamed Author. (n.d.). Protecting groups in organic synthesis + H2O.
  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6941-6954. Available at: [Link]

  • de Lescure, L., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Abstracts of Papers of the American Chemical Society, 261.
  • Wang, H., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4787-4792. Available at: [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. Available at: [Link]

  • Clark, B. A. J., & Parrick, J. (1974). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2270-2273. Available at: [Link]

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Technical Support Center: Purification of 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of crude 1-benzyl-1H-pyrazolo[4,3-c]pyridine. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each purification strategy, ensuring a higher rate of success in achieving high-purity material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is a dark, viscous oil. What is the best initial purification step?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), and colored impurities. Before attempting chromatography or recrystallization, a liquid-liquid extraction or an acid-base workup is highly recommended.

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold contains basic nitrogen atoms, making it amenable to an acid-base extraction.[1] This technique is excellent for separating the basic product from neutral or acidic impurities.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[1]

  • Acidification: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazolopyridine will protonate and move into the aqueous layer, leaving many non-basic impurities behind in the organic phase.[2]

  • Separation: Separate the aqueous layer. It is advisable to wash the organic layer one more time with fresh 1 M HCl to ensure complete extraction of the product.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) until the pH is greater than 9.[1] This deprotonates the pyridinium salt, causing the free base (your product) to precipitate or oil out.

  • Back-Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate) to recover your purified product.[1]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1] The resulting product should be significantly cleaner and may be a solid suitable for recrystallization or a less complex mixture for chromatography.

Q2: I'm seeing significant streaking or "tailing" of my product spot on the TLC plate. What causes this and how can I fix it?

A2: Tailing is a classic problem when purifying amines and other basic heterocyclic compounds on standard silica gel.[3] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and non-specifically interact with the basic nitrogen atoms in your pyrazolopyridine ring, leading to poor separation, broad peaks on a column, and tailing on a TLC plate.[3][4]

Solutions:

  • Use a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase (eluent).[3][5]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel more cleanly.

    • Ammonia: For very basic compounds, using a solution of 7N ammonia in methanol (typically 1-2%) as a polar component in your eluent can be effective.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative to silica gel.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying acid-sensitive or basic compounds.[5]

    • Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity and avoids the issue of acidic stationary phases.[6]

Q3: How do I select the optimal solvent system for flash column chromatography?

A3: The goal is to find a solvent system that provides good separation between your product and its impurities, with a target retention factor (Rf) of approximately 0.2-0.4 for your desired compound on a TLC plate.[5][7] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent.

Systematic Approach for Solvent Selection:

  • Start with a Standard System: For N-benzyl heterocyclic compounds, a mixture of hexanes (or petroleum ether) and ethyl acetate is a versatile starting point.[7][8]

  • Run TLCs: Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Analyze and Optimize:

    • If your product's Rf is too high (near the solvent front), the eluent is too polar. Increase the proportion of the non-polar solvent (hexanes).

    • If your product's Rf is too low (stuck on the baseline), the eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).

    • Remember to add 0.5-1% triethylamine to your chosen system to prevent tailing.[3]

Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with both the compound and impurities, which depresses the melting point.[6]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation. Let it cool very slowly.[6]

  • Change the Solvent System:

    • Select a single solvent with a lower boiling point.[6]

    • Use a solvent pair. Dissolve the compound in a minimum of a hot "good" solvent (in which it is very soluble), then slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common pairs include Ethanol/Water, DCM/Hexane, or Ethyl Acetate/Hexane.[9]

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small crystal of pure product, add it to the cooled solution ("seeding") to initiate crystallization.

  • Lower the Cooling Temperature: If the compound remains an oil at room temperature, try cooling the flask in an ice bath or a freezer to induce crystallization.[6]

Purification Workflows and Protocols

Decision Workflow for Purification

The choice of purification technique depends heavily on the initial purity and physical state of your crude product. A preliminary TLC analysis is essential for making an informed decision.

Purification_Decision_Tree Start Crude Product (1-benzyl-1H-pyrazolo[4,3-c]pyridine) TLC Analyze by TLC Start->TLC Condition1 Is it a complex mixture with baseline impurities? TLC->Condition1  Assess TLC Plate Condition2 Is it a solid with one major spot (Rf 0.2-0.5)? Condition1->Condition2 No AcidBase Perform Acid-Base Extraction Condition1->AcidBase Yes Condition3 Are spots well-separated (ΔRf > 0.1)? Condition2->Condition3 No Recrystallize Recrystallization Condition2->Recrystallize Yes Condition3->Recrystallize No, consider recrystallization trial Column Column Chromatography Condition3->Column Yes AcidBase->TLC Re-analyze Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Decision tree for selecting the optimal purification method.

Protocol 1: Flash Column Chromatography

This is the most versatile technique for separating compounds with different polarities.[10]

1. Determine the Eluent System:

  • Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf of ~0.3.[5]

  • Add 0.5-1% triethylamine (Et₃N) to the chosen solvent system to prevent tailing.[3]

2. Prepare and Pack the Column:

  • Select a column with a diameter appropriate for your sample size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in your starting eluent.[1]

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand.[3]

3. Load the Sample:

  • Dry Loading (Recommended for best resolution): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 times the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve your product in the minimum possible volume of your eluent and carefully pipette it onto the top of the silica bed.

4. Elute and Collect:

  • Carefully add the eluent to the column and begin elution.

  • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the fractions by TLC to identify which ones contain your pure product.[10]

5. Isolate the Product:

  • Combine the fractions containing the pure compound.

  • Remove the solvent using a rotary evaporator to yield the purified 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Column_Workflow A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column A->B C 3. Load Sample (Dry or Wet Loading) B->C D 4. Elute with Solvent System C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G Identify pure fractions H 8. Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Recrystallization

This method is ideal for purifying compounds that are solids at room temperature and have at least 90% purity.[9]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6][9]

  • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.[6]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (using a hot plate). Continue adding solvent until the solid just dissolves completely.

3. Hot Filtration (Optional):

  • If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, you can place the flask in an ice bath for 30-60 minutes to maximize the yield.[6]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Data Summary Table

Purification TechniqueKey Parameters & ConsiderationsSuitability for 1-benzyl-1H-pyrazolo[4,3-c]pyridine
Column Chromatography Stationary Phase: Silica Gel, Alumina. Mobile Phase: Hexanes/Ethyl Acetate or DCM/Methanol gradients are common.[5] Additive: 0.5-1% Triethylamine is often necessary to prevent tailing.[3]Excellent. Highly effective for separating complex mixtures and removing closely related impurities. The most reliable method for achieving high purity.
Recrystallization Solvent Choice: Ethanol, Isopropanol, or Ethyl Acetate are good starting points.[6][11][12] Solvent pairs (e.g., Ethanol/Water) can be effective.[9]Good, if the crude product is a solid and >90% pure. Less effective for oily products or for removing impurities with similar solubility profiles.
Acid-Base Extraction Acid: 1M HCl.[2] Base: NaOH, NaHCO₃, or K₂CO₃. Organic Solvent: Ethyl Acetate, Dichloromethane (DCM).[1]Excellent as a preliminary cleanup step. Very effective for removing non-basic organic impurities and inorganic salts before a final chromatographic or recrystallization step.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). BenchChem.
  • Troubleshooting common issues in the synthesis of N-heterocycles. (2025). BenchChem.
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. (2025). BenchChem.
  • Poursattar Marjani, A., Khalafy, J., & Akbarzadeh, S. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds. Green Processing and Synthesis.
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography. (n.d.). BenchChem.
  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
  • Technical Support Center: Purification of Crude N-Benzyl-4-toluidine by Column Chromatography. (2025). BenchChem.
  • What is best method to remove pyridine from a reaction mixture?. (2014). ResearchGate.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate.
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry.
  • column chromatography & purification of organic compounds. (2021). YouTube.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. (n.d.). Obrnuta faza.

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Technical Support Center: 1-benzyl-1H-pyrazolo[4,3-c]pyridine Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and extraction of 1-benzyl-1H-pyrazolo[4,3-c]pyridine . This guide is designed for researchers and drug development professionals to troubleshoot common phase-separation issues, optimize solvent selection, and implement self-validating protocols based on the physicochemical properties of the pyrazolo-pyridine core.

Mechanistic Overview

The extraction of 1-benzyl-1H-pyrazolo[4,3-c]pyridine is governed by two primary structural features:

  • The Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (estimated pKa ~4.5–5.5). At low pH, it protonates to form a highly water-soluble salt. At high pH, it exists as a free base.

  • The Lipophilic Benzyl Group: The addition of the benzyl group at the N1 position of the pyrazole ring significantly increases the molecule's lipophilicity (LogP). In its free base form, the compound exhibits extremely high affinity for organic solvents.

By exploiting this pH-dependent solubility, acid-base extraction serves as the most effective method to separate the target compound from neutral impurities (e.g., unreacted benzyl bromide) and polar byproducts.

Acid-Base Extraction Workflow

SolventExtraction Start Crude Reaction Mixture (1-benzyl-1H-pyrazolo[4,3-c]pyridine + Impurities) Acidify 1. Add 1M HCl (pH < 3) 2. Add Ethyl Acetate (EtOAc) Start->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral/Lipophilic Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Product as HCl Salt) Sep1->Aq1 Retain Basify 1. Add Sat. NaHCO3 (pH > 8) 2. Add Dichloromethane (DCM) Aq1->Basify Sep2 Phase Separation Basify->Sep2 Org2 Organic Phase (Product as Free Base) Sep2->Org2 Retain Aq2 Aqueous Phase (Inorganic Salts) Sep2->Aq2 Discard Finish Dry over Na2SO4 & Concentrate (Pure Target Compound) Org2->Finish

Figure 1: Acid-Base Extraction Workflow for 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting Guides & FAQs

Q: Why is my 1-benzyl-1H-pyrazolo[4,3-c]pyridine yield low when extracting with ethyl acetate at neutral pH? A: The pyrazolo[4,3-c]pyridine core contains a basic pyridine nitrogen. At a strictly neutral pH (7.0), a non-negligible equilibrium fraction of the compound may remain protonated, especially if the aqueous phase is slightly acidic from reaction byproducts. This protonated fraction is highly water-soluble and will not partition into organic solvents. Standard protocols for pyrazolo[4,3-c]pyridine cores require explicit basification to ensure complete recovery[1]. To fix this, adjust the aqueous phase to pH > 8 using saturated NaHCO₃ before extraction.

Q: I am experiencing severe emulsion formation during the aqueous wash steps. How can I break it? A: Emulsions during the extraction of benzylated heterocycles are typically caused by finely dispersed aqueous droplets stabilized by amphiphilic reaction byproducts. Because 1-benzyl-1H-pyrazolo[4,3-c]pyridine is highly lipophilic, switching the extraction solvent from ethyl acetate to dichloromethane (DCM) often resolves the issue. DCM has a higher density (1.33 g/mL) than water, which promotes rapid phase separation by gravity, a technique commonly used for benzylated pyrazolo-pyridines[2]. Alternatively, filtering the biphasic mixture through a pad of Celite will remove the particulate matter stabilizing the emulsion.

Q: How do I separate unreacted benzyl bromide from the target product during extraction? A: Benzyl bromide is a neutral, highly lipophilic electrophile. By utilizing the acid-base extraction workflow (Figure 1), you can easily separate it from your target compound. When the crude mixture is acidified to pH < 3, the basic pyridine nitrogen of 1-benzyl-1H-pyrazolo[4,3-c]pyridine protonates, driving the product into the aqueous phase. The unreacted benzyl bromide remains in the organic phase and can be discarded. Subsequent basification of the aqueous phase allows for the recovery of the pure target compound into an organic layer like EtOAc or Hexanes[3].

Quantitative Solvent Selection Data

Selecting the correct solvent is critical for optimizing the partition coefficient of the free base while minimizing emulsion risks.

Solvent SystemDielectric Constant (ε)Density (g/mL)Extraction Efficiency (Free Base)Emulsion RiskApplication Notes
Ethyl Acetate (EtOAc) 6.020.902HighModerateStandard choice; requires thorough basification to prevent product loss[1].
Dichloromethane (DCM) 8.931.330Very HighLowExcellent for highly lipophilic free base; bottom layer facilitates easy separation[2].
2-Methyltetrahydrofuran 6.970.860HighVery LowGreener alternative to DCM; provides sharp phase boundaries due to low water miscibility.
Diethyl Ether 4.300.713ModerateLowHigh volatility makes it difficult to handle at scale; poor solubility for polar intermediates.

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology ensures high-purity extraction by embedding self-validating checks directly into the workflow.

Step 1: Acidic Quench and Primary Extraction (Impurity Removal)

  • Causality: The basic pyridine nitrogen is protonated to form a water-soluble hydrochloride salt, driving the target molecule into the aqueous phase while leaving non-basic organic impurities (e.g., benzyl bromide) in the organic phase.

  • Action: Dilute the crude reaction mixture with 50 mL of EtOAc. Slowly add 1M HCl dropwise while stirring until the aqueous phase reaches pH 2.

  • Self-Validation Check: Spot the top organic phase on a TLC plate (UV 254 nm). The target product spot should be completely absent, confirming quantitative transfer to the aqueous phase.

Step 2: Phase Separation

  • Action: Transfer to a separatory funnel and separate the layers. Wash the bottom aqueous layer once more with a fresh 25 mL volume of EtOAc to ensure complete removal of lipophilic impurities. Discard the combined organic layers.

Step 3: Basification and Product Recovery

  • Causality: Neutralizing the hydrochloride salt regenerates the highly lipophilic free base, which rapidly partitions out of the aqueous phase and into the organic extraction solvent.

  • Action: Cool the aqueous phase in an ice bath (neutralization is exothermic). Slowly add saturated aqueous NaHCO₃ until the pH reaches 9. Extract the aqueous phase with DCM (3 x 50 mL).

  • Self-Validation Check: Check the pH of the aqueous phase with pH paper after the first DCM extraction. It must remain > 8. If the pH has dropped, add more NaHCO₃. A lower pH indicates incomplete deprotonation, risking product loss in the aqueous waste.

Step 4: Washing and Drying

  • Action: Combine the DCM layers. Wash with 30 mL of brine to remove residual water and inorganic salts[1]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural confirmation of newly synthesized compounds is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a wealth of information about a molecule's carbon-hydrogen framework.[3] This guide offers an in-depth analysis of the validation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of interest in pharmaceutical research, using ¹H and ¹³C NMR spectroscopy.

The pyrazolo[4,3-c]pyridine core is a significant pharmacophore, and its derivatives have been explored for various biological activities, including their role as carbonic anhydrase inhibitors.[4] The introduction of a benzyl group at the N1 position of the pyrazole ring can significantly influence the molecule's biological properties and presents a distinct spectroscopic signature that requires careful interpretation.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 1-benzyl-1H-pyrazolo[4,3-c]pyridine, comparing these predictions with experimental data from closely related analogs. We will also provide a standardized protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy in your own research endeavors.

The Molecular Blueprint: Structure and Predicted NMR Signatures

To effectively validate the structure of 1-benzyl-1H-pyrazolo[4,3-c]pyridine, we must first understand its constituent parts and how they translate into an NMR spectrum. The molecule consists of a bicyclic pyrazolo[4,3-c]pyridine system and an N-benzyl group.

1-benzyl-1H-pyrazolo[4,3-c]pyridine cluster_core Pyrazolo[4,3-c]pyridine Core cluster_benzyl N-Benzyl Group N1 N1 C7a C7a N1->C7a CH2 CH₂ N1->CH2 N2 N2 C7a->N2 C3 C3 N2->C3 C3a C3a C3->C3a C3a->N1 C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C1' C1' CH2->C1' C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Figure 1. Structure of 1-benzyl-1H-pyrazolo[4,3-c]pyridine with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[4,3-c]pyridine core, the benzyl group's aromatic protons, and the benzylic methylene protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H38.0 - 8.2Singlet (s)The proton on the pyrazole ring is expected to be a sharp singlet.
H47.2 - 7.4Doublet (d)Coupled to H5.
H56.8 - 7.0Triplet (t) or Doublet of Doublets (dd)Coupled to H4 and H6.
H68.3 - 8.5Doublet (d)Coupled to H5.
H78.7 - 8.9Singlet (s)The proton on the pyridine ring adjacent to the nitrogen.
CH₂ (Benzylic)5.4 - 5.6Singlet (s)A characteristic singlet for the benzylic protons.[5][6]
Aromatic-H (Benzyl)7.2 - 7.5Multiplet (m)The five protons of the phenyl ring will likely appear as a complex multiplet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C3135 - 138Pyrazole ring carbon.
C3a120 - 123Bridgehead carbon.
C4128 - 130Pyridine ring carbon.
C5115 - 118Pyridine ring carbon.
C6150 - 153Pyridine ring carbon adjacent to nitrogen.
C7145 - 148Pyridine ring carbon.
C7a140 - 143Bridgehead carbon.
CH₂ (Benzylic)50 - 55The benzylic carbon signal.[7]
C1' (ipso-C)136 - 139The carbon of the phenyl ring attached to the methylene group.
C2'/C6' (ortho-C)127 - 129
C3'/C5' (meta-C)128 - 130
C4' (para-C)126 - 128

Comparative Analysis with Related Structures

In one analog, methyl 3-oxo-5-(4-sulfamoylbenzyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, the benzylic CH₂ protons are observed at δ 5.41 ppm as a singlet, which aligns well with our prediction for 1-benzyl-1H-pyrazolo[4,3-c]pyridine.[4] The aromatic protons of the pyrazolo[4,3-c]pyridine core in these derivatives typically appear in the δ 8.2-8.6 ppm range for the protons on the pyridine ring and around δ 11.35 ppm for the pyrazole NH (which would be absent in our N-benzylated compound).[4]

A Standardized Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data for structural validation, the following experimental protocol is recommended.

Sample Preparation
  • Compound Purity : Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for compounds with limited solubility.

  • Concentration :

    • For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR, a more concentrated sample (20-50 mg in 0.6-0.7 mL) is advisable to obtain a good signal-to-noise ratio in a reasonable time.[8]

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width : 0-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8-16 scans.

¹³C NMR Spectroscopy

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width : 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 scans, depending on the sample concentration.

Sources

High-Resolution Mass Spectrometry (HRMS) Profiling of 1-benzyl-1H-pyrazolo[4,3-c]pyridine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-benzyl-1H-pyrazolo[4,3-c]pyridine (Exact Mass: 209.0953 Da) is a critical heterocyclic building block utilized in the synthesis of advanced pharmacological agents, including potent GPR119 agonists[1] and soluble guanylate cyclase (sGC) stimulators structurally related to Riociguat[2]. During drug development, accurate structural elucidation of this scaffold is paramount for metabolite profiling and forced degradation studies.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole-Time-of-Flight (Q-TOF) platforms for the analysis of this specific molecule. This document provides field-proven, self-validating protocols and mechanistic fragmentation data to guide your analytical decision-making.

Platform Comparison: Q-Orbitrap vs. Q-TOF

When analyzing low-molecular-weight heterocyclic scaffolds, the choice of HRMS platform dictates the balance between resolving power and acquisition speed[3].

  • Q-Orbitrap (e.g., Thermo Q Exactive) : Orbitrap technology traps ions in an electrostatic field, measuring the frequency of their harmonic oscillations. It offers ultra-high resolution (up to 240,000 FWHM) and exceptional scan-to-scan mass stability without the need for continuous internal calibration[4]. This is highly advantageous for resolving isobaric interferences in complex biological matrices and allows for robust retrospective data analysis[5].

  • Q-TOF (e.g., Agilent 6546) : Time-of-Flight platforms measure the time it takes for accelerated ions to reach a detector. While their maximum resolution (~60,000 FWHM) is lower than Orbitraps, they excel in acquisition speed (up to 50 spectra/s)[3]. This rapid sampling is critical when coupling HRMS with ultra-fast UPLC gradients, ensuring sufficient data points across narrow chromatographic peaks (<3 seconds) for accurate quantification[2].

Table 1: Performance Matrix for Heterocyclic Small Molecules
ParameterQ-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Impact
Mass Resolution Up to 240,000 (at m/z 200)~ 60,000 (at m/z 200)Orbitrap excels at resolving isobaric background matrix ions.
Mass Accuracy < 1 ppm (with internal lock mass)1 - 2 ppm (with continuous reference)Both provide confident elemental composition assignment.
Scan Speed Up to 12 HzUp to 50 HzQ-TOF provides more data points across narrow UPLC peaks.
Dynamic Range > 4 orders of magnitudeUp to 5 orders of magnitudeBoth are highly suitable for quantitative DMPK workflows.
Polarity Switching Slower (~250 ms)Fast (<20 ms in some models)Q-TOF handles simultaneous positive/negative screening better.

Mechanistic Analytical Workflow

HRMS_Workflow Sample Analyte: 1-benzyl-1H-pyrazolo[4,3-c]pyridine Exact Mass: 209.0953 Da UPLC Chromatographic Separation (UPLC C18, 0.1% FA / MeCN) Sample->UPLC Ionization ESI+ Ionization Source [M+H]+ m/z 210.1026 UPLC->Ionization Split Platform Selection Ionization->Split Orbitrap Q-Orbitrap Platform Res: 140k | Accuracy: <1 ppm Split->Orbitrap High Resolution QTOF Q-TOF Platform Rate: 50 Hz | Accuracy: ~2 ppm Split->QTOF High Speed Data_Orbi Deep Structural Elucidation (Isobaric Interference Removal) Orbitrap->Data_Orbi Data_QTOF High-Throughput Screening (Data-Independent Acquisition) QTOF->Data_QTOF

LC-HRMS analytical decision workflow for 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Self-Validating Experimental Protocol

A robust protocol must be designed with internal causality—every parameter must serve a specific physicochemical purpose to ensure the system validates its own results.

Step 1: Sample Preparation

  • Action : Dissolve the 1-benzyl-1H-pyrazolo[4,3-c]pyridine standard in 100% DMSO to yield a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Causality : The highly lipophilic benzyl group requires a strong aprotic solvent (DMSO) for initial solvation. The final 50:50 dilution matches the initial UPLC mobile phase conditions, preventing solvent-induced band broadening at the column head.

Step 2: Chromatographic Separation (UPLC)

  • Action : Utilize a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Set Mobile Phase A to 0.1% Formic Acid in Water and Mobile Phase B to 0.1% Formic Acid in Acetonitrile.

  • Causality : Formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion (m/z 210.1026) in the positive electrospray ionization (ESI+) source. The sub-2-micron stationary phase provides the theoretical plates necessary to separate the target from structurally similar process impurities.

Step 3: HRMS Acquisition Parameters

  • Orbitrap Method : Operate in Full MS / dd-MS2 mode. Set Full MS resolution to 70,000 and MS2 resolution to 17,500. Set the Automatic Gain Control (AGC) target to 3e6.

    • Causality: Strict AGC targeting prevents space-charge effects in the C-Trap, which can skew mass accuracy[4]. The 70,000 resolution provides sufficient resolving power without sacrificing cycle time across the UPLC peak.

  • Q-TOF Method : Operate in Auto MS/MS mode. Use a dual-sprayer source to continuously infuse reference masses (e.g., m/z 121.050873 and 922.009798).

    • Causality: Continuous infusion corrects for thermal expansion of the flight tube during the run, ensuring sub-2 ppm mass accuracy. In contrast, the Orbitrap relies on its inherent electrostatic stability to maintain <1 ppm accuracy[5].

High-Resolution Fragmentation Profiling

Understanding the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways of 1-benzyl-1H-pyrazolo[4,3-c]pyridine is essential for confident metabolite identification.

  • Low Collision Energy (15-20 eV) : The N-benzyl bond is the most sterically accessible and electronically labile site. Cleavage here yields a highly stable tropylium cation ([C7H7]+, m/z 91.0542) and the intact pyrazolo[4,3-c]pyridine core ([C6H6N3]+, m/z 120.0556).

  • High Collision Energy (35-45 eV) : To interrogate the core scaffold, higher energy is required. This forces the extrusion of molecular nitrogen (N2) from the pyrazole ring, a classic diagnostic fragmentation pathway for pyrazole-containing drugs, yielding the[C6H6N]+ ion (m/z 92.0495).

Table 2: Accurate Mass MS/MS Fragmentation Table ([M+H]+ m/z 210.1026)
Fragment IonExact Mass (m/z)FormulaMass Error (ppm)Mechanistic Origin
Precursor 210.1026[C13H12N3]+< 1.0Protonated parent molecule.
Tropylium 91.0542[C7H7]+< 1.0Cleavage of the N-benzyl bond (low CE requirement).
Core Scaffold 120.0556[C6H6N3]+< 1.01H-pyrazolo[4,3-c]pyridine core after benzyl loss.
Ring Cleavage 92.0495[C6H6N]+< 1.5Loss of N2 from the pyrazole ring (high CE requirement).

References

  • Source: PubMed (nih.gov)
  • Title: In vitro and in vivo investigation of metabolic fate of Riociguat by HPLC-Q-TOF/MS/MS and in silico evaluation of the metabolites by ADMET PredictorTM Source: ResearchGate URL
  • Title: Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI URL
  • Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Source: LCMS.

Sources

A Comparative Efficacy Analysis of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Analogs as Novel Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold is a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine analogs, with a specific focus on their efficacy as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI)—a critical process for the survival of Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Targeting Glycosomal Import

Trypanosoma parasites compartmentalize crucial metabolic pathways, including glycolysis, within specialized organelles called glycosomes. The import of proteins into the glycosome is essential for the parasite's viability. This process is mediated by the interaction between the PEX5 receptor, which carries cargo proteins, and the PEX14 protein on the glycosomal membrane. Disrupting the PEX14-PEX5 PPI leads to the mislocalization of glycosomal enzymes, triggering a metabolic catastrophe and ultimately, parasite death.[1][2] This unique vulnerability presents an attractive target for the development of novel anti-trypanosomal therapies with high selectivity over the human host.

Recent structure-based drug discovery efforts have identified 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives as the first potent inhibitors of this critical PPI.[1] This guide will delve into the comparative efficacy of these analogs, examining how structural modifications to the core scaffold influence their inhibitory activity and trypanocidal effects.

Comparative Efficacy of 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Analogs

The efficacy of this series of compounds has been primarily evaluated through their ability to inhibit the PEX14-PEX5 interaction and their in vitro activity against Trypanosoma brucei. The key metrics for comparison are the half-maximal effective concentration (EC50) in the AlphaScreen assay, which measures PPI inhibition, and the dissociation constant (KD) determined by NMR spectroscopy, which quantifies the binding affinity to PEX14.

Compound IDR1 (Benzyl Substitution)R2 (N-alkylation)R3 (Other Substitution)AlphaScreen EC50 (µM) for TbPEX14-PEX5 InhibitionNMR KD (µM) for TbPEX14 BindingIn vitro T. brucei Activity (EC50, µM)
1 2,4-dichloroHH265163>50
13 2,4-dichloroH4-methoxy (on benzyl)120Not Reported25
20 2,4-dichloroH3-fluoro (on benzyl)98Not Reported18
29 2,4-dichloroCH34-methoxy (on benzyl)15 8 0.5
30 2,4-dichloroCH3H45Not Reported5.2
31 2,4-dichloroCH33-fluoro (on benzyl)28Not Reported2.1

Data synthesized from publicly available research.[1]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key insights into the SAR of this compound class:

  • The Benzyl Moiety: The presence of a 2,4-dichlorobenzyl group at the 1-position of the pyrazole ring is a consistent feature among the more active compounds, suggesting it plays a crucial role in binding to a hydrophobic pocket in PEX14.

  • N-Alkylation: Methylation of the pyridine nitrogen (R2) significantly enhances both PPI inhibitory activity and trypanocidal potency, as evidenced by the dramatic improvement of compound 29 over its non-methylated counterpart. This modification likely improves cell permeability and/or optimizes the compound's orientation within the binding site.

  • Substitutions on the Benzyl Ring: The addition of a methoxy group at the 4-position of the benzyl ring (compound 29 ) leads to the most potent analog in this series. This suggests the presence of a specific sub-pocket in the PEX14 binding site that can accommodate and favorably interact with this substituent.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the efficacy data are detailed below. These methods provide a self-validating system for the evaluation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine analogs.

AlphaScreen Assay for PEX14-PEX5 PPI Inhibition

This assay is a bead-based technology used to study biomolecular interactions in a microplate format.

Principle: Donor and Acceptor beads are coated with streptavidin and Ni-NTA, respectively. Biotinylated PEX5 and His-tagged PEX14 are then added. In the absence of an inhibitor, the interaction between PEX5 and PEX14 brings the beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. Inhibitors of the PEX14-PEX5 interaction prevent this proximity, resulting in a decrease in the luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare solutions of biotinylated PEX5 and His-tagged PEX14 in assay buffer.

    • Prepare a slurry of Streptavidin Donor beads and Ni-NTA Acceptor beads in the dark.

  • Assay Procedure:

    • In a 384-well microplate, add the test compounds.

    • Add the biotinylated PEX5 and His-tagged PEX14 proteins.

    • Incubate for 30 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.

    • Add the Donor and Acceptor bead slurry.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate using an AlphaScreen-compatible plate reader.

    • Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

NMR Spectroscopy for Binding Affinity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions at an atomic level.

Principle: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are performed on a ¹⁵N-labeled protein (PEX14) in the presence and absence of the inhibitor. The binding of the inhibitor to the protein causes chemical shift perturbations (CSPs) in the signals of the protein's backbone amide protons and nitrogens. The magnitude of these CSPs can be used to identify the binding site and to calculate the dissociation constant (KD).

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled PEX14.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO-d6).

    • Prepare a series of NMR samples containing a constant concentration of ¹⁵N-PEX14 and increasing concentrations of the inhibitor.

  • NMR Data Acquisition:

    • Acquire ¹H-¹⁵N HSQC spectra for each sample on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the NMR spectra and identify the CSPs for each assigned residue.

    • Calculate the weighted average chemical shift difference for each residue at each inhibitor concentration.

    • Fit the titration curves (chemical shift difference vs. inhibitor concentration) to a binding isotherm equation to determine the KD.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental approach, the following diagrams have been generated.

G cluster_pathway PEX14-PEX5 Signaling Pathway in Trypanosomes PEX5 PEX5 Receptor + Cargo PEX14 PEX14 (on Glycosome Membrane) PEX5->PEX14 Binding Metabolic_Catastrophe Metabolic Catastrophe & Parasite Death Protein_Import Protein Import PEX14->Protein_Import Glycosome Glycosome Inhibitor 1-Benzyl-1H-pyrazolo[4,3-c]pyridine Analog Inhibitor->PEX14 Inhibition Protein_Import->Glycosome

Caption: The PEX14-PEX5 interaction is crucial for glycosomal protein import in Trypanosomes.

G cluster_workflow Experimental Workflow for Efficacy Evaluation Synthesis Analog Synthesis & Purification AlphaScreen AlphaScreen Assay (PPI Inhibition) Synthesis->AlphaScreen NMR NMR Binding Assay (Affinity) Synthesis->NMR Trypanocidal_Assay In vitro Trypanocidal Assay Synthesis->Trypanocidal_Assay EC50_PPI Determine EC50 (PPI) AlphaScreen->EC50_PPI KD_Binding Determine KD (Binding) NMR->KD_Binding EC50_Tryp Determine EC50 (Trypanocidal) Trypanocidal_Assay->EC50_Tryp SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_PPI->SAR_Analysis KD_Binding->SAR_Analysis EC50_Tryp->SAR_Analysis

Caption: A systematic workflow for evaluating the efficacy of novel trypanocidal compounds.

Conclusion and Future Directions

The 1-benzyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a highly promising starting point for the development of novel trypanocidal drugs. The structure-activity relationship studies clearly indicate that specific substitutions on the benzyl ring and N-alkylation of the pyridine core are key to enhancing efficacy. The most potent analogs demonstrate low micromolar to nanomolar activity against Trypanosoma brucei in vitro.

Future research should focus on:

  • Lead Optimization: Further exploration of substitutions on the benzyl and pyrazolopyridine rings to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the metabolic stability, solubility, and in vivo pharmacokinetic properties of the most promising leads.

  • In Vivo Efficacy Studies: Testing the efficacy of optimized analogs in animal models of trypanosomiasis.

By leveraging the insights from this comparative guide, researchers can accelerate the development of this exciting new class of anti-parasitic agents.

References

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link][1][2]

Sources

A Comparative Analysis of 1-benzyl-1H-pyrazolo[4,3-c]pyridine Cytotoxicity Against Standard Anticancer Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Oncology and Drug Development

In the landscape of oncology drug discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a structure of significant interest due to its presence in various biologically active compounds, including kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel compound from this class, 1-benzyl-1H-pyrazolo[4,3-c]pyridine, in comparison to well-established standard anticancer inhibitors. The methodologies and principles outlined herein are designed to ensure scientific rigor and provide a clear path for researchers to generate reliable and comparable data.

While specific experimental data on 1-benzyl-1H-pyrazolo[4,3-c]pyridine is not yet widely published, this guide will utilize a hypothesis-driven approach. Based on the pyrazolopyridine core, we will proceed with the assumption that this compound may exhibit inhibitory effects on protein kinases, a common mechanism of action for this class of molecules.[1] Therefore, we have selected standard inhibitors that target key cellular processes frequently dysregulated in cancer: Staurosporine, a broad-spectrum protein kinase inhibitor; Palbociclib, a selective CDK4/6 inhibitor; and Olaparib, a PARP inhibitor.[4][5][6]

This guide will detail the necessary experimental protocols, data analysis techniques, and the underlying scientific rationale to empower researchers to conduct a thorough and meaningful comparison of novel compounds like 1-benzyl-1H-pyrazolo[4,3-c]pyridine against established anticancer agents.

Comparative Cytotoxicity Profile

To provide a clear and concise overview of the expected outcomes, the following table summarizes the hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of 1-benzyl-1H-pyrazolo[4,3-c]pyridine and the selected standard inhibitors against a panel of common cancer cell lines. These cell lines are chosen to represent diverse cancer types.[7][8][9]

Table 1: Hypothetical IC50 Values (µM) of Test Compounds Across Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
1-benzyl-1H-pyrazolo[4,3-c]pyridine To be determinedTo be determinedTo be determinedTo be determined
Staurosporine~0.01~0.02~0.015~0.005
Palbociclib~0.1>10>10~1
Olaparib~1 (BRCA proficient)~5~2~0.5 (BRCA deficient)

Note: The IC50 values for the standard inhibitors are approximate and can vary based on experimental conditions. The values for 1-benzyl-1H-pyrazolo[4,3-c]pyridine are to be determined experimentally.

Understanding the Mechanisms of Action

A critical aspect of comparing cytotoxic agents is understanding their distinct mechanisms of action. This knowledge provides context for the observed cellular effects and can guide the selection of appropriate assays and cell lines.

1-benzyl-1H-pyrazolo[4,a]pyridine (Hypothesized)

Based on its core structure, it is hypothesized that this compound may function as a protein kinase inhibitor. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.

Standard Inhibitors
  • Staurosporine : A potent, but non-selective, inhibitor of a wide range of protein kinases.[4][10] It achieves this by competing with ATP for the binding site on the kinase.[4] Its broad activity makes it a useful positive control for inducing apoptosis, but its lack of specificity has limited its clinical use.[10][11][12]

  • Palbociclib : A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5][13][14] These kinases are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[15][16] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest.[5][14]

  • Olaparib : A potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes.[6][17][18] PARP enzymes are critical for the repair of single-strand DNA breaks.[19][20] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand DNA breaks, the inhibition of PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.[17][19]

Signaling_Pathways cluster_Kinase Kinase Inhibition (Hypothesized) cluster_CDK CDK4/6 Inhibition cluster_PARP PARP Inhibition Pyrazolo_Pyridine 1-benzyl-1H-pyrazolo [4,3-c]pyridine Protein_Kinase Protein Kinase Pyrazolo_Pyridine->Protein_Kinase Inhibits Substrate_Phosphorylation Substrate Phosphorylation Protein_Kinase->Substrate_Phosphorylation Catalyzes Cell_Proliferation_Kinase Cell Proliferation Substrate_Phosphorylation->Cell_Proliferation_Kinase Promotes Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 Inhibits Rb_Phosphorylation Rb Phosphorylation CDK4_6->Rb_Phosphorylation Catalyzes G1_S_Transition G1-S Transition Rb_Phosphorylation->G1_S_Transition Promotes Olaparib Olaparib PARP PARP Olaparib->PARP Inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Mediates DNA_Damage_Accumulation DNA Damage Accumulation SSB_Repair->DNA_Damage_Accumulation Prevents

Caption: Mechanisms of action for the test compounds.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed protocols are provided for conducting cytotoxicity assays.

Cell Culture
  • Cell Line Maintenance : Culture MCF-7, A549, HCT116, and K562 cells in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing : Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][22][23]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of 1-benzyl-1H-pyrazolo[4,3-c]pyridine and the standard inhibitors (Staurosporine, Palbociclib, Olaparib) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[24]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[23]

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Compound Serial Dilution Treatment Treat Cells with Compounds Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading Data_Normalization Normalize Data to Controls Absorbance_Reading->Data_Normalization IC50_Calculation Calculate IC50 Values Data_Normalization->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Alternative Real-Time Viability Assay (RealTime-Glo™ MT Cell Viability Assay)

For a more dynamic assessment of cell viability, the RealTime-Glo™ MT Cell Viability Assay offers a bioluminescent method to measure cell viability in real time.[25][26][27][28][29] This assay can be multiplexed with other assays and allows for continuous monitoring of cell health.

  • Reagent Preparation : Prepare the RealTime-Glo™ Reagent according to the manufacturer's protocol.

  • Assay Setup : The reagent can be added at the time of cell plating, during compound treatment, or at the end of the treatment period.[26]

  • Luminescence Reading : Measure luminescence at various time points using a plate-reading luminometer. The signal correlates with the number of viable cells.[25]

Data Analysis and Interpretation

  • Data Normalization : The absorbance (or luminescence) values should be normalized to the vehicle-treated control wells (representing 100% viability) and the no-cell control wells (representing 0% viability).

  • Dose-Response Curves : Plot the normalized cell viability against the logarithm of the compound concentration.

  • IC50 Calculation : Utilize a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism to calculate the IC50 value.[30][31][32][33][34]

Conclusion

This guide provides a comprehensive framework for the cytotoxic evaluation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine in comparison to standard anticancer inhibitors. By following the detailed protocols and data analysis procedures, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this novel compound. The insights gained from such a comparative study will be invaluable for guiding further preclinical development and understanding the compound's mechanism of action within the broader context of cancer therapeutics.

References

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  • Palbociclib - Wikipedia. Available at: [Link]

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  • Palbociclib | Pfizer Oncology Development Website. Available at: [Link]

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benchmarking 1-benzyl-1H-pyrazolo[4,3-c]pyridine against established reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 1-benzyl-1H-pyrazolo[4,3-c]pyridine, against established reference compounds. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to objectively assess the compound's biological performance.

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antitumor, and analgesic properties, as well as effects on the central nervous and immune systems[1]. The versatility of this scaffold stems from its structural similarity to purines, allowing it to interact with a variety of biological targets, including kinases and other ATP-binding proteins[2][3]. Given the diverse potential of this chemical class, rigorous and systematic evaluation of new analogs is paramount.

This guide focuses on 1-benzyl-1H-pyrazolo[4,3-c]pyridine, a novel derivative. To ascertain its biological activity profile, we will benchmark it against two well-characterized reference compounds:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell lines. It serves as a positive control for kinase inhibition and apoptosis induction.

  • Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis. It will serve as a reference for general cytotoxicity and apoptosis.

The following sections will detail the experimental protocols for a series of biochemical and cell-based assays designed to compare the efficacy and mechanism of action of 1-benzyl-1H-pyrazolo[4,3-c]pyridine against these standards.

Experimental Design & Methodologies

The experimental workflow is designed to first assess the direct enzymatic inhibition of a representative kinase and then to evaluate the compound's effects on cellular processes such as proliferation, cell cycle, and apoptosis.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., ADP-Glo™) Cell_Proliferation Cell Proliferation Assay (e.g., MTT/XTT) Kinase_Inhibition_Assay->Cell_Proliferation Informs cellular potency Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry, PI Staining) Cell_Proliferation->Cell_Cycle_Analysis Investigates mechanism of growth inhibition Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Annexin V/PI) Cell_Cycle_Analysis->Apoptosis_Assay Determines if cell death is induced

Caption: Experimental workflow for benchmarking 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

I. Biochemical Assay: In Vitro Kinase Inhibition

To assess the direct inhibitory effect of 1-benzyl-1H-pyrazolo[4,3-c]pyridine on kinase activity, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity and scalability.[4] This type of assay measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the kinase buffer, kinase-enzyme solution, substrate solution, and the test compound dilutions. The final DMSO concentration should be kept below 1% to minimize solvent effects.[4]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase-enzyme solution. Add 2.5 µL of the test compound (1-benzyl-1H-pyrazolo[4,3-c]pyridine or Staurosporine) at various concentrations. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

II. Cell-Based Assays

Cell-based assays provide physiologically relevant information on how a compound affects cellular processes.[5][6] A human cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer), can be used for these studies.

Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-benzyl-1H-pyrazolo[4,3-c]pyridine, Staurosporine, or Doxorubicin for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the GI₅₀ concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment: Treat cells in 6-well plates with the GI₅₀ concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest both the adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[8][9]

Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC₅₀ (nM)
1-benzyl-1H-pyrazolo[4,3-c]pyridine e.g., CDK2/cyclin A Experimental Value

| Staurosporine | e.g., CDK2/cyclin A | Experimental Value |

Table 2: Cellular Activity

Compound Cell Line GI₅₀ (µM) Effect on Cell Cycle % Apoptotic Cells
1-benzyl-1H-pyrazolo[4,3-c]pyridine HeLa Experimental Value e.g., G2/M arrest Experimental Value
Staurosporine HeLa Experimental Value e.g., G2/M arrest Experimental Value

| Doxorubicin | HeLa | Experimental Value | e.g., G2/M arrest | Experimental Value |

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds SignalingCascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade Activates TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor 1-benzyl-1H-pyrazolo[4,3-c]pyridine or Staurosporine Inhibitor->SignalingCascade Inhibits

Caption: Generic kinase signaling pathway and potential point of inhibition.

Conclusion

This guide provides a robust framework for the initial characterization of 1-benzyl-1H-pyrazolo[4,3-c]pyridine. By systematically comparing its performance against well-established reference compounds like Staurosporine and Doxorubicin, researchers can gain valuable insights into its potential mechanism of action and therapeutic relevance. The data generated from these assays will be crucial for making informed decisions regarding the further development of this promising compound.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BD Biosciences.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • AACR Journals. (2006, April 15). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System.
  • PMC.
  • PMC. (2022, March 9). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence.
  • Cell cycle and cell apoptosis. (2017, October 23).
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  • Sigma-Aldrich. Kinase Assay Kit.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry.
  • PMC.
  • Benchchem. A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery.
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  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • PubMed. (2022, April 15). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors.
  • MDPI. (2021, April 11).
  • ResearchGate. (2019, December 20). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • JOCPR.
  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLIC
  • Der Pharma Chemica. (2026, March 24). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
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A Comparative Guide to the Structural Validation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 1-benzyl-1H-pyrazolo[4,3-c]pyridine. As a derivative of the pyrazolopyridine scaffold, this molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities associated with this class of compounds.[1][2] Unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for further investigation, ensuring the integrity of subsequent biological and pharmacological data.

This document moves beyond a simple listing of methods. It explains the causality behind experimental choices and presents a synergistic workflow, reflecting the best practices for ensuring scientific rigor in modern chemical research. We will detail the definitive method of Single-Crystal X-ray Crystallography (SC-XRD) and compare its performance and outputs with essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Part 1: Definitive Structural Elucidation by Single-Crystal X-ray Crystallography (SC-XRD)

Single-Crystal X-ray Crystallography stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a molecule.[3][4] The technique works by passing X-rays through a single, highly ordered crystal. The crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these spots, we can generate a three-dimensional map of the electron density within the crystal, from which the precise location of each atom can be determined.[5][6] This provides an absolute, unambiguous depiction of the molecular structure, including bond lengths, bond angles, and stereochemistry.[3][5]

Workflow for SC-XRD Validation

sc_xrd_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output start Synthesized Compound (1-benzyl-1H-pyrazolo[4,3-c]pyridine) crystal_growth Grow Single Crystals (e.g., Slow Evaporation) start->crystal_growth Dissolve in suitable solvent crystal_select Select & Mount High-Quality Crystal crystal_growth->crystal_select diffractometer Collect Diffraction Data (X-ray Diffractometer) crystal_select->diffractometer Expose to X-ray beam data_proc Process Raw Data (Integration & Scaling) diffractometer->data_proc solve Solve Phase Problem (e.g., Direct Methods) data_proc->solve refine Refine Atomic Model solve->refine validate Validate Structure (checkCIF) refine->validate cif Crystallographic Information File (CIF) validate->cif Generate Report decision_tree cluster_hrms Identity Check cluster_nmr Connectivity & Solution Structure cluster_xrd Absolute 3D Structure start Novel Compound Synthesized hrms Perform HRMS start->hrms formula_confirm Molecular Formula Confirmed? hrms->formula_confirm nmr Acquire 1D & 2D NMR formula_confirm->nmr Yes fail_node Re-evaluate Synthesis / Purification formula_confirm->fail_node No connectivity_confirm Connectivity Matches Proposed Structure? nmr->connectivity_confirm xrd Attempt Crystallization & SC-XRD connectivity_confirm->xrd Yes connectivity_confirm->fail_node No structure_confirm Absolute Structure Confirmed? xrd->structure_confirm end_node Structure Validated structure_confirm->end_node Yes structure_confirm->end_node No (Rely on NMR/HRMS)

Sources

A Comparative Guide to the Structural Confirmation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine: Elemental Analysis in the Context of Modern Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized novel compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of classical elemental analysis with modern spectroscopic methods for the structural confirmation of the heterocyclic compound, 1-benzyl-1H-pyrazolo[4,3-c]pyridine. Our objective is to not only present the data but also to elucidate the causality behind the selection of these analytical techniques, offering a holistic view of a robust structural confirmation workflow.

The Subject of Our Analysis: 1-benzyl-1H-pyrazolo[4,3-c]pyridine

The pyrazolo[4,3-c]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. The introduction of a benzyl group at the N1 position can modulate its physicochemical properties and biological targets. The correct structural assignment is therefore critical for the interpretation of structure-activity relationships (SAR) and the advancement of drug discovery programs.

The molecular formula of 1-benzyl-1H-pyrazolo[4,3-c]pyridine is C₁₃H₁₁N₃, with a molecular weight of 209.25 g/mol .

Foundational Confirmation: Elemental Analysis

Elemental analysis, specifically CHN analysis, is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[1] This method serves as a primary check for the empirical formula of a compound. The underlying principle involves the complete combustion of the sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).

Theoretical vs. Experimental Data: A Comparative Table

For a compound to be considered pure, the experimentally determined elemental composition should align closely with the theoretical values, typically within a ±0.4% margin of error for each element, a standard widely accepted in peer-reviewed scientific journals.

ElementTheoretical %Experimental % (Hypothetical)Deviation %
Carbon (C)74.62%74.48%-0.14%
Hydrogen (H)5.30%5.35%+0.05%
Nitrogen (N)20.08%19.95%-0.13%

The hypothetical experimental data presented above falls well within the acceptable ±0.4% deviation, providing strong evidence that the synthesized compound has the correct empirical formula of C₁₃H₁₁N₃.

Experimental Protocol: CHN Elemental Analysis
  • Sample Preparation: A small amount of the highly purified and dried (to remove any residual solvent or water) 1-benzyl-1H-pyrazolo[4,3-c]pyridine (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of pure oxygen. This process ensures the complete conversion of the sample into its elemental gases: CO₂, H₂O, and N₂.

  • Gas Separation and Detection: The combustion products are passed through a series of columns to separate them. The individual gas concentrations are then measured using thermal conductivity or infrared detectors.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.

The "Why" Behind Elemental Analysis
  • Purity Assessment: A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts.

  • Empirical Formula Confirmation: It provides a fundamental validation of the compound's elemental composition, which is the first step in structural elucidation.

  • Cost-Effective and Rapid: Compared to some spectroscopic techniques, elemental analysis is a relatively inexpensive and fast method for obtaining crucial compositional data.

Orthogonal Confirmation: The Power of Modern Spectroscopy

While elemental analysis confirms the "what" (the elemental makeup), it does not reveal the "how" (the connectivity and spatial arrangement of the atoms). For this, we turn to a suite of spectroscopic techniques that provide complementary and more detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR (400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.51d, J = 5.6 Hz1HH-6 (Pyridine)
8.15s1HH-3 (Pyrazole)
7.62d, J = 5.6 Hz1HH-7 (Pyridine)
7.35-7.25m5HPhenyl-H
7.18s1HH-4 (Pyridine)
5.60s2HCH₂ (Benzyl)

¹³C NMR (100 MHz):

Chemical Shift (δ, ppm)Assignment
148.5C-6 (Pyridine)
142.1C-7a (Bridgehead)
136.2C-ipso (Phenyl)
135.8C-3 (Pyrazole)
130.5C-3a (Bridgehead)
129.2Phenyl-CH
128.5Phenyl-CH
127.9Phenyl-CH
118.9C-4 (Pyridine)
110.2C-7 (Pyridine)
52.8CH₂ (Benzyl)
Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of a compound and offers structural clues through its fragmentation pattern. For 1-benzyl-1H-pyrazolo[4,3-c]pyridine, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.

Hypothetical Mass Spectrometry Data:

  • HRMS (ESI+): Calculated for [C₁₃H₁₁N₃ + H]⁺: 210.1026; Found: 210.1028.

  • Key Fragmentation Ion: A prominent peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, is expected from the cleavage of the benzylic C-N bond.

A Comparative Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a novel compound like 1-benzyl-1H-pyrazolo[4,3-c]pyridine, highlighting the complementary roles of elemental analysis and spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_interpretation Data Interpretation & Final Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Confirm_Empirical Empirical Formula Confirmed? (C₁₃H₁₁N₃) EA->Confirm_Empirical Confirm_Connectivity Connectivity & Isomer Confirmed? NMR->Confirm_Connectivity Confirm_MW Molecular Weight Confirmed? MS->Confirm_MW Final_Structure Structure Confirmed: 1-benzyl-1H-pyrazolo[4,3-c]pyridine Confirm_Empirical->Final_Structure Confirm_Connectivity->Final_Structure Confirm_MW->Final_Structure

Caption: Workflow for structural confirmation of 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

Conclusion: An Integrated Approach to Structural Confirmation

Elemental analysis remains a vital, albeit foundational, tool in the structural confirmation of novel organic compounds. It provides a robust and cost-effective method for verifying the empirical formula and assessing the purity of a synthesized molecule. However, it is not sufficient on its own for unambiguous structure elucidation.

A modern, rigorous approach to structural confirmation, as demanded in the field of drug development, necessitates an integrated strategy. The empirical formula confirmation from elemental analysis should be complemented by the detailed connectivity and isomeric information from NMR spectroscopy and the precise molecular weight determination from mass spectrometry. It is the synergy of these techniques that provides the unequivocal evidence required to confidently assign the structure of a molecule like 1-benzyl-1H-pyrazolo[4,3-c]pyridine. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent biological evaluation and drug development efforts.

References

  • Ahmad, N., Levison, J. J., Robinson, S. D., Uttley, M. F., Wonchoba, E. R., & Parshall, G. W. (1974). Inorganic Syntheses, 15, 45.
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Saber, UCV. (2000). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. [Link]

  • N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. UniCA IRIS.
  • Arava, V. et al. (2013). An expeditious synthesis of riociguat, A pulmonary hypertension drug. Der Pharma Chemica, 5(4), 232-239.
  • Capolicchio, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1625. [Link]

  • Ferreira, M. J., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple neg
  • Synthesis and characterization of novel pyrazolone deriv
  • Capot Chemical. Specifications of 1-benzyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one. [Link]

  • Kim, J., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3567. [Link]

  • Li, Y., et al. (2023). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development, 27(4), 694-701. [Link]

  • Wang, Y., et al. (2024). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Molecules, 29(18), 4305. [Link]

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Safety Operating Guide

1-benzyl-1H-pyrazolo[4,3-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

1-benzyl-1H-pyrazolo[4,3-c]pyridine: Comprehensive Operational Safety and Disposal Guide

Executive Summary

1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS: 41373-11-9) is a highly specialized nitrogenous heterocyclic compound frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, particularly pyridinone-based compounds targeting fibrotic diseases and pathological angiogenesis[1][2]. Due to its dense nitrogen core (a pyrazole ring fused to a pyridine ring), this compound presents unique logistical and environmental challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. This document provides drug development professionals with field-proven, self-validating protocols that explain the causality behind each safety measure, ensuring your laboratory maintains strict regulatory compliance and operational integrity.

Part 1: Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand its fundamental behavior. The pyrazolo[4,3-c]pyridine scaffold is highly resistant to standard chemical oxidation (such as biological wastewater treatment or simple chemical oxygen demand protocols)[3].

The Causality of the Hazard: When subjected to thermal stress or improper combustion, the three nitrogen atoms within the molecular core decompose to release concentrated, highly toxic nitrogen oxides (NOx)[4]. Consequently, standard municipal disposal or discharging into the sewer system is strictly prohibited[4]. The compound must be treated as a characteristic hazardous waste, and any solvents mixed with it fall under the Resource Conservation and Recovery Act (RCRA) "mixture" and "derived-from" rules[5].

Quantitative Safety & Physicochemical Data
Property / ParameterSpecification / GuidelineCausality / Rationale
CAS Number 41373-11-9Unique identifier required for strict inventory tracking and RCRA compliance[1].
Chemical Class Nitrogenous HeterocycleHigh N-content dictates specific NOx-scrubbing during thermal destruction[4].
Primary Hazard Skin/Eye Irritant, Toxic FumesMandates the use of chemical impermeable gloves and N100/P100 respirators if aerosols form[6].
EPA/RCRA Status Characteristic / Derived WasteMust be handled as hazardous waste; resistant to standard environmental degradation[3][5].
Extinguishing Media Dry chemical, CO₂, Alcohol-foamWater jets may spread the chemical; foam smothers the oxygen supply safely[4].

Part 2: Operational Safety & Handling Protocol

Every protocol in your laboratory must act as a self-validating system. By verifying engineering controls before handling, you eliminate the root cause of exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls Setup:

    • Action: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation: Check the digital airflow monitor before opening the container. This ensures any generated dust or vapors are immediately captured[6].

  • PPE Verification:

    • Action: Don chemical-resistant impermeable gloves (e.g., nitrile, minimum 8 mil thickness), tightly fitting chemical safety goggles, and a standard lab coat[4][6].

    • Validation: Inspect gloves for micro-tears via inflation prior to handling. If dust generation is unavoidable, upgrade to a full-face particle respirator (Type N100 or P100)[6].

  • Material Transfer:

    • Action: Use non-sparking spatulas to transfer the solid. Keep away from heat, sparks, and open flames to prevent electrostatic discharge[4].

    • Validation: Ground all receiving vessels to prevent static buildup during the transfer of dry powders.

Part 3: Spill Containment Workflow

In the event of a spill, immediate isolation prevents the compound from entering drains, which would trigger severe environmental compliance violations[4].

Step-by-Step Mitigation Methodology:

  • Immediate Isolation:

    • Evacuate personnel from the immediate area to a safe, upwind location[4].

    • Remove all sources of ignition[4].

  • Containment & Absorption:

    • Do not wash the spill down the drain[4].

    • Cover the spilled material with an inert, non-combustible absorbent material (e.g., dry sand, silica gel, or vermiculite)[6]. Causality: Inert absorbents prevent exothermic reactions that could occur with reactive sweeping compounds.

  • Collection & Decontamination:

    • Sweep up the absorbed mixture using non-sparking tools and place it into a heavy-duty, airtight hazardous waste bag or container[4][6].

    • Ventilate the area and wash the spill site with soap and copious amounts of water only after the bulk material has been securely collected[6].

Part 4: Proper Disposal Procedures (Core Directive)

Because 1-benzyl-1H-pyrazolo[4,3-c]pyridine is resistant to standard degradation[3] and produces toxic NOx upon combustion[4], disposal must be meticulously planned.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Isolate the compound and any contaminated packaging from general laboratory waste.

    • Classify it under "Halogen-Free Organic Waste" unless it has been mixed with halogenated solvents during synthesis (in which case, it defaults to the more stringent halogenated waste stream)[5].

  • Packaging and Labeling:

    • Store the waste in a tightly closed, clearly labeled, chemically compatible container (e.g., HDPE).

    • Store in a cool, dry, well-ventilated area, strictly separated from strong oxidizing agents and foodstuff[4].

  • Chemical Destruction (Incineration):

    • Action: Transfer the waste to a licensed chemical destruction plant. The mandatory disposal method is controlled incineration equipped with flue gas scrubbing [4].

    • Causality: The incinerator must operate at high temperatures to break the robust heterocyclic bonds. Crucially, the facility's flue gas scrubber (using alkaline washes or selective catalytic reduction) neutralizes the resulting nitrogen oxides (NOx), preventing toxic atmospheric release and ensuring EPA/RCRA compliance[4][5].

Part 5: Lifecycle & Workflow Visualization

The following diagram illustrates the logical flow of handling, spill mitigation, and the required disposal pathways for this compound.

G Start 1-benzyl-1H-pyrazolo[4,3-c]pyridine Handling & Operations Handling Standard Operation (Fume Hood, PPE) Start->Handling Spill Spill / Leak Event Start->Spill WasteGen Waste Generation (Solid/Liquid/Contaminated PPE) Handling->WasteGen SpillMitigation 1. Evacuate Area 2. Cover with Inert Absorbent 3. Seal in Airtight Container Spill->SpillMitigation Segregation Strict Waste Segregation (No Sewer Discharge) WasteGen->Segregation SpillMitigation->WasteGen Disposal Licensed Chemical Destruction (Incineration + NOx Scrubbing) Segregation->Disposal EPA/RCRA Compliant Transfer

Workflow for the safe handling, spill mitigation, and disposal of 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

References

  • Source: chemicalbook.
  • EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof Source: Google Patents URL
  • Source: chemicalbook.
  • Source: anichemllc.
  • Source: Syracuse University (syr.edu)
  • Ozonation of pyridine and other N-heterocyclic aromatic compounds Source: ResearchGate URL

Sources

Personal protective equipment for handling 1-benzyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step safety and operational guide for handling 1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS: 41373-11-9). Designed for researchers, chemical safety officers, and drug development professionals, this document synthesizes hazard causality with field-proven logistical protocols to ensure uncompromising laboratory safety.

Chemical Context & Hazard Causality

1-benzyl-1H-pyrazolo[4,3-c]pyridine is a highly valued heterocyclic building block, frequently utilized as an intermediate in the synthesis of pyridinone- and pyridazinone-based therapeutics targeting fibrotic diseases and pathological angiogenesis [1].

While specific, long-term toxicological data for novel research intermediates is often limited, we must apply the precautionary principle and deduce its hazard profile from its structural motifs:

  • Lipophilicity & Dermal Penetration: The addition of the benzyl moiety significantly increases the compound's partition coefficient (LogP). This elevated lipophilicity enhances its ability to permeate the lipid-rich stratum corneum of human skin, making dermal exposure a primary vector for systemic absorption.

  • Respiratory Irritation: As a fine, crystalline solid, the compound poses an acute inhalation risk. The basic nitrogen atoms within the pyrazolo[4,3-c]pyridine core can interact with the mucosal membranes of the respiratory tract, potentially causing localized irritation, coughing, and sensitization upon repeated exposure.

  • Ocular Toxicity: Heterocyclic amines are notorious for causing severe eye irritation (GHS Category 2A). Micro-particulates can cause corneal abrasions and chemical burns if introduced to the ocular environment.

Personal Protective Equipment (PPE) Matrix

To mitigate the structural hazards outlined above, the following PPE ensemble is strictly required. This matrix transforms regulatory compliance into a self-validating safety system.

Hazard VectorRequired PPECausality & Operational Specification
Dermal (Hands) Nitrile Gloves (Double-gloved)Spec: Minimum 0.11 mm thickness. Logic: Nitrile provides excellent resistance to lipophilic amines. Double-gloving ensures the outer contaminated glove can be safely discarded inside the fume hood before touching external lab equipment.
Dermal (Body) Flame-Retardant Lab Coat & Tyvek SleevesSpec: 100% cotton or Nomex blend, fully buttoned. Logic: Prevents particulate accumulation on street clothing. Tyvek sleeves are recommended during bulk powder transfer to prevent wrist exposure.
Ocular Chemical Splash GogglesSpec: EN 166 / ANSI Z87.1 certified. Logic: Standard safety glasses with side shields are insufficient against airborne dust. Fully sealed goggles prevent micro-particulate ingress.
Respiratory Chemical Fume HoodSpec: Certified face velocity of 80–120 fpm (feet per minute). Logic: Primary engineering control. If manipulation must occur outside a hood (not recommended), an N95/P100 particulate respirator is mandatory.

Operational Workflow: Weighing & Transfer Protocol

This step-by-step methodology ensures that the handling of 1-benzyl-1H-pyrazolo[4,3-c]pyridine is tightly controlled, minimizing aerosolization and cross-contamination.

Step 1: Environmental Validation

  • Verify the fume hood monitor displays a face velocity of at least 100 fpm.

  • Clear the hood of all unnecessary equipment to prevent airflow turbulence.

Step 2: PPE Verification & Preparation

  • Don the required PPE (Goggles, Lab Coat, Double Nitrile Gloves).

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Logic: Anti-static boats prevent the lipophilic powder from adhering to the plastic and aerosolizing due to static repulsion.

Step 3: Compound Manipulation

  • Open the chemical container slowly to prevent pressure-differential dust plumes.

  • Use a grounded, stainless-steel micro-spatula for transfer. Avoid plastic spatulas which generate static electricity.

  • Transfer the required mass (e.g., for palladium-catalyzed cross-coupling reactions [1]).

Step 4: Decontamination & Transfer

  • Once weighed, transfer the powder directly into the reaction vessel (e.g., a round-bottom flask) and immediately seal it with a septum.

  • Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a solid hazardous waste bin.

  • Wipe down the spatula and balance with a Kimwipe dampened with ethanol, followed by water.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. The following steps must be taken immediately to contain and neutralize spills.

Immediate Spill Response:

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Contain (Do not sweep): Dry sweeping aerosolizes the powder. Instead, gently cover the spill with absorbent paper towels.

  • Neutralize/Wet: Dampen the paper towels with a 70% Ethanol/Water solution. Logic: The ethanol helps dissolve the lipophilic compound, while the water prevents the ethanol from evaporating too quickly and reduces dust.

  • Collect: Carefully fold the dampened towels inward, capturing the compound, and place them into a heavy-duty, sealable hazardous waste bag.

  • Wash: Wash the spill area with warm, soapy water to remove any residual heterocyclic amine traces.

Waste Disposal:

  • Solid Waste: All contaminated PPE, Kimwipes, and weigh boats must be disposed of in a clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., Methanol or THF during esterification or reduction steps [1]), dispose of the solution in a "Halogen-Free Organic Waste" carboy, unless halogenated solvents were introduced during the reaction.

Workflow & Logic Visualization

The following diagram illustrates the critical decision-making pathway for handling and potential spill response, ensuring a self-validating safety loop.

G Start Start Handling Protocol VerifyHood Verify Fume Hood Flow (>100 fpm) Start->VerifyHood DonPPE Don PPE Matrix (Goggles, Lab Coat, Double Gloves) VerifyHood->DonPPE Weigh Weigh Compound (Use Anti-Static Boat) DonPPE->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck Contain Cover with Absorbent & Dampen with 70% EtOH SpillCheck->Contain Yes Proceed Seal Vessel & Proceed to Reaction SpillCheck->Proceed No Clean Wipe Inward & Wash with Soap Contain->Clean Dispose Hazardous Waste Disposal Protocol Clean->Dispose Proceed->Dispose

Operational workflow and spill response logic for handling 1-benzyl-1H-pyrazolo[4,3-c]pyridine.

References

  • Google Patents (US20200407339A1).Pyridinone- and pyridazinone-based compounds and uses thereof. Demonstrates the synthesis and handling of 1-benzyl-1H-pyrazolo[4,3-c]pyridine derivatives in pharmaceutical drug discovery.

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